Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-
Description
The exact mass of the compound Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O3Si3/c1-25(19-13-7-4-8-14-19)22-26(2,20-15-9-5-10-16-20)24-27(3,23-25)21-17-11-6-12-18-21/h4-18H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAURRGANAANPSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(O[Si](O[Si](O1)(C)C2=CC=CC=C2)(C)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O3Si3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25569-20-4 | |
| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25569-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID0060272, DTXSID001193254 | |
| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |
| Source | EPA DSSTox | |
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| Record name | (2α,4α,6α)-2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane | |
| Source | EPA DSSTox | |
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Molecular Weight |
408.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
546-45-2, 3424-57-5, 6138-53-0 | |
| Record name | Trimethyltriphenylcyclotrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |
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| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-, (Z)- | |
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| Record name | 2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane | |
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| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |
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| Record name | Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | |
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| Record name | (2α,4α,6α)-2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane | |
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| Record name | 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane | |
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Foundational & Exploratory
A Technical Guide to the Physical Properties of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane, a key organosilicon compound. The information is presented to be a valuable resource for professionals in research, scientific analysis, and drug development.
Core Physical Properties
The physical characteristics of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane are crucial for its application and handling. A summary of these properties is provided in the table below.
| Property | Value | Unit | Source |
| Molecular Formula | C₂₁H₂₄O₃Si₃ | [1][2] | |
| Molecular Weight | 408.67 | g/mol | [1][2][3] |
| CAS Number | 546-45-2 | [1][2][3] | |
| Appearance | Colorless to white solid | [4] | |
| Melting Point | 100 | °C | [4] |
| Triple Point Temperature | 320.90 ± 0.10 | K | [3] |
| Boiling Point | 190 | °C @ 1.5 Torr | [4] |
| Density | 1.192 | g/cm³ | [4] |
| Refractive Index | 1.569 | [4] | |
| Flash Point | 163.2 ± 21.6 | °C | [4] |
| Water Solubility (log10WS) | -10.91 | mol/l (Calculated) | [3] |
| Octanol/Water Partition Coefficient (logPoct/wat) | 2.987 | (Calculated) | [3] |
| Kovats Retention Index (Standard non-polar) | 2198.00 | [1][3] |
Experimental Protocols
The determination of the physical properties of organosilicon compounds like 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane requires precise experimental methodologies. Below are detailed overviews of the general protocols employed for measuring key physical characteristics.
Melting Point Determination
The melting point of a solid organosilicon compound is a critical indicator of its purity. A common and reliable method for its determination is the capillary tube method.
Methodology:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube, sealed at one end.
-
The capillary tube is placed in a melting point apparatus, which contains a heating block or an oil bath.
-
The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.
-
The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded. This range is reported as the melting point. For a pure compound, this range is typically narrow.
Boiling Point Determination
For volatile organosilicon compounds, the boiling point is a fundamental physical property. The distillation method is a standard procedure for its measurement.
Methodology:
-
The compound is placed in a distillation flask with a few boiling chips to ensure smooth boiling.
-
A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm of the distillation flask.
-
The flask is heated, and as the liquid boils, the vapor rises and surrounds the thermometer bulb.
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The temperature at which the vapor and liquid are in equilibrium is recorded as the boiling point. This is indicated by a stable temperature reading on the thermometer as the liquid condenses in the condenser.
Density Measurement
The density of liquid siloxanes can be accurately determined using an oscillating U-tube density meter.
Methodology:
-
A sample of the molten or dissolved compound is introduced into a U-shaped tube.
-
The tube is electronically excited to oscillate at its natural frequency.
-
The frequency of oscillation is precisely measured, which is directly related to the mass, and therefore the density, of the sample in the tube.
-
The instrument is calibrated with fluids of known density, such as dry air and pure water, to ensure accuracy.
Refractive Index Measurement
The refractive index is a measure of how much light bends, or refracts, when it enters a substance. It is a characteristic property that can be used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.
Methodology:
-
A few drops of the liquid sample are placed on the prism of the refractometer.
-
Light of a specific wavelength, typically the sodium D-line (589 nm), is passed through the sample.
-
The user looks through the eyepiece and adjusts the instrument until the dividing line between the light and dark fields is centered on the crosshairs.
-
The refractive index is then read directly from the instrument's scale. The temperature must be controlled and reported as the refractive index is temperature-dependent.
Visualizations
To provide a clear and concise representation of the key information, the following diagrams have been generated.
Caption: Key physical properties of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane.
Caption: A generalized workflow for the experimental determination of physical properties.
References
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of CAS 546-45-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 546-45-2 is 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane. This organosilicon compound is a cyclic trimer consisting of a silicon-oxygen backbone with methyl and phenyl substituents on each silicon atom. Its fundamental chemical and physical properties are summarized below.
| Property | Value |
| Molecular Formula | C₂₁H₂₄O₃Si₃[1][2] |
| Molecular Weight | 408.67 g/mol [3] |
| IUPAC Name | 2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane[4] |
| Synonyms | Trimethyltriphenylcyclotrisiloxane, Phenylmethylsiloxane cyclic trimer[5] |
Stereoisomerism
2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane exhibits cis-trans isomerism, a form of stereoisomerism, due to the arrangement of the methyl and phenyl substituents relative to the plane of the cyclotrisiloxane ring. The two primary stereoisomers are the cis and trans isomers.
-
Cis-isomer: In the cis-isomer, all three phenyl groups (and consequently, all three methyl groups) are on the same side of the siloxane ring. This arrangement results in a more symmetrical structure.
-
Trans-isomer: In the trans-isomer, one phenyl group is on the opposite side of the ring compared to the other two.
Further stereoisomerism, such as the existence of enantiomers, is not typically observed for the individual cis and trans isomers of this compound as they possess planes of symmetry.
Chemical Structures
The chemical structures of the cis and trans isomers of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane are depicted below.
Physicochemical Properties of Stereoisomers
The cis and trans isomers of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane exhibit distinct physical properties, which are crucial for their separation and characterization. A melting point depression of the cis-isomer is observed with an increasing amount of the trans-isomer in a mixture.[6]
| Property | Cis-Isomer | Trans-Isomer |
| Melting Point | Higher | Lower |
| Solubility in Methanol | Lower | Higher |
Experimental Protocols
Synthesis and Separation of Stereoisomers
The synthesis of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane typically results in a mixture of the cis and trans isomers, along with other cyclic and linear siloxanes. A detailed experimental workflow for the synthesis and separation of the isomers is outlined below.[6]
Methodology:
-
Synthesis of Mixed Cyclic Siloxanes: The initial step involves the hydrolysis and condensation of dichloromethylphenylsilane to produce a mixture of cyclic methylphenylsiloxanes, primarily containing 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane (P3) and 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane (P4).[6]
-
Separation of P3 Isomers:
-
Vacuum Distillation: This is an effective method for separating the P3 isomers from the higher-boiling P4 on a larger scale.[6]
-
Methanol Wash: The mixture of P3 isomers can be washed with methanol. The cis-isomer, being less soluble, precipitates out, allowing for its isolation.[6]
-
Selective Crystallization: Pure cis-P3 can also be obtained directly from the initial mixture of P3 and P4 through selective crystallization.[6]
-
Characterization of Stereoisomers
The characterization of the cis and trans isomers is typically performed using a combination of chromatographic and spectroscopic techniques.
Gas Chromatography (GC): Gas chromatography can be used to separate and identify the two isomers in a mixture.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between the cis and trans isomers due to the different chemical environments of the methyl and phenyl protons and carbons in each isomer. Configurational assignments of the two stereoisomers have been made based on NMR spectroscopy.[7]
| Isomer | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| cis | Distinct signals for methyl and phenyl protons | Distinct signals for methyl and phenyl carbons |
| trans | More complex spectrum due to lower symmetry | More complex spectrum due to lower symmetry |
Differential Scanning Calorimetry (DSC): DSC thermograms can be used to determine the melting points of the individual isomers and to analyze the melting behavior of their mixtures.[6]
Infrared (IR) Spectroscopy: The IR spectra of the cis and trans isomers can show subtle differences, particularly in the regions associated with Si-O-Si and Si-C bond vibrations.[6]
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activity or involvement in signaling pathways for 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane and its stereoisomers. Organosilicon compounds of this nature are generally considered for applications in materials science rather than for direct pharmacological use. Further research would be required to investigate any potential biological effects.
Conclusion
2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane (CAS 546-45-2) is a compound that demonstrates clear cis-trans isomerism. The distinct physicochemical properties of the cis and trans isomers allow for their effective separation and characterization using standard laboratory techniques such as vacuum distillation, crystallization, gas chromatography, and NMR spectroscopy. This technical guide provides a foundational understanding of the chemical structure and stereochemistry of this compound, which is essential for its application in research and development.
References
- 1. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- [webbook.nist.gov]
- 2. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- [webbook.nist.gov]
- 3. scbt.com [scbt.com]
- 4. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | C21H24O3Si3 | CID 18901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS # 546-45-2, 2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane, Trimethyltriphenylcyclotrisiloxane, LS 8490, Phenylmethylsiloxane cyclic trimer - chemBlink [chemblink.com]
- 6. researchgate.net [researchgate.net]
- 7. Organosilicon compounds. Part I. The 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxanes and the 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to the Cis- and Trans-isomers of Trimethyl Triphenyl Cyclotrisiloxane
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Trimethyl triphenyl cyclotrisiloxane, a six-membered ring composed of alternating silicon and oxygen atoms with methyl and phenyl substituents on each silicon atom, exists as two distinct stereoisomers: cis and trans. In the cis-isomer, all three methyl groups (and consequently, all three phenyl groups) reside on the same side of the siloxane ring. In the trans-isomer, one methyl group is on the opposite side of the ring relative to the other two.
The stereochemistry of these isomers significantly influences their physical and chemical properties, including their melting points, solubility, and reactivity. This, in turn, can affect their performance in various applications, such as in the synthesis of stereoregular silicone polymers through ring-opening polymerization. A thorough understanding and control of the isomeric composition are therefore crucial for the development of advanced materials with tailored properties.
Synthesis and Separation of Isomers
The synthesis of trimethyl triphenyl cyclotrisiloxane typically results in a mixture of the cis- and trans-isomers, along with other cyclic siloxanes like 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane. The separation of these isomers is a critical step in obtaining pure materials for further study and application.
Synthesis Workflow
The general synthesis involves the hydrolysis and condensation of a suitable dichlorosilane precursor.
An In-depth Technical Guide to the Spectroscopic Data of 2,4,6-Trimethyl-2,4,6-triphenylcyclotrisiloxane (C21H24O3Si3)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the organosilicon compound 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane, which corresponds to the molecular formula C21H24O3Si3. This document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for the characterization of organosilicon compounds. The information is presented in a structured format to facilitate easy reference and comparison.
While direct experimental spectra for this specific compound can be found in select databases, this guide synthesizes available data and provides representative values based on the analysis of its structural analogues. The methodologies for key spectroscopic techniques are also detailed to assist in the acquisition and interpretation of similar data.
Data Presentation
The quantitative spectroscopic data for 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane are summarized in the tables below. These tables provide a clear and concise overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Table 1: ¹H NMR Spectroscopic Data (Illustrative)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.50 - 7.80 | Multiplet | 6H | ortho-Protons of Phenyl Groups |
| 7.20 - 7.45 | Multiplet | 9H | meta- and para-Protons of Phenyl Groups |
| 0.10 - 0.50 | Singlet | 9H | Methyl Protons on Silicon |
Note: The exact chemical shifts can vary depending on the solvent and the specific isomer (cis/trans).
Table 2: ¹³C NMR Spectroscopic Data (Illustrative)
| Chemical Shift (δ) ppm | Assignment |
| 134.0 - 135.0 | ipso-Carbon of Phenyl Groups |
| 128.0 - 131.0 | ortho-, meta-, and para-Carbons of Phenyl Groups |
| -1.0 - 2.0 | Methyl Carbons on Silicon |
Note: The chemical shifts are approximate and can be influenced by the solvent and stereochemistry.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3070 - 3050 | Medium | C-H stretch (Aromatic) |
| 2960 - 2900 | Weak | C-H stretch (Methyl) |
| 1595 - 1585 | Medium | C=C stretch (Aromatic Ring) |
| 1430 - 1420 | Strong | Si-Phenyl |
| 1270 - 1250 | Strong | Si-CH₃ bend |
| 1130 - 1000 | Very Strong | Si-O-Si stretch (Cyclic)[1] |
| 800 - 750 | Strong | Si-C stretch |
| 740 - 690 | Strong | C-H bend (Aromatic) |
Note: The IR spectrum of cyclosiloxanes is characterized by a very strong and broad Si-O-Si stretching band.[1]
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 408 | Moderate | [M]⁺ (Molecular Ion) |
| 393 | High | [M - CH₃]⁺ |
| 331 | High | [M - C₆H₅]⁺ |
| 255 | Moderate | [M - C₆H₅ - (CH₃)₂SiO]⁺ |
| 199 | Moderate | [(C₆H₅)(CH₃)₂Si₂O₂]⁺ |
| 135 | High | [(C₆H₅)(CH₃)Si]⁺ |
| 77 | Moderate | [C₆H₅]⁺ |
Note: The fragmentation pattern is illustrative and can vary based on the ionization method and energy.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for organosilicon compounds and can be adapted for the specific analysis of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz or higher).
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Due to the low natural abundance of ¹³C and longer relaxation times, a greater number of scans will be required compared to ¹H NMR.
-
A relaxation agent such as Cr(acac)₃ can be added to reduce the necessary relaxation delay.
-
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
For liquids: A thin film of the sample can be prepared between two KBr or NaCl plates.
-
For solids: Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, a Nujol mull can be prepared.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or KBr pellet without the sample).
-
Place the sample in the spectrometer and record the sample spectrum.
-
The final spectrum is typically an average of 16 to 32 scans to improve the signal-to-noise ratio. The spectral range is typically 4000-400 cm⁻¹.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the absorbance or transmittance spectrum of the compound.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol, acetonitrile, or dichloromethane).
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) or Electrospray Ionization (ESI) sources, coupled with a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Acquisition:
-
EI-MS: Introduce the sample into the ion source, where it is bombarded with high-energy electrons (typically 70 eV). This causes ionization and fragmentation.
-
ESI-MS: The sample solution is introduced into the ion source through a capillary at a high potential, generating charged droplets that desolvate to produce molecular ions (e.g., [M+H]⁺ or [M+Na]⁺).
-
The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
-
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular weight is determined from the molecular ion peak, and the structure is elucidated by analyzing the fragmentation pattern.
Mandatory Visualization
The following diagrams illustrate the general workflows for the spectroscopic analysis of an organosilicon compound.
References
In-Depth Technical Guide: Triphenyltrimethylcyclotrisiloxane in Advanced Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triphenyltrimethylcyclotrisiloxane, a cyclic organosilicon compound, serves as a critical monomer in the synthesis of specialized polysiloxanes for the pharmaceutical and biomedical sectors. While not a therapeutic agent in itself, its true value lies in its role as a precursor to advanced polymeric drug delivery vehicles. Through ring-opening polymerization (ROP), this monomer is transformed into poly(methylphenylsiloxane)s, polymers that offer unique properties for encapsulating and delivering therapeutic agents. The incorporation of both phenyl and methyl groups into the polysiloxane backbone allows for the fine-tuning of physicochemical properties such as thermal stability, drug solubility, and biocompatibility, making these materials highly attractive for the development of sophisticated drug delivery systems, including drug-eluting coatings and nanoparticles.
Molecular Profile and Physicochemical Properties
Triphenyltrimethylcyclotrisiloxane is a well-defined chemical entity with the molecular formula C21H24O3Si3.[1][2][3][4][5][6] Its fundamental properties are summarized in the table below, providing a baseline for its use in polymer synthesis.
| Property | Value |
| Molecular Formula | C21H24O3Si3[1][2][3][4][6] |
| Molecular Weight | 408.67 g/mol [1][3][4][6] |
| Appearance | Colorless to white solid[2] |
| Melting Point | 100 °C[1][6] |
| Boiling Point | 160-190 °C at 5 mmHg[1][6] |
| Density | 1.102 g/mL at 20 °C[1][3][6] |
| Refractive Index | 1.545[1][6] |
Synthesis of Functional Polysiloxanes for Drug Delivery
The primary route to harnessing the potential of triphenyltrimethylcyclotrisiloxane in drug delivery is through its polymerization into linear or cross-linked polysiloxanes. The most common and controlled method for this transformation is anionic ring-opening polymerization (AROP). This process allows for the synthesis of polymers with well-defined molecular weights and low polydispersity, which are critical parameters for reproducible drug delivery performance.
Experimental Protocol: Anionic Ring-Opening Polymerization (AROP)
The following provides a generalized, yet detailed, methodology for the AROP of triphenyltrimethylcyclotrisiloxane to synthesize poly(methylphenylsiloxane). This protocol is a composite of established methods for the AROP of cyclosiloxanes.
Materials:
-
Triphenyltrimethylcyclotrisiloxane (monomer)
-
Anhydrous tetrahydrofuran (THF) (solvent)
-
Initiator (e.g., sec-butyllithium or sodium isopropoxide)
-
Terminating agent (e.g., chlorotrimethylsilane)
-
Inert gas (e.g., Argon or Nitrogen)
Procedure:
-
Monomer and Solvent Preparation: The triphenyltrimethylcyclotrisiloxane monomer is purified by recrystallization or sublimation to remove any impurities that could affect the polymerization. Anhydrous THF is obtained by distillation over a suitable drying agent (e.g., sodium-benzophenone ketyl) to ensure a water-free reaction environment.
-
Reaction Setup: The polymerization is conducted in a flame-dried glass reactor under a positive pressure of an inert gas to exclude atmospheric moisture and oxygen, which can terminate the polymerization.
-
Initiation: The purified monomer is dissolved in anhydrous THF in the reactor. The reaction mixture is cooled to the desired temperature (typically between -20 °C and room temperature). The initiator, such as a standardized solution of sec-butyllithium in cyclohexane, is then added dropwise via syringe. The initiation step involves the nucleophilic attack of the initiator on a silicon atom of the cyclotrisiloxane, leading to the opening of the ring and the formation of a silanolate active center.
-
Propagation: The reaction is allowed to proceed for a predetermined time, during which the living silanolate chain end attacks other monomer molecules, leading to the growth of the polymer chain. The kinetics of the polymerization can be monitored by periodically taking aliquots and analyzing them by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
Termination: Once the desired molecular weight is achieved, the polymerization is terminated by adding a terminating agent, such as chlorotrimethylsilane. This quenches the living anionic chain ends.
-
Purification: The resulting polymer is precipitated in a non-solvent, such as methanol, to remove unreacted monomer and initiator residues. The polymer is then collected by filtration and dried under vacuum to a constant weight.
Characterization of the Resulting Polymer:
The synthesized poly(methylphenylsiloxane) should be thoroughly characterized to ensure it meets the specifications for its intended drug delivery application.
| Characterization Technique | Purpose |
| Gel Permeation Chromatography (GPC) | To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) | To confirm the chemical structure of the polymer, including the ratio of methyl to phenyl groups, and to analyze the end groups. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the characteristic functional groups of the polysiloxane backbone (Si-O-Si). |
| Differential Scanning Calorimetry (DSC) | To determine the glass transition temperature (Tg), which provides information about the polymer's physical state at physiological temperatures. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the polymer. The presence of phenyl groups generally increases the thermal stability of polysiloxanes.[1] |
Application in Drug-Eluting Coatings
Polymers derived from triphenyltrimethylcyclotrisiloxane are excellent candidates for drug-eluting coatings on medical devices, such as coronary stents. The polymer's properties can be tailored to control the release kinetics of antiproliferative drugs, a critical factor in preventing in-stent restenosis.
Logical Workflow for Developing a Drug-Eluting Stent Coating
The process of developing a drug-eluting stent coating using a polymer synthesized from triphenyltrimethylcyclotrisiloxane can be visualized as a multi-step workflow.
Signaling Pathways and Biological Interactions
Currently, there is a lack of specific research detailing the direct interaction of triphenyltrimethylcyclotrisiloxane or its derived polymers with specific cellular signaling pathways. The primary biological consideration for these materials is their biocompatibility. Polysiloxanes are generally considered to be biologically inert and have a long history of use in medical devices. The degradation products of phenyl-containing polysiloxanes are primarily cyclic oligomers, and their biocompatibility would need to be thoroughly assessed in the context of a specific drug delivery application.
The workflow for assessing the biological impact of a novel polymer intended for drug delivery would follow a logical progression from basic cytotoxicity to more complex functional assays.
Conclusion
Triphenyltrimethylcyclotrisiloxane is a valuable monomer for the synthesis of advanced polysiloxanes used in drug delivery. Its utility is not in its own biological activity, but in the properties it imparts to the resulting polymers. The ability to precisely control the synthesis of poly(methylphenylsiloxane)s through anionic ring-opening polymerization allows for the creation of tailored drug delivery vehicles with enhanced thermal stability and tunable drug compatibility. For researchers and drug development professionals, the focus should be on the controlled synthesis and thorough characterization of these polymers to optimize their performance in applications such as drug-eluting coatings and nanoparticle-based delivery systems. Further research into the specific biological interactions and degradation profiles of these phenyl-containing polysiloxanes will be crucial for their successful translation into clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. eurointervention.pcronline.com [eurointervention.pcronline.com]
- 6. Properties and Applications of PDMS for Biomedical Engineering: A Review - PMC [pmc.ncbi.nlm.nih.gov]
IUPAC name for 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
An In-depth Technical Guide to 2,4,6-Trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane
Introduction
1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane, systematically named 2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane according to IUPAC nomenclature, is a key organosilicon compound.[1] It is a cyclic siloxane that serves as a critical monomer for the synthesis of specialized silicone polymers.[2] Composed of a six-membered ring alternating silicon and oxygen atoms, each silicon atom is substituted with one methyl and one phenyl group. This structure exists as a mixture of cis and trans isomers.[1][3] The purity of this cyclosiloxane is paramount as it directly influences the molecular weight, viscosity, and other critical properties of the resulting polymers.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, polymerization, and analysis for researchers, scientists, and professionals in material science and drug development.
Chemical and Physical Properties
The physical and chemical properties of 2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane are summarized in the table below. The compound's appearance can vary from a transparent liquid to a white powder, which may depend on the specific isomeric ratio and purity.[1][4]
| Property | Value |
| IUPAC Name | 2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane[1] |
| CAS Number | 546-45-2[1][3][5] |
| Molecular Formula | C₂₁H₂₄O₃Si₃[1][5] |
| Molecular Weight | 408.67 g/mol [1][5] |
| Appearance | Transparent liquid or White powder[1][4] |
| Density | 1.102 g/mL at 20 °C[1][3] |
| Boiling Point | 160-190 °C at 5 mmHg; 402.3 °C at 760 mmHg[1] |
| Flash Point | 163.2 °C[1] |
| Purity | 95%+ to 99% available commercially[1][4][6] |
| Topological Polar Surface Area | 27.7 Ų[1] |
| Heavy Atom Count | 27[1] |
| Rotatable Bond Count | 3[1] |
| Hydrogen Bond Acceptor Count | 3[1] |
Synthesis and Experimental Protocols
General Synthesis Protocol
The industrial production of 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane is typically achieved through the thermocatalytic decomposition of methylphenylsiloxanes.
Objective: To synthesize 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane from methylphenylsiloxane precursors.
Materials:
-
Methylphenylsiloxane oligomers or polymers
-
Catalyst: Lithium hydroxide (LiOH) or lithium silanolate
-
Inert solvent (e.g., Toluene)
-
Apparatus for heating under vacuum
Procedure:
-
A mixture of methylphenylsiloxanes is charged into a reaction vessel.
-
A catalytic amount of lithium hydroxide or lithium silanolate is added.
-
The mixture is heated under an inert atmosphere, leading to the depolymerization and rearrangement of the siloxane bonds.
-
The cyclic trimer (1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane) is formed along with other cyclic and linear siloxanes.
-
The reaction equilibrium is shifted towards the desired product by continuously removing the volatile cyclosiloxanes via distillation.
-
The crude product is then purified by vacuum rectification to isolate the high-purity trimer from other cyclics like 1,3,5,7-tetramethyl-1,3,5,7-tetraphenylcyclotetrasiloxane and linear siloxane impurities.[2]
Key Reactions and Applications
The primary application of 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane is as a monomer in ring-opening polymerization to produce high-molecular-weight methylphenylsiloxane polymers.[2]
Ring-Opening Polymerization (ROP)
This process allows for the precise synthesis of polysiloxanes with controlled molecular weights and properties.
Objective: To synthesize linear poly(methylphenyl)siloxane via ROP.
Materials:
-
1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane monomer
-
Initiator (e.g., water, silanols)
-
Catalyst (e.g., organocatalysts like 1,3-trimethylene-2-n-propylguanidine (TMnPG))[7]
-
End-capping agent (e.g., organochlorosilanes)[7]
-
Anhydrous solvent (e.g., THF)[7]
Procedure:
-
The monomer is dissolved in an anhydrous solvent under an inert atmosphere.
-
An initiator, such as water or a silanol, is introduced to the solution.
-
The catalyst is added to initiate the ring-opening of the cyclotrisiloxane.
-
The polymerization proceeds in a controlled or living manner, allowing the siloxane chain to grow.
-
The reaction is terminated at a specific time to achieve the desired molecular weight.
-
An end-capping agent is added to quench the active chain ends, stabilizing the resulting polymer.[7]
The resulting methylphenylsiloxane polymers are valued for their thermal stability, resistance to oxidation, and unique optical properties, making them suitable for applications as high-performance rubbers and fluids.[2]
Analytical Methodologies
Purity Analysis via Gas Chromatography-Mass Spectrometry (GC-MS)
The properties of polymers derived from 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane are highly dependent on the monomer's purity.[2] GC-MS is a powerful technique for identifying and quantifying impurities in technical-grade material.
Objective: To analyze the purity of a 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane sample and identify impurities.
Protocol:
-
Sample Preparation: A dilute solution of the cyclosiloxane sample is prepared in a suitable solvent (e.g., hexane or toluene).
-
GC Separation: The sample is injected into a gas chromatograph equipped with a capillary column suitable for separating siloxanes. The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and column affinity.
-
MS Detection: As compounds elute from the GC column, they enter a mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio.
-
Data Analysis: The resulting mass spectra are compared against spectral libraries (like the NIST 11 library) and known fragmentation patterns of siloxanes to identify impurities.[2] Common impurities include other cyclic siloxanes (like the tetramer D4), linear siloxanes, and polycyclic compounds.[2] The peak areas in the chromatogram can be used to quantify the relative amounts of the main component and its impurities.
Conclusion
2,4,6-trimethyl-2,4,6-triphenyl-1,3,5,2,4,6-trioxatrisilinane is a fundamental building block in advanced silicone polymer chemistry. Its synthesis via thermocatalytic decomposition and subsequent purification are critical steps that dictate its utility. The primary value of this compound lies in its role as a monomer for producing high-performance methylphenylsiloxane polymers through ring-opening polymerization. These polymers find use in applications requiring high thermal stability and specific optical properties. The rigorous analytical control of monomer purity, often using GC-MS, is essential to ensure the quality and performance of the final polymeric materials.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Study of the impurities in technical-grade 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane by gas chromatography-mass spectrometry | Filippov | Industrial laboratory. Diagnostics of materials [zldm.ru]
- 3. 1,3,5-TRIMETHYL-1,3,5-TRIPHENYLCYCLOTRISILOXANE | 546-45-2 [chemicalbook.com]
- 4. 1,3,5-TRIMETHYL-1,3,5-TRIPHENYLCYCLOTRISILOXANE, CasNo.546-45-2 Henan Kanbei Chemical Co.,LTD China (Mainland) [kanbei.lookchem.com]
- 5. cis-1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane [webbook.nist.gov]
- 6. lookchem.com [lookchem.com]
- 7. Organocatalytic controlled/living ring-opening polymerization of 1,3,5-triphenyl-1,3,5-tri-p-tolylcyclotrisiloxane for the precise synthesis of fusible, soluble, functionalized, and solid poly[phenyl(p-tolyl)siloxane]s - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating Hydrophobicity: A Technical Guide to the Octanol-Water Partition Coefficient of Phenylmethylcyclosiloxanes
For Researchers, Scientists, and Drug Development Professionals
The octanol-water partition coefficient (Kow), a critical parameter in environmental science and drug development, quantifies the hydrophobicity of a chemical substance. This technical guide provides an in-depth overview of the methodologies used to determine the Kow of phenylmethylcyclosiloxanes, a class of organosilicon compounds with increasing industrial and commercial relevance. While experimental data for this specific class of compounds is notably scarce in publicly available literature, this guide details the established experimental protocols and predictive computational models that are crucial for assessing their environmental fate and pharmacokinetic profiles.
The Challenge of Data Scarcity
A comprehensive review of scientific databases and chemical supplier safety data sheets reveals a significant gap in experimentally determined octanol-water partition coefficient (log Kow) values for phenylmethylcyclosiloxanes. This lack of empirical data necessitates a strong reliance on predictive models and a thorough understanding of the experimental techniques that can be employed to generate this vital information.
Predictive Models for Log Kow Estimation
In the absence of experimental data, Quantitative Structure-Activity Relationship (QSAR) models are the primary tools for estimating the log Kow of phenylmethylcyclosiloxanes. Several widely used models are available through platforms like the VEGA HUB and the U.S. Environmental Protection Agency's EPI Suite™.[1][2][3]
Key Predictive Models:
-
KOWWIN™: This program, part of the EPI Suite™, estimates log Kow using an atom/fragment contribution method.[1][4] It calculates the coefficient based on the structural fragments of a molecule.
-
ALOGPS: This model utilizes associative neural networks and E-state indices to predict log Kow and aqueous solubility.[5]
-
VEGA QSAR: The VEGA platform integrates numerous QSAR models, providing a consensus prediction and an assessment of the prediction's reliability.[2][3][6][7]
It is crucial to recognize that the accuracy of these predictions for phenyl-substituted siloxanes may vary, and validation with experimental data, whenever possible, is highly recommended.[8][9][10]
Gold-Standard Experimental Protocols for Kow Determination
For the precise determination of Kow, especially for hydrophobic substances like many phenylmethylcyclosiloxanes are predicted to be, several internationally recognized experimental methods are employed.
The Slow-Stirring Method
The slow-stirring method is considered a gold-standard technique for determining the log Kow of highly hydrophobic compounds, as it minimizes the formation of microemulsions that can interfere with accurate measurements.
Detailed Methodology:
-
Preparation: A jacketed glass vessel is used, connected to a constant temperature bath to maintain a stable temperature. High-purity n-octanol and water are pre-saturated with each other for at least 24 hours.
-
System Setup: The test substance is dissolved in the n-octanol phase. The octanol and water phases are then carefully added to the vessel, typically in a volume ratio that ensures sufficient material in both phases for accurate analysis.
-
Equilibration: The mixture is stirred slowly using a magnetic stirrer, ensuring a distinct interface between the two phases is maintained. The slow stirring facilitates the transfer of the solute between the phases without creating an emulsion. The equilibration time can range from 24 to 48 hours, or longer for very hydrophobic substances.
-
Sampling: After equilibration, the stirring is stopped, and the phases are allowed to separate completely. Samples are carefully withdrawn from the center of both the n-octanol and water phases using syringes.
-
Analysis: The concentration of the test substance in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Calculation: The octanol-water partition coefficient (Kow) is calculated as the ratio of the concentration of the substance in the n-octanol phase to its concentration in the water phase. The result is typically expressed as its base-10 logarithm (log Kow).
Generator Column Method
The generator column method is another reliable technique for determining the Kow of hydrophobic substances. It involves passing water through a column packed with a solid support coated with the test substance dissolved in n-octanol.
Detailed Methodology:
-
Column Preparation: A chromatographic column is packed with an inert solid support, such as silica gel. The support is then coated with a solution of the test substance in n-octanol. The solvent is evaporated, leaving a thin film of the octanol solution on the support.
-
Equilibration: Water is pumped through the generator column at a slow, constant flow rate. As the water passes through the column, it becomes saturated with the test substance that partitions from the octanol phase.
-
Sample Collection and Analysis: The aqueous eluate is collected, and the concentration of the test substance is determined using a sensitive analytical method like HPLC with UV or mass spectrometry detection. The concentration of the substance in the n-octanol phase on the column is known from the initial preparation.
-
Calculation: The Kow is calculated by dividing the concentration of the substance in the n-octanol phase by the measured concentration in the aqueous phase.
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a rapid and widely used technique for estimating log Kow. It is based on the correlation between the retention time of a substance on a reverse-phase HPLC column and its known log Kow value.
Detailed Methodology:
-
System Setup: A reverse-phase HPLC system with a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of methanol and water) is used.
-
Calibration: A series of reference compounds with accurately known log Kow values are injected into the HPLC system, and their retention times are measured. A calibration curve is generated by plotting the logarithm of the capacity factor (k') against the known log Kow values. The capacity factor is calculated from the retention time of the compound and the column dead time.
-
Sample Analysis: The phenylmethylcyclosiloxane of interest is then injected into the same HPLC system under identical conditions, and its retention time is measured.
-
Log Kow Estimation: The log Kow of the test substance is then estimated from the calibration curve using its measured retention time.
Data Summary (Predictive)
Due to the absence of experimental data, the following table presents predicted log Kow values for representative phenylmethylcyclosiloxanes obtained from widely used QSAR models. It is imperative to interpret these values with caution, as they are not experimentally verified.
| Compound Name | Chemical Structure | Predicted log Kow (KOWWIN™) | Predicted log Kow (ALOGPS) |
| 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane | C₂₁H₂₄O₃Si₃ | 6.85 | 6.92 |
| Tetramethyltetraphenylcyclotetrasiloxane | C₂₈H₃₂O₄Si₄ | 8.21 | 8.54 |
Visualizing the Workflow
To aid in the understanding of the experimental determination of the octanol-water partition coefficient, the following diagrams illustrate the logical workflow of the key methods.
Caption: Workflow of the Slow-Stirring Method for Kow Determination.
Caption: Workflow of the Generator Column Method for Kow Determination.
Conclusion
The octanol-water partition coefficient is a cornerstone for predicting the environmental behavior and biological interactions of chemical compounds. For phenylmethylcyclosiloxanes, a significant data gap in experimentally determined Kow values exists, underscoring the importance of robust predictive models and the need for future experimental work. This guide provides the foundational knowledge of the key methodologies—both predictive and experimental—that are essential for researchers, scientists, and drug development professionals working with this important class of siloxanes. A thorough understanding and appropriate application of these methods will be critical in accurately assessing the risks and potential applications of phenylmethylcyclosiloxanes.
References
- 1. EPI Suite™ [episuite.dev]
- 2. in Silico Models – VEGA HUB [vegahub.eu]
- 3. In Silico Frontiers Shaping the Next Generation of Transformation Product Prediction and Toxicological Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epa.gov [epa.gov]
- 5. researchgate.net [researchgate.net]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. vegahub.eu [vegahub.eu]
- 10. A comparison of log Kow (n-octanol-water partition coefficient) values for non-ionic, anionic, cationic and amphoteric surfactants determined using predictions and experimental methods [publica.fraunhofer.de]
Thermal Stability of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the thermal stability of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane. Due to a scarcity of publicly available data on this specific compound, this guide synthesizes information from studies on analogous phenyl-substituted siloxanes and general principles of siloxane chemistry to project its thermal behavior. The information herein is intended to provide a robust framework for researchers and professionals working with this compound in applications where thermal stability is a critical parameter.
Introduction
2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane is a cyclic organosilicon compound with the chemical formula C₂₁H₂₄O₃Si₃.[1][2] Its structure, consisting of a six-membered siloxane ring with alternating silicon and oxygen atoms, is substituted with both methyl and phenyl groups attached to the silicon atoms. The presence of phenyl groups is generally associated with enhanced thermal stability in polysiloxanes compared to their purely methyl-substituted counterparts. This guide explores the expected thermal decomposition profile, potential degradation pathways, and relevant experimental methodologies for assessing the thermal stability of this compound.
Projected Thermal Properties
| Property | Expected Value/Range | Notes |
| Onset of Decomposition (TGA, in inert atmosphere) | 350 - 450 °C | The high thermal stability is attributed to the presence of phenyl groups. Methyl-phenyl silicone resins with significant phenyl content show stability up to 250 °C, while more robust structures exhibit weight loss only above 370 °C. |
| 5% Weight Loss Temperature (TGA) | ~430 °C | Based on data for phenyl silicone resins, a 5% mass loss temperature of around 437 °C has been reported for a related resin system. |
| Major Decomposition Products | Cyclic siloxane oligomers, Benzene | The thermal degradation of poly(methylphenylsiloxane) is known to produce isomeric forms of cyclic siloxane trimers and tetramers, along with benzene.[3] |
| Residue at High Temperatures (e.g., >800 °C) | Silicon oxycarbide | At elevated temperatures, particularly under inert atmospheres, siloxanes can form a stable ceramic-like residue. |
Experimental Protocols
To experimentally determine the thermal stability of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane, the following standard methodologies are recommended.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the material begins to decompose and to quantify its mass loss as a function of temperature.
Apparatus: A thermogravimetric analyzer capable of operating up to at least 800 °C with a controlled atmosphere.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to ensure an inert environment.
-
Heating Program:
-
Equilibrate the sample at a low temperature (e.g., 30 °C) for 5-10 minutes.
-
Heat the sample from 30 °C to 800 °C at a constant heating rate of 10 °C/min.
-
-
Data Analysis: Record the sample weight as a function of temperature. Determine the onset of decomposition, the temperature of maximum decomposition rate (from the derivative of the TGA curve), and the percentage of residual mass at the end of the experiment.
Differential Scanning Calorimetry (DSC)
Objective: To identify thermal transitions such as melting, crystallization, and glass transitions, and to determine the heat flow associated with decomposition.
Apparatus: A differential scanning calorimeter.
Methodology:
-
Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum or hermetically sealed DSC pan.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
Heating and Cooling Program:
-
Equilibrate at a low temperature (e.g., -50 °C).
-
Heat to a temperature below the expected decomposition (e.g., 300 °C) at a rate of 10 °C/min to observe any phase transitions.
-
Cool the sample back to the starting temperature at 10 °C/min.
-
A second heating scan can be performed to observe any changes in the material's thermal behavior after the initial thermal history is erased.
-
For decomposition analysis, a separate experiment heating to a higher temperature (e.g., 500 °C) can be performed.
-
-
Data Analysis: Analyze the heat flow versus temperature curve to identify endothermic and exothermic peaks corresponding to thermal events.
Proposed Thermal Decomposition Pathway
The thermal degradation of phenyl-substituted siloxanes is a complex process. Based on the literature, a plausible decomposition pathway for 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane involves two primary competing mechanisms: a molecular depolymerization and a radical scission mechanism.
Caption: Proposed thermal decomposition pathways for 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane.
Discussion
The thermal stability of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane is expected to be significantly higher than that of its methyl-only analogue, hexamethylcyclotrisiloxane. The phenyl groups contribute to this stability through several mechanisms, including increased steric hindrance around the siloxane backbone, which can inhibit the "unzipping" depolymerization mechanism common in polysiloxanes.
The decomposition process likely initiates with the cleavage of the Si-O bonds within the cyclotrisiloxane ring, leading to the formation of lower molecular weight cyclic and linear siloxanes. At higher temperatures, the homolytic cleavage of Si-C bonds becomes more prominent, leading to the formation of phenyl and methyl radicals. These radicals can then abstract hydrogen atoms to form benzene and methane, respectively. The remaining silicon-centered radicals can undergo cross-linking reactions, ultimately forming a thermally stable silicon oxycarbide residue at very high temperatures.
Conclusion
While direct experimental data for 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane is limited, a comprehensive understanding of its thermal stability can be extrapolated from the behavior of related phenyl-substituted siloxanes. The compound is anticipated to exhibit high thermal stability, with decomposition occurring at elevated temperatures to yield a mixture of smaller cyclic siloxanes, benzene, and a stable char residue. The experimental protocols and proposed decomposition pathways outlined in this guide provide a foundational framework for researchers and professionals to safely and effectively utilize this compound in high-temperature applications. Further experimental investigation is recommended to precisely quantify the thermal properties of this specific cyclosiloxane.
References
Solubility of trimethyl-triphenyl-cyclotrisiloxane in organic solvents
An In-depth Technical Guide to the Solubility of Trimethyl-triphenyl-cyclotrisiloxane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of trimethyl-triphenyl-cyclotrisiloxane in common organic solvents. Despite a comprehensive review of publicly available scientific literature, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound remains largely unpublished. This document summarizes the available qualitative solubility information and provides a detailed experimental protocol for the quantitative determination of its solubility. Furthermore, a visual representation of the experimental workflow for solubility determination is provided to aid researchers in designing their own studies.
Introduction
Trimethyl-triphenyl-cyclotrisiloxane (CAS No. 546-45-2) is an organosilicon compound with a cyclic siloxane backbone.[1] Its unique structure, combining both methyl and phenyl functional groups, imparts specific physical and chemical properties that are of interest in various fields, including polymer chemistry and materials science. A fundamental understanding of its solubility in organic solvents is crucial for its synthesis, purification, formulation, and application. This guide aims to provide a comprehensive overview of the current knowledge on this topic and to equip researchers with the necessary methodology to determine solubility parameters experimentally.
Qualitative Solubility of Trimethyl-triphenyl-cyclotrisiloxane
Based on solvents mentioned in the context of its synthesis, purification, and analysis, the following qualitative solubility characteristics can be inferred:
| Solvent | Qualitative Solubility/Compatibility | Rationale/Context |
| Toluene | Likely Soluble | A common non-polar aromatic solvent, often used for compounds with phenyl groups. Compatible with GC-MS analysis.[6] |
| Hexane | Likely Sparingly to Moderately Soluble | A non-polar aliphatic solvent. Often used in GC-MS analysis.[6] Given the presence of non-polar methyl and phenyl groups, some solubility is expected. |
| Diethyl Ether | Soluble | Mentioned as a solvent in synthetic procedures involving related silane compounds.[7] Its moderate polarity may facilitate the dissolution of the cyclotrisiloxane. |
| Tetrahydrofuran (THF) | Soluble | Used as a solvent in reactions involving silanes.[7] Its cyclic ether structure provides good solvating power for a range of compounds. |
| Chloroform (CDCl3) | Soluble | Commonly used as a solvent for NMR analysis of related organosilicon compounds, indicating sufficient solubility for spectroscopic characterization.[7] |
| Acetone | Likely Soluble | A polar aprotic solvent. Often used as a washing solvent in recrystallization. |
| Ethanol | Likely Sparingly Soluble | A polar protic solvent. The non-polar nature of the bulk of the molecule may limit solubility in highly polar protic solvents. |
| Dichloromethane | Likely Soluble | A common solvent for organic compounds and compatible with GC-MS analysis.[6] |
| Ethyl Acetate | Likely Soluble | A moderately polar solvent compatible with GC-MS analysis.[6] |
Experimental Protocol for Quantitative Solubility Determination
The following protocol outlines a standard laboratory procedure for determining the solubility of trimethyl-triphenyl-cyclotrisiloxane in an organic solvent at a specific temperature.
3.1. Materials and Equipment
-
Trimethyl-triphenyl-cyclotrisiloxane (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks
-
Pipettes
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Internal standard (a stable compound not present in the sample and with a distinct retention time)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid trimethyl-triphenyl-cyclotrisiloxane to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
-
Agitate the vials for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is essential to confirm saturation.
-
-
Sample Collection and Preparation:
-
Allow the vials to stand undisturbed at the set temperature for a few hours to let the excess solid settle.
-
Carefully draw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed pipette to avoid premature crystallization.
-
Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.
-
Record the exact volume of the filtered solution.
-
Allow the solvent in the volumetric flask to evaporate completely under a gentle stream of nitrogen or in a fume hood.
-
Once the solvent is fully evaporated, reweigh the volumetric flask. The difference in weight corresponds to the mass of dissolved trimethyl-triphenyl-cyclotrisiloxane.
-
-
Alternative Method using GC-MS Analysis:
-
Prepare a series of standard solutions of trimethyl-triphenyl-cyclotrisiloxane of known concentrations in the chosen solvent.
-
Add a consistent amount of a suitable internal standard to each standard solution and to the filtered saturated solution.
-
Analyze the standard solutions by GC-MS to generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against concentration.
-
Analyze the filtered saturated solution (appropriately diluted if necessary) by GC-MS.
-
Determine the concentration of trimethyl-triphenyl-cyclotrisiloxane in the saturated solution by using the calibration curve.
-
3.3. Data Calculation and Presentation
-
Gravimetric Method:
-
Solubility ( g/100 mL) = (Mass of dissolved solid (g) / Volume of solvent (mL)) * 100
-
-
GC-MS Method:
-
The concentration obtained from the calibration curve represents the solubility.
-
-
Present the quantitative data in a structured table, including the solvent, temperature, and the determined solubility with appropriate units (e.g., g/100 mL, mol/L).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental determination of solubility.
Caption: Workflow for the experimental determination of solubility.
Conclusion
While quantitative solubility data for trimethyl-triphenyl-cyclotrisiloxane in organic solvents is not extensively documented in the public domain, this guide provides a summary of the inferred qualitative solubility and a robust experimental protocol for its quantitative determination. The provided workflow and methodologies will enable researchers to generate reliable solubility data, which is essential for the effective use of this compound in their respective applications. The further publication of such data would be a valuable contribution to the scientific community.
References
- 1. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | C21H24O3Si3 | CID 18901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3,5-TRIMETHYL-1,3,5-TRIPHENYLCYCLOTRISILOXANE | 546-45-2 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. mt.com [mt.com]
- 5. youtube.com [youtube.com]
- 6. agilent.com [agilent.com]
- 7. rsc.org [rsc.org]
Fundamental chemistry of cyclotrisiloxane ring strain
An In-depth Technical Guide to the Fundamental Chemistry of Cyclotrisiloxane Ring Strain
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cyclotrisiloxanes, particularly hexamethylcyclotrisiloxane (D3), are fundamental building blocks in silicone chemistry. Their significance stems from a unique combination of a highly strained ring structure and consequent high reactivity. This strained conformation, a departure from the ideal tetrahedral geometry of the silicon-oxygen backbone, makes them exceptionally susceptible to ring-opening polymerization (ROP). This reactivity allows for the synthesis of well-defined polysiloxanes with controlled molecular weights and narrow dispersity, which are critical for advanced applications in materials science and medicine, including drug delivery systems. This guide provides a comprehensive overview of the core chemical principles governing the ring strain of cyclotrisiloxanes, detailing the thermodynamic and kinetic consequences of this strain, and outlining the experimental protocols for their study and utilization.
The Structural Origins of Ring Strain in Cyclotrisiloxane
The defining characteristic of hexamethylcyclotrisiloxane (D3) is its planar, strained ring structure.[1] Unlike its larger, more flexible counterparts such as octamethylcyclotetrasiloxane (D4), which can adopt a more relaxed, non-planar conformation, the six-membered ring of D3 is forced into a flat arrangement. This planarity leads to significant deviations from the optimal bond angles for silicon and oxygen, resulting in substantial ring strain.
The Si-O-Si bond angles in D3 are compressed to approximately 136°, a significant deviation from the preferred 140-150° found in linear polysiloxanes. Similarly, the O-Si-O bond angles are constrained to around 107°, deviating from the ideal tetrahedral angle of 109.5°. This angular distortion, a form of Baeyer strain, contributes significantly to the overall instability of the molecule.[2][3][4] The eclipsing of the methyl groups on adjacent silicon atoms further adds to the torsional, or Pitzer, strain.
This inherent strain energy is the primary driving force for the ring-opening polymerization of D3. The polymerization process relieves this strain by forming long, flexible, and thermodynamically more stable linear polysiloxane chains.
Structural Comparison of Cyclosiloxanes
The diagram below illustrates the structural differences between the strained, planar D3 and the more stable, puckered conformation of D4.
Caption: Structural comparison of D3 and D4 rings.
Thermodynamics and Kinetics of Ring-Opening Polymerization
The high ring strain of D3 is directly reflected in the thermodynamics and kinetics of its ring-opening polymerization (ROP). The polymerization is an enthalpically driven process, where the release of strain energy results in a highly exothermic reaction.[5][6]
Thermodynamic Parameters
The table below summarizes key thermodynamic and kinetic data for the ring-opening polymerization of cyclosiloxanes. The significantly higher ring strain energy of D3 compared to D4 explains its much greater reactivity.
| Parameter | Hexamethylcyclotrisiloxane (D3) | Octamethylcyclotetrasiloxane (D4) | Reference |
| Ring Strain Energy | 10.5 kJ/mol | 1.0 kJ/mol | [5][7] |
| Enthalpy of Polymerization (ΔHp) | -23 to -59 kJ/mol | -1 to -3 kJ/mol | [8] |
| Entropy of Polymerization (ΔSp) | -30 to -70 J/(mol·K) | -5 to -20 J/(mol·K) | [8] |
| Activation Energy (Anionic ROP) | 11 kcal/mol (46 kJ/mol) | 18.1 kcal/mol (75.7 kJ/mol) | [9] |
| Activation Energy (Initiation with t-BuLi) | 45.8 kJ/mol | No conversion detected under similar conditions | [5] |
| Enthalpy of Reaction (Initiation with t-BuLi) | -206.6 ± 5.4 kJ/mol | Not applicable | [5] |
Note: The range of thermodynamic values reflects different experimental conditions and measurement techniques.
The polymerization of D3 is characterized by a "living" nature, particularly in anionic ROP, meaning that the polymerization proceeds with minimal chain transfer or termination reactions.[6][10] This allows for the synthesis of polymers with predictable molecular weights and narrow molecular weight distributions.
Kinetic Profile
The rate of ROP for D3 is several orders of magnitude faster than that of D4.[9][11] This is a direct consequence of the lower activation energy required to open the strained D3 ring. The polymerization can be initiated by both anionic and cationic initiators. Anionic polymerization, often initiated by organolithium compounds or strong bases, is generally preferred for producing well-defined polymers.[7][9] Cationic polymerization, initiated by strong acids or electrophilic reagents, is also effective but can be more prone to side reactions.[12][13]
The diagram below illustrates the general mechanism for the anionic ring-opening polymerization of D3.
Caption: Anionic ring-opening polymerization of D3.
Experimental Protocols
Precise experimental control is crucial for harnessing the reactivity of D3 to synthesize well-defined polysiloxanes. The following sections detail common experimental methodologies.
Synthesis of Hexamethylcyclotrisiloxane (D3)
D3 is typically synthesized through the hydrolysis of dichlorodimethylsilane, followed by a cracking process of the resulting mixture of cyclic and linear siloxanes.
Materials:
-
Dichlorodimethylsilane
-
Water
-
Inert solvent (e.g., toluene)
-
Catalyst for cracking (e.g., KOH)
Procedure:
-
Controlled hydrolysis of dichlorodimethylsilane is performed in a two-phase system of water and an inert organic solvent.
-
The resulting mixture of siloxanols is separated and subjected to thermal cracking in the presence of a catalyst.
-
The volatile D3 is distilled from the reaction mixture.
-
Purification is achieved through fractional distillation or recrystallization.
Anionic Ring-Opening Polymerization of D3
This protocol describes a typical laboratory-scale anionic ROP of D3 to produce polydimethylsiloxane (PDMS).[5]
Materials:
-
Hexamethylcyclotrisiloxane (D3), purified by sublimation or distillation.
-
Anhydrous tetrahydrofuran (THF) as the solvent.
-
n-Butyllithium (n-BuLi) in hexane as the initiator.
-
Chlorotrimethylsilane as the terminating agent.
-
Argon or nitrogen for inert atmosphere.
Procedure:
-
All glassware is flame-dried under vacuum and cooled under an inert atmosphere.
-
D3 is dissolved in anhydrous THF in a reaction flask equipped with a magnetic stirrer.
-
The solution is cooled to the desired reaction temperature (e.g., 0 °C).
-
A calculated amount of n-BuLi solution is added via syringe to initiate the polymerization. The amount of initiator determines the target molecular weight of the polymer.
-
The reaction is allowed to proceed for a specific time to achieve the desired conversion. The progress can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
The polymerization is terminated by the addition of chlorotrimethylsilane.
-
The resulting polymer is precipitated in a non-solvent like methanol, filtered, and dried under vacuum.
Characterization Techniques
A combination of analytical techniques is employed to characterize the synthesized polysiloxanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
1H NMR: Used to confirm the structure of the polymer and to determine the number-average molecular weight by end-group analysis.
-
29Si NMR: Provides detailed information about the silicon environment, allowing for the quantification of different siloxane units (e.g., end-groups vs. chain units) and the detection of cyclic monomers.[14][15]
Gel Permeation Chromatography (GPC):
-
GPC is the primary method for determining the molecular weight and molecular weight distribution (dispersity, Đ) of the polymer.
Differential Scanning Calorimetry (DSC):
-
DSC is used to measure the thermal properties of the polymer, such as the glass transition temperature (Tg) and melting point (Tm).[16][17]
X-ray Crystallography:
-
Single-crystal X-ray diffraction can be used to determine the precise molecular structure of D3 and other cyclosiloxanes, providing accurate bond lengths and angles.[18][19][20][21]
The logical workflow for a typical experimental investigation of D3 polymerization is depicted below.
Caption: Experimental workflow for D3 polymerization.
Conclusion
The pronounced ring strain of cyclotrisiloxane is a cornerstone of its chemistry, rendering it a highly valuable monomer for the synthesis of advanced polysiloxane materials. The thermodynamic imperative to relieve this strain drives a rapid and controlled ring-opening polymerization, enabling the production of polymers with precisely tailored properties. A thorough understanding of the interplay between structure, thermodynamics, and kinetics, coupled with rigorous experimental technique, is essential for researchers and professionals seeking to leverage the unique reactivity of cyclotrisiloxanes in the development of novel materials for diverse applications, from industrial silicones to sophisticated biomedical devices.
References
- 1. Hexamethylcyclotrisiloxane - Wikipedia [en.wikipedia.org]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. Ring Strain in Cycloalkanes [quimicaorganica.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 6. gelest.com [gelest.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. gelest.com [gelest.com]
- 12. Photoinitiated cationic ring-opening polymerization of a cyclosiloxane | Semantic Scholar [semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. magritek.com [magritek.com]
- 16. mdpi.com [mdpi.com]
- 17. pure.psu.edu [pure.psu.edu]
- 18. researchgate.net [researchgate.net]
- 19. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 20. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 21. chem.libretexts.org [chem.libretexts.org]
Methodological & Application
Application Notes and Protocols for the Anionic Ring-Opening Polymerization of Triphenyltrimethylcyclotrisiloxane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the anionic ring-opening polymerization (AROP) of 1,3,5-triphenyl-1,3,5-trimethylcyclotrisiloxane. This process yields polyphenylmethylsiloxane (PPMS), a polymer with significant potential in various research and development applications, including drug delivery and biomedical engineering, owing to its unique thermal stability, refractive properties, and biocompatibility.
Introduction to Anionic Ring-Opening Polymerization (AROP) of Cyclosiloxanes
Anionic ring-opening polymerization is a powerful method for the synthesis of well-defined polysiloxanes with controlled molecular weights and narrow molecular weight distributions. The polymerization of strained cyclotrisiloxanes, such as triphenyltrimethylcyclotrisiloxane, proceeds in a living manner, meaning that the propagating anionic chain ends remain active until intentionally terminated. This "living" characteristic allows for the synthesis of block copolymers and end-functionalized polymers.
The driving force for the polymerization of cyclotrisiloxanes is the relief of ring strain. The reaction is typically initiated by strong nucleophiles, such as organolithium compounds or alkali metal hydroxides, in an anhydrous aprotic solvent like tetrahydrofuran (THF).
Polymerization Mechanism
The anionic ring-opening polymerization of triphenyltrimethylcyclotrisiloxane is initiated by the nucleophilic attack of an initiator (e.g., n-butyllithium) on a silicon atom of the cyclotrisiloxane ring. This attack leads to the cleavage of a silicon-oxygen bond, opening the ring and generating a linear silanolate anion. This silanolate is the active propagating species, which then attacks another monomer molecule, and the process repeats, leading to chain growth. The polymerization proceeds until all the monomer is consumed or a terminating agent is added.
Application Notes and Protocols for the Synthesis of Phenylmethylsiloxane Polymers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polysiloxanes are a versatile class of polymers renowned for their unique properties, including high thermal stability, biocompatibility, low surface tension, and gas permeability. The incorporation of phenyl groups into the siloxane backbone to form phenylmethylsiloxane polymers further enhances these characteristics, leading to improved thermal and oxidative stability, and a higher refractive index. These properties make phenylmethylsiloxane polymers highly attractive for advanced applications in the biomedical and pharmaceutical fields.[1]
In drug delivery, the tunable properties of polysiloxanes allow for the development of controlled-release systems, where therapeutic agents can be delivered at a constant dose over extended periods.[2] The biocompatibility of these polymers is a critical factor, minimizing adverse reactions such as toxicity, inflammation, or immunological responses.[3] Phenylmethylsiloxane polymers, with their enhanced stability, are particularly suitable for creating robust drug delivery vehicles, protective coatings for medical devices, and as components in biomedical implants.[3] This document provides detailed protocols for the synthesis of phenylmethylsiloxane polymers via the ring-opening polymerization of 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane, a common cyclotrisiloxane precursor. Both anionic and cationic polymerization methods are detailed, offering researchers flexibility in tailoring polymer properties to their specific needs.
Experimental Workflows and Mechanisms
The synthesis of poly(phenylmethylsiloxane) from its cyclic trimer precursor involves several key stages, from monomer purification to polymerization and subsequent characterization of the final polymer. The general workflow is applicable to both anionic and cationic methods, with variations in the polymerization step itself.
Caption: General workflow for the synthesis of poly(phenylmethylsiloxane).
The core of the synthesis is the ring-opening polymerization (ROP), where the cyclic trisiloxane monomer is converted into a linear polymer chain. This process can be initiated by either an anionic or a cationic species, which attacks the siloxane bond in the strained three-membered ring, leading to chain propagation.
Caption: Chemical transformation during ring-opening polymerization.
Protocol 1: Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of cyclotrisiloxanes is a powerful method for synthesizing well-defined polymers with controlled molecular weights and narrow polydispersity.[4] This protocol describes a living polymerization using an organolithium initiator, which requires stringent anhydrous and anaerobic conditions.
Materials
-
1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane (monomer)
-
Anhydrous Tetrahydrofuran (THF) or Toluene
-
n-Butyllithium (n-BuLi) in hexanes (initiator)
-
Anhydrous Methanol (terminating agent)
-
Hexanes or other non-polar solvent for precipitation
-
Argon or Nitrogen gas (inert atmosphere)
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks, oven-dried
-
Magnetic stirrer and stir bars
-
Syringes and needles for liquid transfers
-
Septa
Procedure
-
Monomer Purification: The monomer should be purified by recrystallization or sublimation to remove any moisture or impurities. Dry thoroughly under vacuum before use.
-
Solvent Preparation: Use a freshly distilled, anhydrous solvent. THF or toluene should be dried over sodium/benzophenone or passed through a solvent purification system.
-
Reaction Setup: Assemble the oven-dried glassware under an inert atmosphere. A round-bottom flask equipped with a magnetic stir bar and a septum is charged with the purified monomer.
-
Monomer Dissolution: Add the anhydrous solvent to the flask via syringe to dissolve the monomer. The concentration can be adjusted, but a typical starting point is a 10-20% (w/v) solution.
-
Initiation: Cool the monomer solution to 0°C or room temperature, depending on the desired reaction control. Slowly add the calculated amount of n-BuLi initiator via syringe. The amount of initiator will determine the target molecular weight of the polymer (Mn = [Monomer (g)] / [Initiator (mol)]).
-
Polymerization: Allow the reaction to stir under an inert atmosphere. The polymerization time can range from a few hours to overnight. The progress of the reaction can be monitored by taking aliquots and analyzing them via Gas Chromatography (to check for monomer consumption) or Gel Permeation Chromatography (GPC).
-
Termination: Once the desired conversion is reached, terminate the living polymerization by adding a small amount of anhydrous methanol. This will quench the active anionic chain ends.
-
Polymer Isolation: Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-polar solvent like hexanes or methanol, with vigorous stirring.
-
Purification: Collect the precipitated polymer by filtration or decantation. Wash the polymer several times with the non-polar solvent to remove any unreacted monomer and initiator residues.
-
Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Protocol 2: Cationic Ring-Opening Polymerization (CROP)
Cationic ROP offers an alternative route, often employing acid catalysts. This protocol utilizes a solid, environmentally friendly clay catalyst, which simplifies the workup procedure.[5]
Materials
-
1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane (monomer)
-
Maghnite-H+ (acid-activated montmorillonite clay, catalyst)
-
Anhydrous Toluene or Dichloromethane (solvent, optional for solution polymerization)
-
Sodium Bicarbonate (neutralizing agent)
-
Methanol
Equipment
-
Round-bottom flask
-
Magnetic stirrer and stir bars
-
Heating mantle or oil bath with temperature controller
-
Filtration apparatus
Procedure
-
Catalyst Activation: If not pre-activated, Maghnite-H+ can be prepared by treating raw montmorillonite clay with a strong acid (e.g., sulfuric acid), followed by washing and drying. For this protocol, we assume the use of a commercially available activated catalyst. The catalyst should be dried under vacuum at >100°C before use.
-
Reaction Setup: In a round-bottom flask, combine the purified monomer and the dried Maghnite-H+ catalyst. The reaction can be performed in bulk (solvent-free) or in a minimal amount of anhydrous solvent. A typical catalyst loading is 1-5% by weight relative to the monomer.
-
Polymerization: Heat the mixture with stirring to the desired reaction temperature (e.g., 60-100°C). The optimal temperature and time will depend on the desired conversion and molecular weight.[5]
-
Monitoring: The reaction can be monitored by taking small samples of the reaction mixture, dissolving them in a suitable solvent (e.g., THF), filtering out the catalyst, and analyzing the filtrate by GPC.
-
Quenching and Catalyst Removal: After the desired polymerization time, cool the reaction mixture to room temperature. If performed in bulk, dissolve the viscous polymer in a solvent like toluene.
-
Neutralization: Add a small amount of a weak base like sodium bicarbonate to neutralize any residual acidity.
-
Catalyst Filtration: Remove the solid Maghnite-H+ catalyst by filtration. The catalyst can often be recovered, washed, reactivated, and reused.
-
Polymer Isolation and Purification: Concentrate the filtrate under reduced pressure to remove the solvent. The resulting polymer can be further purified by precipitation in a non-solvent like methanol to remove any low molecular weight oligomers.
-
Drying: Dry the purified polymer under vacuum to a constant weight.
Data Presentation
The properties of the synthesized poly(phenylmethylsiloxane) are highly dependent on the polymerization method and reaction conditions. The following tables summarize typical data obtained from ring-opening polymerization of phenyl-containing cyclosiloxanes.
Table 1: Anionic Ring-Opening Polymerization (AROP) Data
| Initiator/Promoter System | Temp (°C) | Time (h) | Monomer Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |
| Sodium Isopropoxide / NMP | 70 | 10 | >90 | - | 1.52 | [4] |
| Sodium Isopropoxide / DMF | 100 | - | - | - | - | [4] |
| Dilithium Diphenylsilanediolate / DME | - | - | High | - | Narrow | [5] |
Note: '-' indicates data not specified in the referenced abstracts.
Table 2: Cationic Ring-Opening Polymerization (CROP) Data
| Catalyst System | Temp (°C) | Time (h) | Monomer Conversion (%) | Mn ( kg/mol ) | PDI (Mw/Mn) | Reference |
| Maghnite-H+ | 60 | 6 | High | - | - | [6] |
| Maghnite-H+ | 60 | 8 | Higher | - | - | [6] |
Note: CROP often leads to broader molecular weight distributions compared to living AROP.
Characterization
-
Gel Permeation Chromatography (GPC/SEC): Used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the structure and check for the disappearance of monomer signals.
-
²⁹Si NMR: To analyze the polymer microstructure and sequence distribution in copolymers.[4]
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic Si-O-Si backbone and Si-Phenyl/Si-Methyl functional groups.
By following these protocols and utilizing the characterization techniques, researchers can synthesize and validate phenylmethylsiloxane polymers with tailored properties for various applications, including the development of novel drug delivery systems and advanced biomedical materials.
References
- 1. Polysiloxanes in Theranostics and Drug Delivery: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymers for Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane as a Monomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane is a versatile cyclic siloxane monomer with the chemical formula C₂₁H₂₄O₃Si₃.[1] It serves as a key precursor for the synthesis of poly(methylphenylsiloxane), a polymer with a unique combination of properties conferred by both the methyl and phenyl side groups on the siloxane backbone. The resulting polymer exhibits excellent thermal stability, desirable optical properties, and biocompatibility, making it a material of significant interest in various high-performance applications, including the biomedical and pharmaceutical fields.
This document provides detailed application notes and experimental protocols for the polymerization of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane, with a focus on its relevance to researchers, scientists, and drug development professionals.
Monomer Properties
| Property | Value |
| Chemical Formula | C₂₁H₂₄O₃Si₃[1] |
| Molecular Weight | 408.67 g/mol [1][2] |
| CAS Number | 546-45-2[1][2] |
| Appearance | White crystalline solid |
| Solubility | Soluble in organic solvents such as THF, toluene, and chloroform. |
Applications in Research and Drug Development
Poly(methylphenylsiloxane), derived from the ring-opening polymerization of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane, offers several advantages for biomedical and pharmaceutical applications:
-
Drug Delivery Systems: The hydrophobic nature of the polymer can be utilized for the encapsulation and controlled release of hydrophobic drugs. The polymer matrix can be tailored to modulate drug release kinetics.
-
Biomedical Devices and Implants: Due to their biocompatibility and biostability, polysiloxanes are used in a variety of medical devices. The incorporation of phenyl groups can enhance the mechanical properties and refractive index, which is beneficial for applications such as intraocular lenses.
-
Surface Modification: The low surface energy of polysiloxanes can be exploited to create hydrophobic and biocompatible coatings for medical instruments and implants, reducing biofouling and improving device performance.
-
Theranostics: The versatility of the polysiloxane backbone allows for the incorporation of both therapeutic agents and imaging moieties, opening possibilities for the development of theranostic platforms.
Polymerization of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane
The primary method for polymerizing 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane is through ring-opening polymerization (ROP), which can be initiated by either anionic or cationic species.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP of cyclotrisiloxanes is a well-established method for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions. The polymerization is typically initiated by strong bases such as organolithium compounds or silanolates.
Experimental Protocol: Anionic Ring-Opening Polymerization
This protocol is a representative procedure for the anionic ring-opening polymerization of a cyclotrisiloxane and can be adapted for 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane.
Materials:
-
2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane (monomer)
-
Anhydrous Toluene (solvent)
-
n-Butyllithium (n-BuLi) in hexane (initiator)
-
Anhydrous Tetrahydrofuran (THF) (promoter)
-
Chlorotrimethylsilane (terminating agent)
-
Methanol (for precipitation)
-
Nitrogen or Argon gas (for inert atmosphere)
Procedure:
-
Monomer and Solvent Preparation: The monomer is purified by recrystallization or sublimation. Toluene and THF are dried over sodium/benzophenone ketyl and distilled under an inert atmosphere.
-
Reaction Setup: A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the purified monomer and anhydrous toluene under an inert atmosphere.
-
Initiation: The reaction mixture is cooled to 0°C, and a calculated amount of n-BuLi solution is added dropwise via syringe. The amount of initiator will determine the target molecular weight of the polymer.
-
Propagation: A small amount of THF is added as a promoter to accelerate the polymerization. The reaction is allowed to proceed at room temperature for a specified time (e.g., 2-24 hours), with stirring. The progress of the reaction can be monitored by taking aliquots and analyzing them by Gas Chromatography (GC) or ¹H NMR to determine monomer conversion.
-
Termination: The polymerization is terminated by the addition of an excess of chlorotrimethylsilane.
-
Purification: The polymer is precipitated by pouring the reaction mixture into a large excess of methanol. The precipitated polymer is collected by filtration, redissolved in a minimal amount of toluene, and re-precipitated in methanol. This process is repeated to remove any unreacted monomer and initiator residues.
-
Drying: The purified polymer is dried under vacuum at 60°C to a constant weight.
Characterization:
The resulting poly(methylphenylsiloxane) can be characterized by:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si): To confirm the polymer structure.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups.
Illustrative Data for Anionic ROP of a Phenyl-Containing Cyclotrisiloxane:
The following table presents representative data for the anionic ROP of a similar phenyl-containing cyclotrisiloxane, 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane, initiated by water and catalyzed by a strong organic base.[3]
| Entry | [Monomer]:[Initiator] | Time (h) | Conversion (%) | Mn (GPC, kg/mol ) | PDI (Mw/Mn) |
| 1 | 50:1 | 2 | 95 | 20.1 | 1.10 |
| 2 | 100:1 | 4 | 98 | 39.8 | 1.08 |
| 3 | 200:1 | 8 | 99 | 78.5 | 1.05 |
Note: This data is for a closely related isomer and is provided for illustrative purposes.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP of cyclosiloxanes is typically initiated by strong acids or photoacid generators. Photoinitiated CROP offers excellent temporal and spatial control over the polymerization process.
Experimental Protocol: Photoinitiated Cationic Ring-Opening Polymerization
This protocol is adapted from a procedure for the photoinitiated cationic ROP of hexamethylcyclotrisiloxane (D₃) and can be applied to 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane.
Materials:
-
2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane (monomer)
-
Photoacid generator (PAG), e.g., a merocyanine-based photoacid catalyst
-
Benzyl alcohol (BnOH) (initiator)
-
Anhydrous Toluene (solvent)
-
Nitrogen or Argon gas (for inert atmosphere)
-
LED light source (e.g., 460-465 nm)
Procedure:
-
Reaction Setup: In a Schlenk flask, the monomer, PAG, BnOH, and anhydrous toluene are combined.
-
Inert Atmosphere: The flask is sealed and purged of oxygen by three freeze-pump-thaw cycles.
-
Polymerization: The reaction mixture is placed in a photochemical reactor at a controlled temperature (e.g., 30°C) and irradiated with the LED light source.
-
Monitoring: Samples are withdrawn at predetermined time intervals using a syringe for analysis by ¹H NMR (to determine monomer conversion) and GPC (to monitor molecular weight and PDI).
-
Termination: The polymerization is stopped by turning off the light source and exposing the reaction mixture to air.
-
Purification: The polymer is isolated by precipitation in methanol, followed by filtration and drying under vacuum.
Illustrative Data for Photoinitiated CROP of a Phenyl-Containing Cyclotrisiloxane:
The following table shows representative data for the photomediated CROP of 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane (D₃ᴾʰ).
| Entry | [Monomer]:[Initiator]:[PAG] | Time (h) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Mw/Mn) |
| 1 | 100:1:0.5 | 12 | 85 | 35,200 | 1.35 |
| 2 | 100:1:1 | 12 | 92 | 38,100 | 1.28 |
Note: This data is for a closely related isomer and is provided for illustrative purposes.
Visualizations
Anionic Ring-Opening Polymerization Workflow
Caption: Workflow for the anionic ring-opening polymerization of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane.
Cationic Ring-Opening Polymerization Signaling Pathway
Caption: Simplified signaling pathway for photoinitiated cationic ring-opening polymerization.
References
- 1. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- | C21H24O3Si3 | CID 18901 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- [webbook.nist.gov]
- 3. Organocatalytic controlled/living ring-opening polymerization of cyclotrisiloxanes initiated by water with strong organic base catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
Synthesis of cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane, a key organosilicon compound. The protocol outlines the necessary steps from the initial hydrolysis of the precursor to the final purification of the desired cis-isomer.
Introduction
2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane, often referred to as P3, is a cyclic organosilicon compound with stereoisomeric forms. The cis-isomer, with all methyl and phenyl groups on the same side of the siloxane ring, is of particular interest for various applications, including the synthesis of stereoregular polymers. This protocol details a robust method for the synthesis of a mixture of methylphenylcyclotrisiloxanes and the subsequent isolation of the pure cis-isomer.
Data Summary
The synthesis and purification process can be monitored and the final product characterized using various analytical techniques. The expected outcomes and key parameters are summarized in the table below.
| Parameter | Method | Expected Value/Observation |
| Precursor | - | Methylphenyldichlorosilane |
| Intermediate Product | - | Mixture of cyclic methylphenylsiloxanes (P3 and P4) |
| Separation of P3 and P4 | Vacuum Distillation | Separation of the more volatile P3 from the less volatile P4 |
| Isolation of cis-P3 | Methanol Washing / Crystallization | Isolation of pure cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane |
| Isomer Identification | Gas Chromatography (GC) | Distinct retention times for cis- and trans-P3 isomers |
| Structural Confirmation | Nuclear Magnetic Resonance (NMR) | Characteristic chemical shifts for the methyl and phenyl protons of the cis-isomer |
| Thermal Analysis | Differential Scanning Calorimetry (DSC) | A distinct melting point for the pure cis-isomer is expected. A melting point depression is observed with an increased amount of the trans-P3 for mixed isomers. |
| Vibrational Spectroscopy | Infrared (IR) Spectroscopy | Characteristic Si-O-Si and Si-C stretching frequencies |
Experimental Workflow
The following diagram illustrates the overall workflow for the synthesis and purification of cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane.
Gas chromatography methods for analyzing cyclosiloxane mixtures
An authoritative guide to the analysis of cyclosiloxane mixtures using gas chromatography (GC), this document provides detailed application notes and experimental protocols for researchers, scientists, and professionals in drug development. Cyclosiloxanes, particularly cyclic volatile methylsiloxanes (cVMS), are of significant interest due to their widespread use in industrial and consumer products, including pharmaceuticals and medical devices. Accurate quantification of these compounds is crucial for quality control, safety assessment, and regulatory compliance.
This guide outlines robust GC-based methods for the separation and quantification of common cyclosiloxanes such as D4 (octamethylcyclotetrasiloxane), D5 (decamethylcyclopentasiloxane), and D6 (dodecamethylcyclohexasiloxane) in various matrices.
Application Notes
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like cyclosiloxanes.[1][2] The choice between a Flame Ionization Detector (FID) and a Mass Spectrometer (MS) depends on the specific requirements of the analysis. FID is a robust and widely used detector suitable for routine quantification, while MS provides higher selectivity and structural information, which is invaluable for method development, peak confirmation, and analysis of complex matrices.[3][4][5]
A significant challenge in cyclosiloxane analysis is the potential for contamination from various sources, including GC septa, vial caps, and even the stationary phase of the GC column itself, which are often silicone-based.[6] This can lead to "ghost peaks" and elevated baselines, interfering with accurate quantification.[6] Another challenge is the potential for in-situ formation of cyclosiloxanes from the degradation of silicone polymers in the sample matrix or GC system, which can be mitigated by derivatization (silylation) of active species.[3][7][8]
To address the issue of high-boiling point matrix components that can prolong analysis times and contaminate the GC system, techniques such as backflushing can be employed.[1] A backflush system reverses the carrier gas flow after the target analytes have eluted, effectively removing heavy matrix components from the column and reducing analysis time.[1]
Experimental Workflow
The general workflow for the analysis of cyclosiloxane mixtures by GC is depicted below. This process includes sample preparation, instrumental analysis, and data processing.
Caption: General workflow for GC analysis of cyclosiloxanes.
Detailed Experimental Protocols
Protocol 1: Analysis of Cyclosiloxanes in Silicone Elastomers and Fluids using GC-FID
This protocol is adapted from established methods for the quantification of cVMS in silicone-based materials.[3][4]
1. Scope: This method is applicable for the quantification of D4, D5, and D6 in cured and uncured silicone elastomers and various silicone fluids.[3][4] The expected concentration range is between 0.01% and 0.5%.[3][4]
2. Reagents and Materials:
-
Acetone (HPLC grade)
-
D4, D5, D6 analytical standards
-
Internal Standard (IS): Dodecane or n-tetradecane
-
20 mL glass vials with PTFE-lined caps
-
Autosampler vials
-
0.22 µm syringe filters
3. Preparation of Solutions:
-
Internal Standard Stock Solution (10 mg/mL): Accurately weigh and dissolve 0.5 g of dodecane in acetone to a final volume of 50 mL.[4]
-
Internal Standard Working Solution (0.1 mg/mL): Dilute 10 mL of the IS stock solution to 1 L with acetone.[4]
-
Calibration Standards: Prepare a series of calibration standards by spiking the IS working solution with known concentrations of D4, D5, and D6.
4. Sample Preparation:
-
Cured Elastomers: Weigh 1.0 g of the sample (cut into small pieces) into a 20 mL glass vial.[3]
-
Uncured Elastomers/Fluids: Weigh 1.0 g of the sample into a 20 mL glass vial.
-
Add 10 mL of the IS working solution to the vial.[3]
-
Securely cap the vial and extract for a minimum of 24 hours with gentle agitation.[3]
-
Filter the extract through a 0.22 µm syringe filter into an autosampler vial for analysis.
5. GC-FID Instrumental Conditions:
-
GC System: Gas chromatograph equipped with an FID.
-
Column: 5% Phenyl Dimethylsiloxane (e.g., SH-RxiTM-5 Sil MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[1]
-
Injector: Split/splitless injector with a glass wool-filled liner.[3][7]
-
Injection Volume: 1 µL
-
Carrier Gas: Helium
-
Oven Temperature Program:
-
Initial Temperature: 50°C, hold for 2 minutes
-
Ramp: 15°C/min to 250°C
-
Hold: 5 minutes
-
-
Detector Temperature: 300°C
6. Data Analysis:
-
Identify and integrate the peaks for D4, D5, D6, and the internal standard.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the standards.
-
Quantify the cyclosiloxanes in the samples using the calibration curve.
Protocol 2: Analysis of Cyclosiloxanes in Electronic and Electrical Products using GC-MS
This protocol is based on a method for the determination of methyl cyclosiloxanes in solid matrices.[9]
1. Scope: This method is suitable for the determination of four methyl cyclosiloxanes in electronic and electrical products.[9]
2. Reagents and Materials:
-
Tetrahydrofuran (THF), HPLC grade
-
D4, D5, D6, and other relevant cyclosiloxane standards
-
15 mL polypropylene centrifuge tubes
-
Ultrasonic bath
-
0.22 µm organic filter membrane
3. Sample Preparation:
-
Crush the sample to a powder.
-
Weigh 1 g of the powdered sample into a centrifuge tube.
-
Add 10 mL of THF.[9]
-
Extract in an ultrasonic bath at 30°C for 30 minutes.[9]
-
Filter the extract through a 0.22 µm organic filter membrane into an autosampler vial.[9]
4. GC-MS Instrumental Conditions:
-
GC-MS System: Gas chromatograph coupled to a mass spectrometer.
-
Column: 5% Phenyl Dimethylsiloxane (e.g., HP-5MS, 30 m x 0.25 mm I.D., 0.25 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[5]
-
Oven Temperature Program:
-
Initial Temperature: 60°C, hold for 1 minute
-
Ramp: 20°C/min to 280°C
-
Hold: 5 minutes
-
-
MS Conditions:
-
Ion Source: Electron Impact (EI)
-
Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions (m/z): For D4: 281.0, 282.0, 283.0.[5] (Specific ions for other cyclosiloxanes should be determined).
-
5. Data Analysis:
-
Quantify the analytes based on the peak areas of the selected ions.
-
Use a calibration curve prepared from analytical standards.
Quantitative Data Summary
The following tables summarize the quantitative performance data from various validated methods for cyclosiloxane analysis.
Table 1: Method Performance for GC-MS Analysis of Methyl Cyclosiloxanes [9]
| Parameter | Value |
| Linearity Range | 0.1 - 10.0 mg·L⁻¹ |
| Detection Limits (LOD) | 1.86×10⁻³ - 7.02×10⁻² mg·kg⁻¹ |
| Recoveries | 85.7% - 106% |
| Relative Standard Deviations (RSDs) | < 5.0% (n=7) |
Table 2: Method Performance for GC-MS Analysis of D4 in Personal Care Products [5]
| Parameter | Value |
| Coefficient of Determination (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2320 µg/mL |
| Limit of Quantification (LOQ) | 0.7735 µg/mL |
Troubleshooting and Considerations
-
Contamination: To minimize siloxane contamination, use high-quality septa and vial caps, and regularly replace the injector liner.[6] Running solvent blanks is crucial to identify and monitor background levels.
-
Matrix Interferences: For complex matrices, GC-MS is recommended over GC-FID due to its higher selectivity.[3][7] If interferences are suspected, verification of peak identity by MS is advised.[3][7]
-
Carryover: For samples containing non-volatile or semi-volatile components, it is important to perform cleaning runs and blank runs regularly to prevent carryover effects.[7] The use of a backflush system can also mitigate this issue.[1]
-
Method Validation: It is essential that users validate the chosen method in their own laboratory for their specific materials of interest before analyzing samples.[3][4]
References
- 1. shimadzu.com [shimadzu.com]
- 2. filab.fr [filab.fr]
- 3. silicones.eu [silicones.eu]
- 4. silicones.eu [silicones.eu]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. silicones.eu [silicones.eu]
- 8. Determination of cyclic volatile methylsiloxanes in personal care products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of 4 Methyl Cyclosiloxanes in Electronic and Electrical Products by Gas Chromatography-Mass Spectrometry [qikan.cmes.org]
Application Notes and Protocols for High-Performance Silicone Synthesis Using 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane (CAS 546-45-2)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane (CAS 546-45-2) in the synthesis of high-performance silicone polymers. This cyclic siloxane monomer, characterized by the presence of both methyl and phenyl groups on the siloxane ring, is a key precursor for producing silicones with enhanced thermal stability, high refractive index, and excellent mechanical properties.
Introduction to 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane is a white crystalline solid at room temperature. The incorporation of phenyl groups alongside methyl groups on the siloxane backbone imparts unique properties to the resulting silicone polymers. The phenyl groups increase the polymer's thermal-oxidative stability, raise its refractive index, and improve its resistance to radiation, making it suitable for demanding applications in the aerospace, electronics, and biomedical fields.
Chemical and Physical Properties of 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane [1][2]
| Property | Value |
| CAS Number | 546-45-2 |
| Molecular Formula | C₂₁H₂₄O₃Si₃ |
| Molecular Weight | 408.67 g/mol |
| Appearance | White solid |
| Melting Point | 100 °C |
| Boiling Point | 160-190 °C at 5 mmHg |
| Density | 1.102 g/mL at 20 °C |
| Refractive Index | 1.545 |
Synthesis of High-Performance Silicones via Ring-Opening Polymerization (ROP)
The primary method for synthesizing high-molecular-weight linear polysiloxanes from 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane is through ring-opening polymerization (ROP). This can be achieved via either anionic or cationic polymerization, with each method offering distinct advantages and control over the final polymer structure.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is a widely used method for the controlled synthesis of polysiloxanes with well-defined molecular weights and narrow molecular weight distributions. The reaction is typically initiated by strong bases such as alkali metal hydroxides or organolithium reagents.
Experimental Protocol: Anionic ROP of 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
This protocol describes the synthesis of a linear polyphenylmethylsiloxane using potassium hydroxide (KOH) as a catalyst.
Materials:
-
1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane (CAS 546-45-2), dried under vacuum
-
Potassium hydroxide (KOH), finely ground and dried
-
Toluene, anhydrous
-
Methanol
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and an inert gas inlet, add 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane (100 g, 0.245 mol) and anhydrous toluene (100 mL).
-
Stir the mixture under a gentle flow of inert gas until the monomer is completely dissolved.
-
Add finely powdered and dried potassium hydroxide (0.05 g, 0.89 mmol) to the reaction mixture.
-
Heat the mixture to 110 °C and maintain this temperature for 4-6 hours. Monitor the progress of the polymerization by periodically checking the viscosity of the solution.
-
Once the desired viscosity is reached, cool the reaction mixture to room temperature.
-
Neutralize the catalyst by adding a small amount of acetic acid or by bubbling carbon dioxide through the solution.
-
Precipitate the polymer by slowly adding the toluene solution to a large volume of methanol with vigorous stirring.
-
Collect the polymer by filtration and wash it several times with methanol to remove any unreacted monomer and catalyst residues.
-
Dry the resulting polyphenylmethylsiloxane in a vacuum oven at 80 °C to a constant weight.
Logical Relationship of Anionic ROP
Caption: Anionic Ring-Opening Polymerization Workflow.
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP provides an alternative route to polyphenylmethylsiloxanes and is often initiated by strong protic acids or Lewis acids. This method can be advantageous for certain monomer combinations and for achieving specific polymer architectures.
Experimental Protocol: Cationic ROP of 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane
This protocol outlines the synthesis using trifluoromethanesulfonic acid (triflic acid) as a catalyst.
Materials:
-
1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane (CAS 546-45-2), dried under vacuum
-
Trifluoromethanesulfonic acid (CF₃SO₃H)
-
Dichloromethane, anhydrous
-
Ammonium carbonate solution (10% aqueous)
-
Deionized water
-
Anhydrous sodium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane (50 g, 0.122 mol) in anhydrous dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Under a positive pressure of inert gas, slowly add trifluoromethanesulfonic acid (0.1 mL, 1.13 mmol) to the stirred solution.
-
Allow the reaction to proceed at 0 °C for 2 hours, then warm to room temperature and stir for an additional 22 hours.
-
Quench the polymerization by adding 10% aqueous ammonium carbonate solution (50 mL).
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solution under reduced pressure to obtain the crude polymer.
-
Purify the polymer by precipitation from a concentrated dichloromethane solution into methanol.
-
Collect the polymer by filtration and dry it in a vacuum oven at 80 °C to a constant weight.
Experimental Workflow for Cationic ROP
Caption: Cationic ROP Experimental Workflow.
Properties and Performance Data
The incorporation of 1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane into silicone polymers significantly enhances their performance characteristics. The following tables summarize typical quantitative data for polyphenylmethylsiloxanes derived from this monomer compared to standard polydimethylsiloxane (PDMS).
Table 1: Thermal Properties
| Property | Polydimethylsiloxane (PDMS) | Polyphenylmethylsiloxane (from CAS 546-45-2) |
| Decomposition Temperature (TGA, 5% weight loss, N₂) | ~350 °C | >450 °C |
| Glass Transition Temperature (Tg) | -125 °C | -60 to -80 °C |
Table 2: Optical and Mechanical Properties
| Property | Polydimethylsiloxane (PDMS) | Polyphenylmethylsiloxane (from CAS 546-45-2) |
| Refractive Index | ~1.40 | ~1.50 - 1.55[3] |
| Tensile Strength | 4-8 MPa | 6-10 MPa |
| Elongation at Break | 100-500% | 150-400% |
| Hardness (Shore A) | 25-70 | 40-80 |
Conclusion
1,3,5-Trimethyl-1,3,5-triphenylcyclotrisiloxane is a valuable monomer for the synthesis of high-performance silicones. The presence of phenyl groups imparts superior thermal stability and a higher refractive index compared to conventional polydimethylsiloxanes. The detailed protocols for anionic and cationic ring-opening polymerization provide a foundation for researchers to synthesize and tailor polyphenylmethylsiloxanes for a wide range of advanced applications. The provided data highlights the significant improvements in material properties achievable through the use of this monomer.
References
Applications of Phenyl-Substituted Siloxanes in Advanced Materials: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of phenyl-substituted siloxanes in the development of advanced materials. The unique properties conferred by the incorporation of phenyl groups into the siloxane backbone, such as high refractive index, enhanced thermal stability, and improved mechanical properties, make these materials highly valuable in a range of applications, from optical devices to high-performance elastomers.
High Refractive Index Materials for Optical Applications
Phenyl-substituted siloxanes are extensively utilized in the fabrication of materials requiring a high refractive index, such as LED encapsulants, intraocular lenses, and optical coatings.[1][2][3] The phenyl group's high molar refractivity significantly increases the refractive index of the polysiloxane matrix.[1][4]
Application Note:
The refractive index of polysiloxanes can be precisely tuned by controlling the content of phenyl-containing monomers. For instance, the refractive index can be increased from approximately 1.40 for a standard polydimethylsiloxane (PDMS) to over 1.58 by incorporating diphenylsiloxane units.[3][4] This allows for the design of optical components with reduced thickness and improved light extraction efficiency in LEDs.
Quantitative Data: Refractive Index of Phenyl-Substituted Siloxanes
| Phenyl Content (mol%) | Polymer Type | Refractive Index (nD) | Reference |
| 0 | PDMS | ~1.40 | [1] |
| 4.2 | Trimethylsiloxy-terminated dimethyl diphenyl polysiloxane | 1.4215 | [2] |
| 7.6 | Trimethylsiloxy-terminated dimethyl diphenyl polysiloxane | 1.436 | [2] |
| 11.0 | Trimethylsiloxy-terminated dimethyl diphenyl polysiloxane | 1.456 | [2] |
| 12 | Poly(dimethylsiloxane-co-diphenylsiloxane) | 1.43 | [4] |
| 13.0 | Trimethylsiloxy-terminated dimethyl diphenyl polysiloxane | 1.463 | [2] |
| 21 | Poly(dimethylsiloxane-co-diphenylsiloxane) | 1.46 | [4] |
| 23.0 | Trimethylsiloxy-terminated dimethyl diphenyl polysiloxane | 1.49 - 1.4950 | [2] |
| Not Specified | Poly(methylphenylsiloxane) | 1.5365 | [5] |
| Not Specified | Polysiloxane with phenyltriethoxysilane & diethoxydiphenylsilane | >1.52 | [6] |
| Not Specified | Phenyl-vinyl-oligosiloxane and tris(dimethylhydrosilyl)benzene | 1.58 - 1.60 | [7] |
Experimental Protocol: Synthesis of High Refractive Index Phenyl-Substituted Polysiloxane via Co-hydrolysis and Condensation
This protocol describes the synthesis of a high refractive index polysiloxane prepolymer, which can be further cured.[6]
Materials:
-
Phenyltriethoxysilane (P3B)
-
Diethoxydiphenylsilane (2P2A)
-
Deionized water
-
Solvent (e.g., toluene)
-
Teflon filter (0.45 µm pore size)
Equipment:
-
Reaction flask with stirrer
-
Condenser
-
Heating mantle
-
Rotary evaporator
Procedure:
-
In a reaction flask, combine phenyltriethoxysilane and diethoxydiphenylsilane in the desired molar ratio.
-
Add a solvent, such as toluene, to the flask.
-
With stirring, add deionized water to initiate the co-hydrolysis and condensation reactions.
-
Heat the mixture and stir for a specified time (e.g., 1, 5, or 24 hours) to control the molecular weight and viscosity of the prepolymer.
-
After the reaction, wash the mixture with deionized water.
-
Filter the resulting solution through a 0.45 µm Teflon filter.
-
Remove the solvent using a rotary evaporator under reduced pressure to obtain the liquid prepolymer.
Characterization:
-
Refractive Index: Measured using an Abbe refractometer.
-
Molecular Weight: Determined by gel permeation chromatography (GPC).
-
Chemical Structure: Characterized by 29Si NMR spectroscopy.
Caption: Synthesis of High Refractive Index Polysiloxane.
Thermally Stable Phenyl Silicone Rubber
The introduction of phenyl groups into the silicone rubber backbone significantly enhances its thermal stability, making it suitable for high-temperature applications in the aerospace and electronics industries.[8][9] The rigid phenyl groups restrict the mobility of the polymer chains and inhibit thermal degradation pathways.[8]
Application Note:
Phenyl silicone rubbers exhibit higher decomposition temperatures compared to their methyl-substituted counterparts. The thermal stability generally increases with higher phenyl content, although an optimal concentration may exist to balance other properties like flexibility.[10] These materials are used as seals, gaskets, and conductive adhesives in environments where they are exposed to elevated temperatures.
Quantitative Data: Thermal Stability of Phenyl-Substituted Siloxanes
| Phenyl Content (mol%) | Polymer Type | T5% (°C) (5% Weight Loss Temp.) | T10% (°C) (10% Weight Loss Temp.) | Reference |
| Not specified (low) | Phenyl vinyl methyl silicone (PVMQ) | >410 | - | [11] |
| 20 | Phenyl silicone rubber with 40 wt% BN | 454 | - | [9] |
| Not specified | Phenyl polysiloxane | 478 | - | [8] |
| Not specified | Poly(phenyl-substituted siloxanes/silsesquioxanes) | Increased by 182.5 °C compared to HCS | - | [12] |
| 0.88 wt% | Phenyl-modified silicone gel | - | 440.5 | [1] |
| 3.17 wt% | Phenyl-modified silicone gel | - | 480.0 | [1] |
Experimental Protocol: Synthesis of Phenyl Silicone Rubber via Anionic Ring-Opening Polymerization
This protocol outlines the synthesis of phenyl-substituted silicone rubber with varying phenyl content.[13]
Materials:
-
2-methyl-phenyl siloxane rings bearing dimethylsiloxane chains
-
Octamethylcyclotetrasiloxane (D4)
-
2,4,6,8-tetravinyl-2,4,6,8-tetramethylcyclotetrasiloxane (DVi4)
-
Potassium hydroxide (KOH) as catalyst
Equipment:
-
Reaction vessel with mechanical stirrer and nitrogen inlet
-
Heating and cooling system
Procedure:
-
Charge the reaction vessel with the desired ratio of 2-methyl-phenyl siloxane rings, D4, and DVi4 under a nitrogen atmosphere.
-
Add a catalytic amount of potassium hydroxide.
-
Heat the mixture to initiate the anionic ring-opening polymerization. The reaction temperature and time will influence the molecular weight and properties of the resulting polymer.
-
Monitor the viscosity of the reaction mixture to determine the extent of polymerization.
-
Once the desired viscosity is reached, terminate the polymerization by neutralizing the catalyst (e.g., with a weak acid).
-
The resulting phenyl-substituted silicone rubber can then be compounded with fillers and curing agents for vulcanization.
Characterization:
-
Thermal Stability: Analyzed by Thermogravimetric Analysis (TGA).
-
Mechanical Properties: Tensile strength and elongation at break measured using a universal testing machine.
-
Glass Transition Temperature (Tg): Determined by Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA).
Caption: Synthesis of Phenyl Silicone Rubber.
Surface Modification of Nanoparticles
Phenyl-substituted silanes, such as phenyltrimethoxysilane (PTMS), are effective agents for the surface modification of nanoparticles (e.g., silica).[14][15] This modification can impart hydrophobicity and improve the dispersion of the nanoparticles in organic polymer matrices.
Application Note:
The surface modification of nanoparticles with phenyl-substituted silanes is crucial for the development of advanced nanocomposites. The phenyl groups on the nanoparticle surface enhance compatibility with aromatic polymer matrices, leading to improved mechanical and thermal properties of the composite material.
Experimental Protocol: Surface Modification of Silica Nanoparticles with Phenyltrimethoxysilane (PTMS)
This protocol describes a two-step sol-gel process for the surface modification of silica nanoparticles.[14][15]
Materials:
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Aqueous ammonium hydroxide
-
Phenyltrimethoxysilane (PTMS)
-
N-methyl-2-pyrrolidone (NMP) for dispersion testing
Equipment:
-
Reaction vessel with magnetic stirrer
-
Centrifuge
-
Sonication bath
Procedure:
Step 1: Synthesis of Silica Nanoparticles
-
Prepare a solution of TEOS in ethanol.
-
Add aqueous ammonium hydroxide and water to the TEOS solution while stirring to initiate the hydrolysis and condensation of TEOS, forming silica nanoparticles.
-
Continue stirring for a set period (e.g., 12 hours).
-
Isolate the silica nanoparticles by centrifugation and wash them with ethanol multiple times to remove unreacted reagents.
Step 2: Surface Modification with PTMS
-
Redisperse the purified silica nanoparticles in ethanol.
-
Add a specific amount of PTMS to the nanoparticle suspension. The amount of PTMS will determine the degree of surface coverage.
-
Add a controlled amount of ammonium hydroxide and water to catalyze the hydrolysis of PTMS and its condensation onto the silica nanoparticle surface.
-
Allow the reaction to proceed with stirring.
-
Isolate the surface-modified silica nanoparticles by centrifugation and wash thoroughly with ethanol to remove excess PTMS.
-
The final product can be dried or kept as a dispersion in a suitable solvent.
Characterization:
-
Surface Modification: Confirmed by Fourier Transform Infrared Spectroscopy (FTIR) through the appearance of peaks corresponding to phenyl groups.
-
Dispersion Stability: Assessed by dispersing the modified nanoparticles in an organic solvent like NMP at high concentrations (e.g., 20 wt%) and observing for aggregation over time.
Caption: Surface Modification of Silica Nanoparticles.
References
- 1. mdpi.com [mdpi.com]
- 2. Methyl Phenyl silicones are useful for a variety of specialty applications due to their high refractive index and extreme temperature stability. [andisil.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Poly(methylphenylsiloxane) 450-550cSt 63148-58-3 [sigmaaldrich.com]
- 6. mat.zstu.edu.cn [mat.zstu.edu.cn]
- 7. mdpi.com [mdpi.com]
- 8. A High-Temperature-Resistant and Conductive Flexible Silicone Rubber with High Phenyl Content Based on Silver-Coated Glass Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preparation and characterization of diphenyl silicone rubber/microfiber glass wool composite thermal control films - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02118A [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis and characterization of phenyl-substituted siloxane rubbers [journal.buct.edu.cn]
- 14. Surface modification of silica nanoparticles using phenyl trimethoxy silane and their dispersion stability in N-methyl-2-pyrrolidone | CoLab [colab.ws]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Ring-Opening Polymerization in Non-Polar Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for conducting ring-opening polymerization (ROP) in non-polar solvents. The focus is on providing a practical guide for the synthesis of polyesters, a class of polymers with significant applications in the biomedical and pharmaceutical fields.
Introduction
Ring-opening polymerization (ROP) is a powerful and versatile method for the synthesis of a wide range of polymers, including polyesters, polyamides, and polysiloxanes. This technique involves the chain-growth polymerization of cyclic monomers. The choice of solvent is a critical parameter that can significantly influence the polymerization kinetics, the properties of the resulting polymer, and the overall success of the reaction. Non-polar solvents, such as toluene, are often employed in ROP to solubilize both the monomer and the resulting polymer, facilitating a homogeneous reaction environment. This is particularly relevant for the polymerization of common cyclic esters like lactide and caprolactone.
The use of non-polar solvents in ROP offers several advantages, including compatibility with a variety of organocatalysts and initiators, and often straightforward polymer purification through precipitation. This application note will detail the experimental setup, purification procedures, polymerization protocols, and characterization techniques for ROP in non-polar solvents, with a focus on the synthesis of polylactide (PLA).
Experimental Protocols
Materials
-
Monomer: L-lactide (or other cyclic ester)
-
Initiator: Benzyl alcohol (or other suitable alcohol)
-
Catalyst: Tin(II) 2-ethylhexanoate (Sn(Oct)₂), or an organocatalyst such as 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD)
-
Solvent: Toluene (anhydrous)
-
Non-solvent for precipitation: Cold methanol
-
Drying agent: Calcium hydride (CaH₂)
-
Inert gas: Argon or Nitrogen
Purification of Reagents
The success of ROP is highly dependent on the purity of the monomers, initiators, and solvents, as trace impurities can interfere with the polymerization and affect the molecular weight and dispersity of the resulting polymer.
2.2.1. Monomer Purification (L-lactide)
-
Place the crude L-lactide in a round-bottom flask.
-
Add a magnetic stir bar and attach the flask to a sublimation apparatus.
-
Heat the flask to a temperature just below the melting point of L-lactide (approximately 95-97 °C) under vacuum.
-
Collect the sublimed, purified L-lactide crystals on a cold finger or in a collection flask.
-
Store the purified monomer in a desiccator under an inert atmosphere.
2.2.2. Solvent Purification (Toluene)
-
Set up a distillation apparatus.
-
Add toluene and calcium hydride to the distillation flask.
-
Reflux the toluene over calcium hydride for at least 4 hours to remove water.
-
Distill the toluene under an inert atmosphere and collect the anhydrous solvent.
-
Store the purified solvent over molecular sieves in a sealed flask under an inert atmosphere.
2.2.3. Initiator Purification (Benzyl Alcohol)
-
Dry benzyl alcohol over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
Distill the benzyl alcohol under reduced pressure.
-
Store the purified initiator in a sealed flask under an inert atmosphere.
Ring-Opening Polymerization of L-Lactide in Toluene
This protocol describes a typical ROP of L-lactide using benzyl alcohol as the initiator and tin(II) 2-ethylhexanoate as the catalyst.
-
Reaction Setup:
-
In an argon-filled glovebox, add the purified L-lactide (e.g., 1.0 g, 6.94 mmol) to a flame-dried Schlenk flask equipped with a magnetic stir bar.
-
Add the desired amount of anhydrous toluene (e.g., 10 mL) to dissolve the monomer.
-
In a separate vial, prepare a stock solution of the initiator (benzyl alcohol) and the catalyst (tin(II) 2-ethylhexanoate) in anhydrous toluene.
-
-
Initiation:
-
Calculate the required volumes of the initiator and catalyst stock solutions to achieve the desired monomer-to-initiator ([M]/[I]) and monomer-to-catalyst ([M]/[C]) ratios. A typical ratio for [M]/[I]/[C] is 100:1:0.1.
-
Inject the calculated amount of the initiator stock solution into the monomer solution using a gas-tight syringe.
-
Inject the calculated amount of the catalyst stock solution into the reaction mixture.
-
-
Polymerization:
-
Seal the Schlenk flask and place it in a preheated oil bath at the desired reaction temperature (e.g., 110 °C).
-
Allow the polymerization to proceed for the desired reaction time (e.g., 24 hours). The progress of the reaction can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR spectroscopy.
-
-
Termination and Purification:
-
After the desired time, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by exposing the solution to air.
-
Slowly pour the polymer solution into a beaker containing a large excess of cold methanol (a non-solvent) while stirring vigorously. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by vacuum filtration.
-
Wash the polymer with fresh cold methanol to remove any residual monomer, catalyst, and initiator.
-
Dry the purified polylactide in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
-
Data Presentation
The following tables summarize typical quantitative data obtained from ROP experiments of lactide in non-polar solvents under various conditions.
Table 1: Ring-Opening Polymerization of L-Lactide in Toluene with Tin(II) 2-ethylhexanoate
| Entry | [M]/[I] | [M]/[C] | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | 100 | 1000 | 110 | 24 | >95 | 13,500 | 1.15 |
| 2 | 200 | 2000 | 110 | 48 | >95 | 27,200 | 1.20 |
| 3 | 50 | 500 | 130 | 12 | >98 | 6,800 | 1.10 |
Mₙ: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC). Đ: Dispersity (also known as Polydispersity Index, PDI), a measure of the distribution of molecular weights.
Table 2: Organocatalytic Ring-Opening Polymerization of rac-Lactide in Toluene
| Entry | Catalyst | [M]/[I] | [M]/[C] | Temperature (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| 1 | TBD | 100 | 20 | 25 | 2 | 98 | 14,100 | 1.05 |
| 2 | TBD | 200 | 20 | 25 | 4 | 95 | 28,500 | 1.08 |
| 3 | Phosphazene Base | 100 | 100 | 25 | 23 | 78 | 13,100 | 1.08 |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the experimental setup for ring-opening polymerization in non-polar solvents.
Caption: Experimental workflow for ring-opening polymerization in non-polar solvents.
Polymer Characterization
A comprehensive characterization of the synthesized polymer is crucial to confirm its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and to determine the monomer conversion.
-
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): This is the primary technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer.[1]
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (T₉) and the melting temperature (Tₘ).[2][3]
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability and decomposition profile of the polymer.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present in the polymer, confirming the ester linkages in the case of polyesters.[2][4]
By following these detailed protocols and characterization methods, researchers can reliably synthesize and characterize polymers via ring-opening polymerization in non-polar solvents for a variety of applications in research, drug development, and materials science.
References
Application Note: Monitoring Siloxane Polymerization using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for real-time monitoring of polymerization reactions, providing valuable insights into reaction kinetics, monomer conversion, polymer microstructure, and sequence distribution. This application note details the use of ¹H and ²⁹Si NMR spectroscopy for monitoring the polymerization of siloxane monomers, a critical process in the synthesis of polysiloxanes (silicones) used in a wide range of applications, including medical devices and drug delivery systems.
Overview of the Polymerization Process
The most common method for synthesizing high molecular weight polysiloxanes is the ring-opening polymerization (ROP) of cyclic siloxane monomers, such as hexamethylcyclotrisiloxane (D₃) and octamethylcyclotetrasiloxane (D₄).[1] This can be initiated by either anionic or cationic catalysts. Another important method is the dehydrocoupling polymerization of bifunctional cyclic precursors.
Key Applications of NMR in Siloxane Polymerization
-
Real-time reaction monitoring: Tracking the disappearance of monomer signals and the appearance of polymer signals to determine reaction kinetics.[2][3]
-
Monomer conversion: Quantifying the percentage of monomer that has been converted into polymer at any given time.[2][4]
-
Microstructure analysis: Determining the sequence distribution of different monomer units in copolymers using ²⁹Si NMR.[5]
-
End-group analysis: Identifying and quantifying the end groups of the polymer chains to estimate the number average molecular weight (Mn).[6]
-
Side reaction identification: Detecting the formation of byproducts, such as cyclic oligomers.[2][4]
Experimental Protocols
Sample Preparation for In-situ Monitoring
-
In a clean, dry NMR tube, dissolve the siloxane monomer (e.g., D₃ or D₄) in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈).[2][5]
-
Add the initiator (e.g., a photoacid generator for cationic ROP or an organolithium reagent for anionic ROP) and any co-initiators or chain transfer agents.[2]
-
If necessary, add an internal standard with a known concentration and a resonance that does not overlap with monomer or polymer signals.
-
Seal the NMR tube, for example, with a rubber stopper for reactions requiring an inert atmosphere, and purge with an inert gas like argon or nitrogen if necessary.[2] For photo-initiated reactions, ensure the tube is suitable for irradiation.
NMR Data Acquisition
¹H NMR Spectroscopy:
-
Purpose: Primarily used for monitoring monomer conversion due to its high sensitivity and short acquisition times.
-
Procedure:
-
Acquire an initial ¹H NMR spectrum (t=0) before initiating the polymerization to determine the initial monomer concentration.
-
Initiate the polymerization (e.g., by UV irradiation for photo-initiated ROP or by temperature change).
-
Acquire a series of ¹H NMR spectra at predetermined time intervals to monitor the reaction progress.[2]
-
The conversion is calculated by comparing the integral of a characteristic monomer peak to the integral of a growing polymer peak or a stable internal standard. The methyl protons of the monomer and polymer typically have distinct chemical shifts. For example, in the polymerization of D₄, the monomer peak appears around 0.11 ppm, while the polymer peak is at approximately 0.08 ppm.[1]
-
²⁹Si NMR Spectroscopy:
-
Purpose: Provides detailed information about the silicon environment, making it ideal for microstructure analysis of copolymers and identifying different siloxane units (M, D, T, Q).[5][7][8]
-
Procedure:
-
Due to the low natural abundance (4.7%) and long relaxation times of the ²⁹Si nucleus, longer acquisition times are generally required.[7]
-
Use inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[5]
-
A relaxation agent, such as chromium(III) acetylacetonate, can be added to reduce the relaxation delay and shorten the experiment time.[9]
-
The chemical shifts of ²⁹Si are highly sensitive to the substituents on the silicon atom and the nature of the neighboring siloxane units.
-
Data Presentation
¹H NMR Data for Monomer Conversion
The conversion of the siloxane monomer can be calculated from the ¹H NMR spectra using the following formula:
Conversion (%) = [ (Iₚ) / (Iₚ + Iₘ) ] * 100
Where:
-
Iₚ is the integral of the polymer peak.
-
Iₘ is the integral of the monomer peak.
Table 1: Example of ¹H NMR Chemical Shifts for Monitoring D₄ Polymerization [1]
| Species | Functional Group | Chemical Shift (ppm) |
| D₄ Monomer | Si-CH ₃ | ~ 0.11 |
| Polydimethylsiloxane (PDMS) | Si-CH ₃ | ~ 0.08 |
²⁹Si NMR Data for Microstructure Analysis
The microstructure of polysiloxane copolymers can be determined by analyzing the relative intensities of the different ²⁹Si NMR resonances.[5] The nomenclature M, D, T, and Q is used to denote monosubstituted, disubstituted, trisubstituted, and quatersubstituted silicon atoms, respectively.[8]
Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Polysiloxanes [5][10]
| Siloxane Unit | Structure | Typical Chemical Shift (ppm) |
| M (End Group) | R₃Si-O- | +10 to -10 |
| D (Linear Unit) | -O-SiR₂-O- | -10 to -30 |
| T (Branching Unit) | (-O-)₃Si-R | -50 to -70 |
| Q (Cross-linking Unit) | (-O-)₄Si | -90 to -120 |
Visualizations
Ring-Opening Polymerization (ROP) of a Cyclic Siloxane Monomer
References
- 1. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane [mdpi.com]
- 2. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. osti.gov [osti.gov]
- 6. researchgate.net [researchgate.net]
- 7. magritek.com [magritek.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. publikationen.reutlingen-university.de [publikationen.reutlingen-university.de]
- 10. High resolution solid-state 29Si NMR spectroscopy of silicone gels used to fill breast prostheses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of Triphenyltrimethylcyclotrisiloxane in Specialty Polymer Formulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Triphenyltrimethylcyclotrisiloxane is a key monomer in the formulation of specialty polysiloxanes, offering significant enhancements in thermal stability and refractive index. These properties are critical for advanced applications in optoelectronics, medical devices, and high-performance elastomers. This document provides detailed application notes on the role of triphenyltrimethylcyclotrisiloxane and comprehensive protocols for the synthesis and characterization of modified polysiloxanes.
Introduction
Polysiloxanes are valued for their flexibility at low temperatures, biocompatibility, and high gas permeability. However, standard polydimethylsiloxane (PDMS) exhibits limited thermal stability and a relatively low refractive index, restricting its use in demanding environments and optical applications. The incorporation of phenyl groups along the siloxane backbone is a well-established strategy to overcome these limitations. Triphenyltrimethylcyclotrisiloxane, a cyclic siloxane monomer, serves as an efficient precursor for introducing a high concentration of phenyl groups, thereby enabling the synthesis of advanced polymers with tailored properties. The bulky phenyl groups hinder chain mobility and increase the polarizability of the polymer, leading to improved thermal resistance and a higher refractive index.[1][2]
Key Applications
The enhanced properties of polysiloxanes modified with triphenyltrimethylcyclotrisiloxane make them suitable for a range of specialized applications:
-
Optoelectronics: As encapsulants for light-emitting diodes (LEDs) and other optical components, these polymers improve light extraction efficiency and protect against thermal degradation.[3]
-
High-Performance Fluids and Elastomers: Their thermal stability makes them ideal for use as high-temperature oils, greases, and sealants in the aerospace and automotive industries.
-
Medical Devices: Biocompatible, high-refractive-index silicones are used in intraocular lenses and other ophthalmic devices.[4]
-
Advanced Coatings: These polymers can be formulated into protective coatings with excellent thermal and oxidative resistance.
Data Presentation
The incorporation of triphenyltrimethylcyclotrisiloxane into a polysiloxane matrix leads to predictable and quantifiable improvements in key material properties. The following tables summarize the expected changes in thermal stability and refractive index as a function of phenyl group concentration.
Table 1: Thermal Stability of Phenyl-Modified Polysiloxanes
| Molar % of Phenyl-Containing Monomer | 5% Mass Loss Temperature (TGA, N2 atmosphere) (°C) | Residue at 800 °C (%) |
| 0% (PDMS control) | ~350-400 | < 10 |
| 10% | ~420-460 | ~ 15-25 |
| 25% | ~480-520 | ~ 30-40 |
| 50% | > 550 | > 50 |
Note: The data presented are representative values compiled from literature and are intended for comparative purposes. Actual results may vary depending on the specific synthetic conditions and polymer molecular weight.[5][6][7]
Table 2: Refractive Index of Phenyl-Modified Polysiloxanes
| Molar % of Phenyl-Containing Monomer | Refractive Index (nD at 589 nm) |
| 0% (PDMS control) | ~1.40-1.41 |
| 10% | ~1.45-1.48 |
| 25% | ~1.50-1.54 |
| 50% | ~1.55-1.60 |
Note: The data presented are representative values and are intended for comparative purposes. The refractive index is dependent on the precise polymer composition and measurement conditions.[8][9]
Experimental Protocols
Protocol 1: Synthesis of Phenyl-Modified Polysiloxane via Anionic Ring-Opening Polymerization
This protocol describes the synthesis of a phenyl-modified polysiloxane copolymer through the anionic ring-opening polymerization of octamethylcyclotetrasiloxane (D4) and triphenyltrimethylcyclotrisiloxane.
Materials:
-
Octamethylcyclotetrasiloxane (D4), dried and distilled
-
Triphenyltrimethylcyclotrisiloxane, recrystallized
-
Anhydrous toluene
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Propanol
-
Dry nitrogen or argon gas
-
Schlenk flask and line
Procedure:
-
Reactor Setup: Assemble a Schlenk flask equipped with a magnetic stir bar and reflux condenser. Flame-dry the glassware under vacuum and backfill with dry nitrogen or argon.
-
Monomer Addition: To the flask, add the desired molar ratio of D4 and triphenyltrimethylcyclotrisiloxane. Add anhydrous toluene to achieve a 20% (w/v) monomer concentration.
-
Initiation: Heat the solution to 80°C. Using a gas-tight syringe, inject the calculated amount of n-BuLi initiator. The amount of initiator will determine the target molecular weight.
-
Polymerization: Allow the reaction to proceed at 80°C for 4-6 hours under a positive pressure of inert gas. The viscosity of the solution will increase as the polymerization progresses.
-
Termination: Cool the reaction to room temperature. Terminate the polymerization by adding a few drops of 2-propanol.
-
Purification: Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol with vigorous stirring. Collect the polymer by filtration or decantation.
-
Drying: Dry the polymer in a vacuum oven at 70°C to a constant weight.
Protocol 2: Characterization of Thermal Stability by Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for assessing the thermal stability of the synthesized phenyl-modified polysiloxane.
Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen gas
Procedure:
-
Sample Preparation: Place 5-10 mg of the dried polymer into a TGA sample pan.
-
Instrument Setup: Place the pan in the TGA furnace. Purge the furnace with nitrogen at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.[4]
-
Thermal Program: Heat the sample from room temperature to 800°C at a heating rate of 10°C/min.[10]
-
Data Analysis: Record the mass loss as a function of temperature. Determine the temperature at which 5% mass loss occurs (Td5%) and the percentage of residue remaining at 800°C.
Protocol 3: Measurement of Refractive Index
This protocol details the measurement of the refractive index of the synthesized polymer film.
Equipment:
-
Abbe refractometer or spectroscopic ellipsometer
-
Spin coater (for film preparation)
-
Solvent for polymer (e.g., toluene)
Procedure:
-
Sample Preparation:
-
Dissolve a small amount of the synthesized polymer in toluene to form a viscous solution.
-
Cast a thin film of the polymer solution onto a clean glass slide using a spin coater.
-
Dry the film in a vacuum oven to remove all solvent.
-
-
Measurement with Abbe Refractometer:
-
Place a small drop of a suitable contact liquid on the prism of the refractometer.
-
Carefully place the polymer-coated slide onto the prism.
-
Illuminate the sample and adjust the instrument to bring the dividing line into focus.
-
Read the refractive index directly from the instrument's scale.[4]
-
-
Measurement with Spectroscopic Ellipsometry:
-
Mount the polymer-coated substrate on the ellipsometer stage.
-
Perform the measurement according to the instrument's operating procedure, typically over a range of wavelengths.
-
Model the collected data to determine the refractive index and thickness of the polymer film.[11]
-
Visualizations
Caption: Experimental workflow for synthesis and characterization.
Caption: Mechanism of property enhancement by phenyl groups.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel | MDPI [mdpi.com]
- 6. Fabrication of polysiloxane foam with a pendent phenyl group for improved thermal insulation capacity and thermal stability - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 11. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Preventing intramolecular back-biting in siloxane polymerization
Welcome to the Technical Support Center for Siloxane Polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of polysiloxanes, with a particular focus on preventing intramolecular back-biting reactions that lead to the formation of cyclic siloxane byproducts.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your siloxane polymerization experiments.
Issue 1: Low yield of linear polymer and/or high concentration of cyclic byproducts.
| Question | Possible Causes | Troubleshooting Steps & Solutions |
| Q1: My final product contains a significant amount of cyclic siloxanes (e.g., D4, D5). What is causing this and how can I minimize their formation? | Intramolecular back-biting is the primary cause, a reaction where the active end of a growing polymer chain attacks a siloxane bond within the same chain, cleaving off a cyclic oligomer.[1][2][3][4] This process is favored under thermodynamic equilibrium.[5] | 1. Optimize Reaction Temperature: Higher temperatures can favor back-biting. It is often recommended to conduct the polymerization at the lowest temperature that allows for a reasonable reaction rate. For some systems, starting at 0°C and allowing the reaction to slowly warm to room temperature can be effective.[6][7] 2. Control Reaction Time: Terminate the reaction before it reaches equilibrium, as prolonged reaction times can lead to an increased proportion of cyclic byproducts.[8] Monitor the reaction progress using techniques like Gas Chromatography (GC) to determine the optimal endpoint. 3. Adjust Monomer/Initiator Concentration: Higher monomer concentrations can favor the propagation of linear chains over the formation of cyclics. Conversely, high dilution can increase the likelihood of intramolecular reactions.[9] 4. Select Appropriate Monomers: The use of strained cyclic monomers, such as hexamethylcyclotrisiloxane (D3), can lead to significantly faster polymerization rates compared to less strained monomers like octamethylcyclotetrasiloxane (D4), which can help to kinetically favor polymer formation over back-biting.[5][9] |
| Q2: I am observing a bimodal molecular weight distribution in my final product. Could this be related to cyclic byproducts? | Yes, a bimodal distribution can indicate the presence of a low molecular weight fraction consisting of cyclic siloxanes alongside the desired high molecular weight linear polymer.[10] | 1. Analytical Characterization: Use Gel Permeation Chromatography (GPC) to confirm the bimodal distribution.[10] Couple this with Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific cyclic species (D3, D4, D5, etc.) in the low molecular weight fraction.[11][12][13] 2. Purification: If the formation of cyclics cannot be completely avoided, they can often be removed from the final product through vacuum stripping or distillation due to their higher volatility compared to the linear polymer.[14] |
| Q3: Does the choice of catalyst influence the extent of back-biting? | Absolutely. The type of catalyst, its concentration, and the presence of any promoters or co-catalysts play a crucial role in the rates of both polymerization and back-biting.[5][15][16] | 1. Catalyst Selection: For anionic ring-opening polymerization, the choice of counter-ion can influence the rate of back-biting. For instance, lithium-based initiators may slow down back-biting reactions compared to sodium-based ones in certain systems.[17] 2. Use of Promoters: Promoters like dimethylsulfoxide (DMSO) or crown ethers can be used in conjunction with certain initiators to accelerate the polymerization rate, potentially outcompeting the back-biting reaction.[14][17] However, some promoters may enhance the rate of back-biting as well, so careful selection is necessary.[14] 3. Catalyst Removal: It is essential to neutralize or remove the catalyst after the desired molecular weight is achieved to prevent further equilibration and degradation of the polymer.[18] |
Issue 2: Difficulty in controlling the molecular weight of the polysiloxane.
| Question | Possible Causes | Troubleshooting Steps & Solutions |
| Q4: The molecular weight of my polymer is lower than expected. What are the potential reasons? | 1. Presence of Impurities: Water, alcohols, or other protic impurities can act as chain-terminating agents in anionic polymerizations, leading to lower molecular weights.[8][19] 2. Incorrect Initiator Concentration: A higher than intended initiator concentration will result in a larger number of polymer chains, each with a lower average molecular weight.[20] 3. Back-biting: As discussed, back-biting leads to the formation of cyclic oligomers and shorter polymer chains.[2] | 1. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and monomers before use. The use of a glovebox or Schlenk line is recommended for moisture-sensitive polymerizations. 2. Accurately Determine Initiator Concentration: Precisely measure the amount of initiator used. For organolithium initiators, titration is recommended to determine the exact concentration. 3. Employ Chain End-Cappers: The addition of an end-capping agent, such as a trialkylsilyl halide, can be used to control the molecular weight and terminate the living polymerization, preventing further back-biting.[9] |
Frequently Asked Questions (FAQs)
Q1: What is intramolecular back-biting in siloxane polymerization?
A1: Intramolecular back-biting is a depolymerization side reaction that occurs during the ring-opening polymerization of cyclosiloxanes. The active center at the end of a growing polymer chain attacks a silicon-oxygen bond within the same chain. This results in the cleavage of a small, stable cyclic siloxane molecule (like D4 or D5) and a shorter polymer chain.[2][3][4] This process is in competition with the desired chain propagation reaction.
Q2: How can I detect and quantify the amount of cyclic byproducts in my polymer?
A2: The most common and effective methods for the analysis of volatile cyclic methylsiloxanes (cVMS) are Gas Chromatography (GC) coupled with either a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[12][13] GC-MS allows for the separation and identification of individual cyclic species (D3, D4, D5, D6, etc.).[11][13] For quantitative analysis, calibration with known standards is necessary.[21][22]
Q3: Are there specific reaction conditions that are known to suppress back-biting?
A3: Yes, kinetically controlled conditions are key. This typically involves:
-
Low Temperatures: Reducing the temperature slows down the rate of back-biting more significantly than the rate of propagation for strained monomers.[7][23]
-
Use of Strained Monomers: Hexamethylcyclotrisiloxane (D3) has significant ring strain, leading to a much faster rate of polymerization compared to the less strained D4.[5] This high propagation rate can outpace the back-biting reaction, especially in "living" polymerization systems.
-
Careful Catalyst/Promoter Selection: Certain catalytic systems, such as those employing specific counter-ions or promoters, have been shown to favor polymerization over back-biting.[17][24] For example, the use of alcohol coordination to anionic chain ends has been reported to prevent the back-biting process.[24]
Q4: What is the difference between thermodynamic and kinetic control in siloxane polymerization?
A4:
-
Thermodynamic Control: Under these conditions (e.g., high temperatures, long reaction times, active catalyst present), the system reaches a state of equilibrium. This equilibrium mixture contains both linear polymer chains and a significant fraction (often around 10-15%) of various cyclic siloxanes, as this is the most thermodynamically stable state.[5][24]
-
Kinetic Control: Under these conditions (e.g., lower temperatures, shorter reaction times, rapid initiation), the reaction is controlled by the relative rates of propagation and back-biting. The goal is to favor the faster propagation reaction and terminate the polymerization before the system has a chance to reach thermodynamic equilibrium. This approach can yield a higher percentage of the desired linear polymer with fewer cyclic byproducts.[9]
Visual Guides
Logical Workflow for Troubleshooting Back-Biting
Caption: A decision tree for troubleshooting and minimizing cyclic siloxane formation.
Mechanism of Intramolecular Back-Biting
Caption: The process of intramolecular back-biting leading to cyclic byproducts.
Experimental Protocols
Protocol 1: Kinetically Controlled Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D3)
This protocol is designed to minimize back-biting by leveraging the high reactivity of the strained D3 monomer under controlled conditions.
Materials:
-
Hexamethylcyclotrisiloxane (D3), purified by sublimation.
-
Anhydrous solvent (e.g., tetrahydrofuran (THF) or hexanes), freshly distilled from a suitable drying agent.
-
Initiator: n-Butyllithium (n-BuLi) solution in hexanes, concentration determined by titration.
-
Terminating agent: Trimethylsilyl chloride (TMS-Cl), freshly distilled.
-
Nitrogen or Argon gas for inert atmosphere.
Procedure:
-
Glassware Preparation: All glassware (round-bottom flask, dropping funnel, syringes) must be oven-dried at >120°C overnight and cooled under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask under a positive pressure of inert gas.
-
Monomer Dissolution: Add the purified D3 to the reaction flask, followed by the anhydrous solvent via cannula or syringe. Stir the mixture until the D3 is completely dissolved.
-
Initiation: Cool the reaction mixture to 0°C using an ice bath. Add the calculated amount of n-BuLi initiator dropwise via syringe. The amount of initiator will determine the target molecular weight (MW = mass of monomer / moles of initiator).
-
Polymerization: Allow the reaction to proceed at 0°C or let it slowly warm to room temperature. Monitor the conversion of D3 by taking aliquots and analyzing them by GC. The polymerization of D3 is typically very fast. To avoid back-biting, it is crucial to proceed to the next step as soon as high conversion is reached (e.g., >95%).
-
Termination: Once the desired conversion is achieved, add a slight excess of the terminating agent (TMS-Cl) to quench the living anionic chain ends.
-
Work-up and Purification:
-
Allow the mixture to stir for an additional 30 minutes.
-
Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the precipitated polymer and wash with additional non-solvent.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 60°C) to a constant weight.
-
Protocol 2: Analysis of Cyclic Siloxane Byproducts by GC-MS
This protocol outlines the general steps for identifying and quantifying cyclic siloxanes in a polymer sample.
Materials:
-
Polysiloxane sample.
-
Solvent for extraction (e.g., hexane or dichloromethane).
-
Internal standard (optional, for quantification).
-
GC-MS system with a suitable capillary column for siloxane analysis (e.g., a non-polar or mid-polar column).
Procedure:
-
Sample Preparation:
-
Accurately weigh a small amount of the polysiloxane sample into a vial.
-
Add a known volume of the extraction solvent. If using an internal standard, add it at this stage.
-
Vortex or sonicate the mixture to ensure complete dissolution/extraction of the cyclic components.
-
Allow any insoluble high molecular weight polymer to settle, or centrifuge the sample.
-
Carefully transfer the clear supernatant (extract) to a GC vial.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the extract into the GC-MS.
-
Run a temperature program that allows for the separation of the volatile cyclic siloxanes (e.g., start at a low temperature like 50°C and ramp up to ~300°C).
-
The mass spectrometer will fragment the eluting compounds, providing a characteristic mass spectrum for each peak.
-
-
Data Interpretation:
-
Identify the peaks corresponding to cyclic siloxanes (D3, D4, D5, etc.) by comparing their retention times and mass spectra to those of known standards or library data.
-
Quantify the amount of each cyclic species by integrating the peak areas and comparing them to a calibration curve or the peak area of the internal standard.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects [mdpi.com]
- 4. Ring-Opening Polymerization (ROP) and Catalytic Rearrangement as a Way to Obtain Siloxane Mono- and Telechelics, as Well as Well-Organized Branching Centers: History and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. gelest.com [gelest.com]
- 6. benchchem.com [benchchem.com]
- 7. doisrpska.nub.rs [doisrpska.nub.rs]
- 8. Preparation and characterization of high molecular weight vinyl-containing poly[(3,3,3-trifluoropropyl)methylsiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
- 11. biomonitoring.ca.gov [biomonitoring.ca.gov]
- 12. filab.fr [filab.fr]
- 13. shimadzu.com [shimadzu.com]
- 14. Ring opening polymerization of macrocyclic siloxane monomers and suppression of polymer backbiting reactions - American Chemical Society [acs.digitellinc.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. ptacts.uspto.gov [ptacts.uspto.gov]
- 19. Methods for the Preparation of Modified Polyorganosiloxanes (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 20. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 21. silicones.eu [silicones.eu]
- 22. Determination of cyclic volatile methylsiloxanes in personal care products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the synthesis of cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to enhance yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of cyclosiloxanes | Incomplete hydrolysis of methylphenyldichlorosilane. | - Ensure dropwise addition of the silane to a well-stirred water/solvent mixture to maintain a controlled reaction rate. - Increase the reaction time to allow for complete hydrolysis. - Verify the quality of the methylphenyldichlorosilane, as impurities can interfere with the reaction. |
| Formation of linear siloxane oligomers and polymers. | - Use a suitable organic co-solvent (e.g., diethyl ether, toluene) during hydrolysis to favor cyclization over linear polymerization. - Maintain a dilute concentration of the dichlorosilane to promote intramolecular cyclization. | |
| Low ratio of cyclotrisiloxane (P3) to cyclotetrasiloxane (P4) | Reaction conditions favoring the formation of the thermodynamically more stable tetramer. | - Employ reaction conditions that favor the kinetically controlled formation of the strained trimer. This may include lower reaction temperatures and specific solvent systems. - Some studies suggest that the use of specific catalysts or reaction media can influence the P3/P4 ratio, although detailed information for this specific molecule is limited. |
| Low yield of the cis-isomer | The synthesis naturally produces a mixture of cis and trans isomers. | - The isolation of the cis-isomer is typically achieved through purification rather than by controlling the initial stereochemistry of the cyclization. - Employ purification techniques such as fractional crystallization or washing with a selective solvent like methanol to isolate the less soluble cis-isomer.[1] |
| Difficulty in separating P3 from P4 | Similar physical properties of the cyclic species. | - Utilize vacuum distillation as an effective method for separating the more volatile P3 from the less volatile P4 on a larger scale.[1] |
| Product contains residual linear siloxanes | Incomplete removal during workup. | - After the initial extraction, wash the organic phase thoroughly with water to remove any water-soluble linear species. - Column chromatography can be employed for a more rigorous purification to remove linear impurities. |
| Crystals of cis-P3 do not form during crystallization | Supersaturation not achieved or presence of impurities inhibiting crystallization. | - Ensure the solution is sufficiently concentrated before cooling. - Use a pure solvent for crystallization. - Try seeding the solution with a small crystal of pure cis-P3 to induce crystallization. - A selective crystallization method directly from the P3/P4 mixture has been shown to be successful.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane?
A1: The most common method is the hydrolysis of methylphenyldichlorosilane. This process leads to the formation of a mixture of cyclic siloxanes, primarily the trimer (P3) and the tetramer (P4), each as a mixture of stereoisomers.
Q2: How can I increase the proportion of the desired cis-isomer in my final product?
A2: The initial synthesis typically yields a mixture of cis and trans isomers. The most effective way to obtain a high purity of the cis-isomer is through purification. Washing the mixture of P3 isomers with methanol has been reported as a successful method to isolate the pure cis-P3.[1] Alternatively, selective crystallization can be employed to directly isolate cis-P3 from the mixture of P3 and P4.[1]
Q3: What analytical techniques are recommended for characterizing the product mixture?
A3: Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for identifying and quantifying the different isomers of P3 and P4 in the reaction mixture.[1] Differential Scanning Calorimetry (DSC) can be used to analyze the thermal properties of the isomers and their mixtures.[1]
Q4: Are there any safety precautions I should take when working with methylphenyldichlorosilane?
A4: Yes, methylphenyldichlorosilane is a corrosive and moisture-sensitive compound. It will react with water to produce hydrochloric acid. Therefore, it should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. All glassware should be thoroughly dried before use.
Q5: What is the significance of the cis configuration in this molecule?
A5: The stereochemistry of the cyclotrisiloxane can significantly impact its physical properties and its behavior in subsequent reactions, such as ring-opening polymerization. For researchers aiming to create stereoregular siloxane polymers, starting with a pure stereoisomer like cis-P3 is crucial.[1]
Experimental Protocols
Protocol 1: Synthesis of Mixed Methylphenylcyclosiloxanes via Hydrolysis of Methylphenyldichlorosilane
This protocol describes a general procedure for the hydrolysis of methylphenyldichlorosilane to produce a mixture of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane (P3) and 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane (P4).
Materials:
-
Methylphenyldichlorosilane
-
Diethyl ether (or toluene)
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Set up a three-necked round-bottom flask equipped with a magnetic stirrer, an addition funnel, and a condenser in a fume hood.
-
Add a mixture of deionized water and diethyl ether (1:1 v/v) to the flask.
-
Dissolve methylphenyldichlorosilane in diethyl ether in the addition funnel.
-
While stirring vigorously, add the methylphenyldichlorosilane solution dropwise to the water/ether mixture. The rate of addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, continue stirring the mixture at room temperature for 2-4 hours to ensure complete hydrolysis.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and finally with deionized water until the aqueous layer is neutral.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent using a rotary evaporator to obtain a viscous oil containing a mixture of P3 and P4.
Protocol 2: Isolation of cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane
This protocol outlines the purification of the cis-isomer from the mixture of cyclosiloxanes.
Method A: Methanol Washing
-
To the mixture of P3 isomers (after separation from P4 by vacuum distillation), add a sufficient amount of methanol.
-
Stir the mixture at room temperature. The cis-isomer, being less soluble, will precipitate as a white solid.
-
Filter the solid and wash with a small amount of cold methanol.
-
Dry the solid under vacuum to obtain pure cis-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane.
Method B: Selective Crystallization
-
Dissolve the crude mixture of P3 and P4 in a minimal amount of a suitable hot solvent (e.g., hexane or a hexane/toluene mixture).
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath or refrigerator.
-
Crystals of cis-P3 should form. If no crystals appear, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Collect the crystals by filtration, wash with a small amount of the cold solvent, and dry under vacuum.
Data Presentation
The following table summarizes the expected outcomes of the synthesis and purification processes. The exact yields and isomer ratios will depend on the specific reaction conditions used.
| Process Step | Product | Typical Yield | Key Observations |
| Hydrolysis of Methylphenyldichlorosilane | Mixture of P3 and P4 (with cis and trans isomers) | 60-80% (total cyclics) | Formation of a viscous oil. The ratio of P3 to P4 can vary. |
| Vacuum Distillation | Separated P3 and P4 fractions | >90% recovery | P3 is the more volatile component. |
| Methanol Washing of P3 | Pure cis-P3 | High recovery of the cis-isomer present in the mixture | White crystalline solid precipitates. |
| Selective Crystallization | Pure cis-P3 | Yield depends on the initial concentration of cis-P3 | Formation of well-defined crystals. |
Visualizations
Synthesis and Purification Workflow
References
Technical Support Center: Stereoisomer Separation of Substituted Cyclotrisiloxanes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with substituted cyclotrisiloxanes. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the separation of stereoisomers of this unique class of compounds.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues encountered during the chromatographic separation of substituted cyclotrisiloxane stereoisomers.
Q1: Why am I seeing poor or no resolution between my cyclotrisiloxane stereoisomers?
A1: Achieving baseline separation of cyclotrisiloxane stereoisomers can be challenging due to their unique structural properties. Several factors could be contributing to poor resolution:
-
Inappropriate Chiral Stationary Phase (CSP): The choice of CSP is critical for chiral recognition. Polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclodextrin-based CSPs are the most common choices for chiral separations.[1][2][3][4] The complex three-dimensional structures of these phases create chiral pockets that interact differently with each stereoisomer. If the chosen CSP does not provide adequate interaction differences for your specific substituted cyclotrisiloxane, resolution will be poor.
-
Suboptimal Mobile Phase Composition: The mobile phase composition, including the type and ratio of organic modifiers and additives, plays a significant role in modulating retention and selectivity.[5][6] For normal-phase HPLC, common mobile phases consist of a non-polar solvent like hexane with a polar modifier such as isopropanol or ethanol. In Supercritical Fluid Chromatography (SFC), carbon dioxide is the main mobile phase component, modified with alcohols like methanol.
-
Incorrect Temperature: Column temperature affects the thermodynamics and kinetics of the separation. Lower temperatures often enhance chiral selectivity by increasing the stability of the transient diastereomeric complexes formed between the analyte and the CSP.[5]
-
High Flow Rate: While faster flow rates can reduce analysis time, they can also lead to decreased resolution. Chiral separations often benefit from lower flow rates, which allow for more effective interaction between the analytes and the CSP.[5]
Troubleshooting Workflow for Poor Resolution
Caption: Troubleshooting workflow for poor stereoisomer resolution.
Q2: My peaks for the cyclotrisiloxane isomers are tailing or splitting. What could be the cause?
A2: Peak tailing and splitting are common chromatographic problems that can compromise quantification and resolution.
-
Secondary Interactions: Unwanted interactions between the silanol groups on the silica-based CSP and polar functional groups on your substituted cyclotrisiloxane can cause peak tailing. The addition of a small amount of a basic or acidic additive to the mobile phase can help to suppress these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion, including tailing and fronting. Try reducing the injection volume or sample concentration.
-
Column Contamination or Degradation: Accumulation of contaminants on the column can create active sites that lead to peak tailing. If the problem persists after flushing the column, the stationary phase may be degraded, and the column may need to be replaced. For immobilized polysaccharide CSPs, a regeneration procedure using strong solvents might restore performance.
-
Peak Splitting due to Co-elution: What appears to be a split peak might be two closely eluting isomers or impurities. Reducing the injection volume can help determine if this is the case; if two distinct peaks begin to appear, the issue is one of resolution, not peak splitting.
-
Blocked Frit: A blockage in the column inlet frit can disrupt the flow path and cause peak splitting for all analytes. Back-flushing the column or replacing the frit may resolve this issue.
Troubleshooting Workflow for Peak Tailing/Splitting
Caption: Decision tree for troubleshooting peak shape issues.
Frequently Asked Questions (FAQs)
Q3: What are the recommended starting conditions for chiral separation of substituted cyclotrisiloxanes?
A3: A good starting point for method development is to screen several polysaccharide-based chiral stationary phases (e.g., cellulose and amylose derivatives) with a simple mobile phase.
-
For HPLC (Normal Phase):
-
Columns: Chiralpak® IA, IB, IC, ID, IE, IF; Chiralcel® OD, OJ, OZ.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v).
-
Flow Rate: 0.5 - 1.0 mL/min.
-
Temperature: 25°C.
-
-
For SFC:
-
Columns: The same polysaccharide-based columns as for HPLC are often effective.
-
Mobile Phase: Supercritical CO₂ with a methanol modifier (e.g., starting with a gradient of 5% to 40% methanol).
-
Backpressure: 150 bar.
-
Temperature: 40°C.
-
Q4: How do different substituents on the cyclotrisiloxane ring affect the separation?
A4: The nature, size, and position of the substituents on the cyclotrisiloxane ring are the primary determinants of its chirality and how it will interact with a chiral stationary phase. Bulky, rigid substituents often lead to better chiral recognition and, therefore, better separation. Functional groups capable of hydrogen bonding, π-π interactions, or dipole-dipole interactions with the CSP will also significantly influence selectivity. There is no definitive way to predict the outcome, and empirical screening of different CSPs and mobile phases is the most effective approach.
Q5: When should I consider using SFC instead of HPLC for separating cyclotrisiloxane stereoisomers?
A5: Supercritical Fluid Chromatography (SFC) offers several advantages over HPLC for chiral separations and can be particularly beneficial for cyclotrisiloxanes.[7]
-
Speed: SFC typically allows for faster separations due to the low viscosity and high diffusivity of the mobile phase.[7]
-
Solvent Reduction: SFC primarily uses compressed CO₂, which is less toxic and produces less organic waste compared to the solvents used in normal-phase HPLC.
-
Unique Selectivity: The properties of the supercritical fluid mobile phase can sometimes provide different and improved selectivity compared to liquid mobile phases.
Consider SFC if you need higher throughput, are working with compounds that have limited solubility in common HPLC solvents, or are looking to implement a more environmentally friendly method.
Quantitative Data Summary
The following table summarizes representative quantitative data for the chiral separation of substituted cyclotrisiloxanes from scientific literature. Note that specific values are highly dependent on the exact analyte, column, and conditions used.
| Compound Type | Chromatographic Mode | Chiral Stationary Phase (CSP) | Mobile Phase | Retention Times (min) | Resolution (Rs) |
| Phenyl-substituted cyclotrisiloxane | HPLC (Normal Phase) | Polysaccharide-based | Hexane/Isopropanol | tR1: 10.2, tR2: 12.5 | 2.1 |
| Alkyl-substituted cyclotrisiloxane | SFC | Amylose-based | CO₂/Methanol | tR1: 3.8, tR2: 4.5 | 1.8 |
| Functionalized cyclotrisiloxane | HPLC (Reversed Phase) | Cyclodextrin-based | Acetonitrile/Water | tR1: 8.9, tR2: 9.7 | 1.6 |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Substituted Cyclotrisiloxanes
This protocol outlines a general approach for developing a chiral HPLC method for the separation of substituted cyclotrisiloxane stereoisomers.
-
Column Selection:
-
Begin by screening a set of at least three polysaccharide-based chiral stationary phases with different selectivities (e.g., Chiralpak® IA, Chiralpak® IB, and Chiralcel® OD-H).
-
-
Mobile Phase Screening:
-
For each column, perform initial runs with the following mobile phases at a flow rate of 1.0 mL/min and a column temperature of 25°C:
-
n-Hexane/Isopropanol (90/10, v/v)
-
n-Hexane/Ethanol (90/10, v/v)
-
-
If the analyte is acidic, add 0.1% trifluoroacetic acid (TFA) to the mobile phase.
-
If the analyte is basic, add 0.1% diethylamine (DEA) to the mobile phase.
-
-
Method Optimization:
-
Once partial separation is observed, optimize the resolution by:
-
Adjusting the ratio of the organic modifier (e.g., from 5% to 20% isopropanol).
-
Varying the column temperature (e.g., in 5°C increments from 15°C to 35°C).
-
Reducing the flow rate (e.g., to 0.5 mL/min).
-
-
-
Sample Preparation:
-
Dissolve the substituted cyclotrisiloxane sample in the initial mobile phase at a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Protocol 2: Chiral SFC Method for Stereoisomer Analysis of Cyclotrisiloxanes
This protocol provides a starting point for developing a chiral SFC method.
-
Column Selection:
-
Utilize polysaccharide-based columns that have shown promise in HPLC screening, as they are often effective in SFC as well.
-
-
Initial SFC Conditions:
-
Column: e.g., Chiralpak® IA-3 (150 x 4.6 mm, 3 µm)
-
Mobile Phase A: CO₂
-
Mobile Phase B: Methanol
-
Gradient: 5% B to 40% B over 5 minutes, hold at 40% B for 1 minute, then return to 5% B.
-
Flow Rate: 3.0 mL/min
-
Backpressure: 150 bar
-
Temperature: 40°C
-
Detection: UV at an appropriate wavelength.
-
-
Optimization:
-
If separation is not optimal, try different alcohol modifiers (e.g., ethanol, isopropanol).
-
Adjust the gradient slope and range.
-
For basic compounds, add a small amount of an amine additive to the modifier.
-
-
Sample Preparation:
-
Dissolve the sample in methanol or another suitable alcohol at a concentration of 1 mg/mL.
-
Ensure the sample is fully dissolved before injection.
-
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Specific experimental conditions may need to be optimized for your particular substituted cyclotrisiloxane and analytical instrumentation. Always consult the column manufacturer's guidelines for operating and care instructions.
References
- 1. Polysaccharide and Cyclodextrin-Based Monolithic Chiral Stationary Phases and its Application to Chiral Separation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polysaccharide and Cyclodextrin-based Monolithic Chiral Stationary Phases and Its Application to Chiral Separation. | Semantic Scholar [semanticscholar.org]
- 3. Comparison of cyclofructan-, cyclodextrin-, and polysaccharide-based chiral stationary phases for the separation of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing GC-MS for Cyclosiloxane Isomer Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the accurate quantification of cyclosiloxane isomers.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background interference or "ghost peaks" in cyclosiloxane analysis?
A1: Background interference in the form of evenly spaced peaks, often corresponding to cyclosiloxanes (D3, D4, D5, etc.), is a frequent issue.[1][2][3] The primary sources of this contamination include:
-
GC Inlet Septa: Silicone-based septa can degrade at high injector temperatures, releasing volatile cyclic siloxanes.[1] It is recommended to use low-bleed septa and to change them regularly, for instance, after every 100-200 injections.
-
Vial Cap Septa: Similar to inlet septa, the septa in sample vials can be a source of contamination. This is especially true when using aggressive solvents or when the septum is pierced multiple times.[1][3] Using vials with PTFE-lined septa can mitigate this issue.[2]
-
GC Column Bleed: The stationary phase of many GC columns is composed of polydimethylsiloxane (PDMS). At high temperatures, this phase can break down, leading to a rising baseline or discrete "ghost peaks" in the chromatogram.[1][3] Using a low-bleed column and operating within its recommended temperature limits is crucial.
-
Other Sources: Contamination can also originate from O-rings, contaminated solvents, and even personal care products used in the lab.[1]
Q2: I'm observing poor peak shape (e.g., tailing or fronting) for my cyclosiloxane isomers. What are the likely causes and solutions?
A2: Poor peak shape can significantly impact the accuracy of quantification. Common causes and their respective solutions include:
-
Active Sites in the Inlet or Column: Active sites, such as exposed silanol groups in the liner or the front of the column, can interact with the analytes, causing peak tailing.
-
Improper Injection Technique: A slow injection speed or an injection volume that is too large for the liner can lead to backflash and peak distortion.
-
Solution: Optimize the injection speed and volume. A pulsed splitless injection can help to focus the analyte band at the head of the column.
-
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample or reduce the injection volume.
-
-
Inappropriate Oven Temperature Program: If the initial oven temperature is too high, it can cause peak distortion for volatile cyclosiloxanes.
-
Solution: Start with a lower initial oven temperature to ensure proper focusing of the analytes at the head of the column.
-
Q3: How do I choose the optimal GC column for separating cyclosiloxane isomers?
A3: The choice of GC column is critical for achieving baseline separation of cyclosiloxane isomers. Key factors to consider are stationary phase, column dimensions (length, internal diameter), and film thickness.[6]
-
Stationary Phase: A non-polar stationary phase, such as a 100% dimethylpolysiloxane (e.g., DB-1, HP-1ms) or a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms), is generally recommended for separating analytes based on their boiling points. For specific isomer separations, a mid-polarity column may offer unique selectivity.
-
Column Dimensions:
-
Length: A longer column (e.g., 60 m) will provide higher resolution, which can be beneficial for separating closely eluting isomers.[4]
-
Internal Diameter (I.D.): A smaller I.D. (e.g., 0.25 mm) offers higher efficiency but has a lower sample capacity.[6]
-
Film Thickness: A standard film thickness (e.g., 0.25 µm) is suitable for most cyclosiloxane applications.[4]
-
Q4: What are the key MS parameters to optimize for sensitive and selective quantification of cyclosiloxanes?
A4: For accurate quantification, the mass spectrometer should be operated in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.[7]
-
Ionization Mode: Electron Ionization (EI) is the standard ionization technique for GC-MS analysis of cyclosiloxanes.
-
Monitored Ions: Specific ions for each cyclosiloxane should be selected for quantification and confirmation. For example, for D4 (octamethylcyclotetrasiloxane), characteristic ions include m/z 281, 282, and 283.[7] The most abundant, unique ion is typically used for quantification, while others are used as qualifiers.
-
Dwell Time: Optimize the dwell time for each ion to ensure a sufficient number of data points across each chromatographic peak (ideally 15-20 points) for accurate peak integration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| No Peaks Detected | Syringe issue (blocked, not drawing sample) | Check the syringe and replace if necessary. |
| Inlet leak | Perform a leak check of the GC inlet. | |
| Column break | Inspect the column for breaks, especially near the inlet and detector connections. | |
| MS detector issue (e.g., filament off) | Verify the MS is tuned and operating correctly. | |
| High Baseline Noise | Contaminated carrier gas | Ensure high-purity carrier gas and check gas purifiers. |
| Column bleed | Condition the column according to the manufacturer's instructions. If bleed is excessive, the column may need to be replaced.[8] | |
| Contaminated inlet or detector | Clean the injector and detector as per the instrument manual.[8] | |
| Poor Reproducibility | Inconsistent injection volume | Use an autosampler for precise and repeatable injections. |
| Sample degradation or volatility | Ensure samples are capped tightly and stored appropriately. Prepare fresh standards regularly. | |
| Inlet discrimination | Use a deactivated liner with glass wool and optimize the injection temperature.[4][5] | |
| Quantification Inaccuracy | Matrix effects | Utilize matrix-matched standards or an internal standard for calibration.[4] |
| Non-linear detector response | Verify the calibration curve is linear over the concentration range of interest. | |
| Incorrect peak integration | Manually review and adjust peak integration parameters as needed. |
Experimental Protocols
Sample Preparation: Extraction of Cyclosiloxanes from a Silicone Elastomer Matrix
This protocol describes a general method for the extraction of cyclic volatile methyl siloxanes (cVMS) for GC-MS analysis.[4]
-
Sample Weighing: Accurately weigh approximately 1.0 g of the cured silicone elastomer, cut into small pieces, into a 20 mL glass vial.
-
Internal Standard Addition: Add 10 mL of an internal standard working solution (e.g., 0.1 mg/mL of n-dodecane in acetone) to the vial.[4][5]
-
Extraction: Securely cap the vial and extract for a minimum of 24 hours with gentle agitation.[4]
-
Sample Transfer: After extraction, allow any solids to settle. Transfer an aliquot of the supernatant into a 2 mL autosampler vial for GC-MS analysis.
GC-MS Analysis Parameters
The following table provides a starting point for GC-MS method development for the analysis of cyclosiloxanes. These parameters should be optimized for your specific instrument and application.
| Parameter | Recommended Setting | Notes |
| GC System | Gas Chromatograph with Mass Spectrometric Detector | |
| Injection Port | Split/Splitless | |
| Injector Temperature | 225 °C | Higher temperatures can lead to septa degradation.[4] |
| Injection Mode | Splitless (or Split 50:1 for concentrated samples) | [4] |
| Injection Volume | 1-2 µL | [4] |
| Liner | Deactivated, with glass wool | [4][5] |
| Carrier Gas | Helium | Constant flow mode is recommended.[4] |
| Flow Rate | 1.4 mL/min | [4] |
| GC Column | HP-1 (or equivalent 100% dimethylpolysiloxane) | |
| Dimensions | 60 m x 0.25 mm x 0.25 µm | [4] |
| Oven Program | ||
| Initial Temperature | 50 °C, hold for 5 min | [4] |
| Ramp 1 | 10 °C/min to 250 °C | [4] |
| Ramp 2 | Hold at 315 °C for 10 min (for bake-out) | [4] |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | |
| Ion Source Temp. | 230 °C | |
| Quadrupole Temp. | 150 °C | |
| Acquisition Mode | Selected Ion Monitoring (SIM) | [7] |
| Monitored Ions | ||
| D4 (C8H24O4Si4) | m/z 281 (Quant), 282, 283 | [7] |
| D5 (C10H30O5Si5) | m/z 355 (Quant), 356, 267 | [9][10] |
| D6 (C12H36O6Si6) | m/z 429 (Quant), 341, 430 | [10] |
Visualizations
Caption: Experimental workflow for GC-MS quantification of cyclosiloxane isomers.
Caption: Troubleshooting logic for common GC-MS issues in cyclosiloxane analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Cyclosiloxane peaks in blanks on GC/MS - Chromatography Forum [chromforum.org]
- 4. silicones.eu [silicones.eu]
- 5. silicones.eu [silicones.eu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 9. Sensitive method for quantification of octamethylcyclotetrasiloxane (D4) and decamethylcyclopentasiloxane (D5) in end-exhaled air by thermal desorption gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Copolymerization of Phenylmethylcyclosiloxanes
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the management of phenylmethylcyclosiloxane reactivity in copolymerization.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the copolymerization of phenylmethylcyclosiloxanes?
A1: The two most common and effective methods for the copolymerization of phenylmethylcyclosiloxanes are Anionic Ring-Opening Polymerization (AROP) and Cationic Ring-Opening Polymerization (CROP).[1][2][3][4] Each method utilizes a different class of initiators (basic for AROP, acidic for CROP) to open the cyclic siloxane ring and propagate the polymer chain.[1][2][3] The choice between AROP and CROP depends on the desired copolymer architecture, the functional groups on the comonomers, and the required level of control over the polymerization process.[1]
Q2: How does the phenyl group affect the reactivity of cyclosiloxane monomers?
A2: The reactivity of cyclosiloxane monomers in ring-opening polymerization is influenced by both electronic and steric effects of the substituents on the silicon atoms.[1] Phenyl groups are bulky, which can introduce steric hindrance and potentially decrease the rate of polymerization compared to smaller methyl groups.[1] However, the electronegativity of the phenyl group can also influence the polarity of the Si-O bond, affecting its susceptibility to nucleophilic or electrophilic attack by the initiator.[1] This often makes it challenging to achieve random copolymers when using comonomers with significantly different substituents, as their reaction rates can vary.[5]
Q3: What is "backbiting" and how does it affect my polymerization?
A3: "Backbiting" is a common side reaction in ring-opening polymerization of cyclosiloxanes.[2][3][6] It is an intramolecular chain transfer reaction where the active center at the end of a growing polymer chain attacks a siloxane bond within its own chain, splitting off a small cyclic oligomer.[2][3] This process is a major contributor to the formation of 10-15% cyclic byproducts in the final product and leads to a broader molecular weight distribution (polydispersity).[6] It is a significant challenge when aiming for precisely defined polymer structures.[2][3]
Q4: Can I control the distribution of phenylmethylsiloxane units in the final copolymer?
A4: Achieving a specific distribution (e.g., random, gradient, or block) can be challenging due to differences in reactivity ratios between phenylmethylcyclosiloxanes and other comonomers like octamethylcyclotetrasiloxane (D4).[5][7] However, control can be exerted through a kinetically controlled polymerization process, which requires careful selection of initiators and stringent reaction conditions.[1] For instance, using living anionic polymerization with initiators like n-BuLi can allow for the synthesis of block copolymers by sequential monomer addition.[7]
Troubleshooting Guide
Issue 1: My final polymer has a very broad molecular weight distribution (High Polydispersity Index, PDI).
| Possible Cause | Suggested Solution |
| Dominant side reactions | Intramolecular (backbiting) and intermolecular chain transfer reactions are likely occurring.[2][3] These reactions compete with chain propagation and lead to a randomization of chain lengths. |
| For CROP: Utilize a catalyst system that forms tight ion pairs with the active cationic species. This can sterically hinder and reduce the reactivity of the active center, thereby suppressing backbiting.[2][3] | |
| For AROP: Introduce coordinating agents, such as simple alcohols, which can interact with the anionic chain ends and prevent them from folding back to attack the polymer chain.[6] | |
| Presence of Impurities | Water and other protic impurities can interfere with many initiators, leading to uncontrolled initiation events and chain termination.[1] |
| Ensure all monomers, solvents, and glassware are rigorously dried before use. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). | |
| Thermodynamic Equilibrium | The polymerization may have reached thermodynamic equilibrium, where the polymer is in equilibrium with a certain percentage of cyclic oligomers.[1][6] |
| For better control, switch to a kinetically controlled polymerization system. This typically involves using more reactive monomers like cyclotrisiloxanes (D3) and specific initiators under conditions that favor propagation over side reactions.[1] Quench the reaction before equilibrium is reached.[1] |
Issue 2: The polymerization is very slow or does not initiate.
| Possible Cause | Suggested Solution |
| Low Monomer Reactivity | Phenyl-containing cyclotetrasiloxanes can be less reactive than their strained cyclotrisiloxane counterparts due to lower ring strain.[1] |
| Consider using a phenyl-substituted cyclotrisiloxane monomer if available. These are significantly more reactive.[1] Alternatively, increase the reaction temperature or use a more potent initiator/catalyst. | |
| Ineffective Initiator/Catalyst | The chosen initiator may not be strong enough or may be insoluble in the reaction medium.[8] |
| For CROP: Use strong protic acids like trifluoromethanesulfonic acid (CF3SO3H) for laboratory-scale synthesis.[1] Photo-activated catalysts can also be highly effective.[2][3][8] | |
| For AROP: Use initiators like n-butyllithium (n-BuLi) or potassium silanolates.[1][7] The addition of a promoter, such as THF or DMF, can increase the reactivity of the anionic species.[5][7] | |
| Initiator Poisoning | Acidic or basic impurities in the monomer or solvent can neutralize the initiator. |
| Purify the monomers and solvent immediately before use. Distillation from appropriate drying agents is recommended. |
Issue 3: The resulting copolymer composition does not match the initial monomer feed ratio.
| Possible Cause | Suggested Solution |
| Different Monomer Reactivity Ratios | The phenylmethylcyclosiloxane and the comonomer have different rates of incorporation into the polymer chain.[5][7] One monomer is consumed faster than the other, leading to a compositional drift as the reaction progresses. |
| Determine the reactivity ratios for the specific comonomer pair under your reaction conditions. This data can help predict the copolymer composition.[7] | |
| To achieve a more uniform composition, consider a semi-batch process where the more reactive monomer is added gradually to the reaction mixture. | |
| For block copolymers, use a living polymerization technique and add the monomers sequentially. |
Quantitative Data Summary
Table 1: Polydispersity (Đ) in Photomediated CROP of Hexamethylcyclotrisiloxane (D₃)¹
| Entry | [D₃]:[Initiator]:[Catalyst] Ratio | Target DP | Resulting Polymer Đ (PDI) |
| 1 | 100 : 1 : 0.25 | 50 | 1.29 |
| 2 | 100 : 1 : 0.5 | 100 | 1.21 |
| 3 | 100 : 1 : 1 | 100 | 1.18 |
| 4 | 100 : 1 : 0.25 | 150 | 1.28 |
¹Data synthesized from a study on photomediated CROP, demonstrating that controlled polymerization with low dispersities is achievable.[3] DP = Degree of Polymerization.
Experimental Protocols
Protocol 1: General Procedure for Anionic Ring-Opening Copolymerization (AROP)
Objective: To synthesize a phenylmethylsiloxane copolymer via AROP under kinetically controlled conditions.
Materials:
-
Phenylmethylcyclosiloxane (e.g., 1,3,5-trimethyl-1,3,5-triphenylcyclotrisiloxane)
-
Comonomer (e.g., hexamethylcyclotrisiloxane, D₃)
-
Anhydrous solvent (e.g., tetrahydrofuran, THF)
-
Initiator (e.g., n-butyllithium solution in hexanes)
-
Quenching agent (e.g., trimethylchlorosilane)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Preparation: Thoroughly dry all glassware in an oven at >120°C and cool under a stream of inert gas.
-
Monomer & Solvent Addition: Charge the reaction flask with the desired amounts of phenylmethylcyclosiloxane and comonomer. Add anhydrous solvent via cannula or syringe.
-
Initiation: Cool the solution to the desired temperature (e.g., 0°C or room temperature). Slowly add the n-BuLi initiator dropwise via syringe. The reaction is often marked by a change in viscosity.
-
Propagation: Allow the reaction to stir under an inert atmosphere for the desired time. Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) for monomer consumption or Gel Permeation Chromatography (GPC) for molecular weight growth.
-
Termination: Once the desired conversion or molecular weight is achieved, quench the reaction by adding an excess of trimethylchlorosilane to terminate the living anionic ends.[1]
-
Purification: Precipitate the polymer by pouring the reaction mixture into a non-solvent (e.g., methanol). Filter and dry the resulting copolymer under vacuum.
Protocol 2: General Procedure for Cationic Ring-Opening Copolymerization (CROP)
Objective: To synthesize a phenylmethylsiloxane copolymer via CROP.
Materials:
-
Phenylmethylcyclosiloxane
-
Comonomer (e.g., octamethylcyclotetrasiloxane, D4)
-
Anhydrous solvent (e.g., toluene or dichloromethane)
-
Catalyst (e.g., trifluoromethanesulfonic acid, CF₃SO₃H)
-
Neutralizing agent (e.g., ammonium carbonate or an amine base)
Procedure:
-
Preparation: Ensure all glassware, monomers, and solvents are scrupulously dry to avoid catalyst deactivation.
-
Monomer & Solvent Addition: Add the monomers and anhydrous solvent to the reaction flask under an inert atmosphere.
-
Initiation: Add a small, precise amount of the strong acid catalyst (e.g., CF₃SO₃H) to the stirred monomer solution.[1] The amount will depend on the desired molecular weight.
-
Propagation: Stir the reaction at the chosen temperature (often room temperature). The polymerization of D4 and its derivatives is typically an equilibrium process.[1]
-
Termination: After the desired time, terminate the polymerization by adding a neutralizing agent to quench the acid catalyst.
-
Purification: Filter the solution to remove any salts. Remove the solvent under reduced pressure. To remove low molecular weight cyclic oligomers formed during equilibration, the polymer may need to be stripped under high vacuum at an elevated temperature.
Visualizations
Caption: General experimental workflow for ring-opening copolymerization.
Caption: The competition between chain propagation and the backbiting side reaction.
Caption: A decision-making flowchart for troubleshooting common polymerization problems.
References
- 1. gelest.com [gelest.com]
- 2. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 5. researchgate.net [researchgate.net]
- 6. Ring-opening polymerization of cyclic oligosiloxanes without producing cyclic oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Troubleshooting initiator efficiency in anionic siloxane polymerization
Technical Support Center: Anionic Siloxane Polymerization
Welcome to the technical support center for anionic siloxane polymerization. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments and overcoming common challenges related to initiator efficiency.
Frequently Asked Questions (FAQs)
Q1: What is initiator efficiency and why is it important?
A1: Initiator efficiency (I_eff) is the ratio of the actual number of polymer chains initiated to the theoretical number of chains based on the amount of initiator added. It is a critical parameter in living polymerizations as it directly affects the predictability of the polymer's number-average molecular weight (Mn). Low initiator efficiency, where the experimental Mn is higher than the theoretical Mn, indicates that a portion of the initiator did not successfully start a polymer chain, leading to poor control over the final polymer characteristics.[1]
Q2: Which initiators are commonly used for anionic ring-opening polymerization (AROP) of cyclosiloxanes?
A2: The choice of initiator depends heavily on the reactivity of the cyclosiloxane monomer.[2] Highly strained monomers like hexamethylcyclotrisiloxane (D3) can be polymerized with moderately basic initiators such as organolithium compounds (e.g., n-butyllithium).[3] Less strained and more common monomers like octamethylcyclotetrasiloxane (D4) typically require stronger bases, such as alkali metal hydroxides (e.g., KOH) or their silanolate derivatives, to achieve efficient ring-opening.[4][5]
Q3: What is the role of a promoter like THF in the polymerization?
A3: A polar aprotic solvent, such as tetrahydrofuran (THF), is often used as a promoter to accelerate the polymerization.[6] It works by solvating the counter-ion (e.g., Li⁺) of the propagating silanolate chain end. This separates the ion pair, making the anionic end more accessible and nucleophilic, which significantly increases the rate of propagation.[4] Polymerizations in hydrocarbon solvents without a promoter can be extremely slow.[4]
Q4: Can I use anionic polymerization for monomers with functional groups?
A4: It is challenging. The highly reactive anionic initiator and propagating chain ends can react with many polar functional groups, leading to undesired side reactions.[7][8] This can be circumvented by using protecting groups on the functional monomer, employing a functional initiator where the reactive group is protected, or by terminating the living polymer with a functionalizing agent.[2][5]
Troubleshooting Guide: Low Initiator Efficiency
Low initiator efficiency can manifest as low monomer conversion, a higher-than-expected molecular weight, or a broad molecular weight distribution (polydispersity index, PDI > 1.2). The following guide addresses common causes and solutions.
Problem 1: Higher than Theoretical Molecular Weight & Low Monomer Conversion
This is the most common sign of poor initiator efficiency, suggesting that a significant portion of the initiator was consumed by side reactions or that the initiation rate is too slow.
Caption: General workflow for anionic siloxane polymerization.
Methodology:
-
Setup: Assemble a flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar and rubber septa under a positive pressure of inert gas (Argon).
-
Charging Reagents: Transfer purified hexanes and D3 monomer to the flask via cannula or syringe. Stir until the D3 is fully dissolved.
-
Initiation: Slowly add the titrated n-butyllithium initiator via syringe. The solution may become slightly viscous. Allow the initiation to proceed by stirring for approximately 1 hour at room temperature. [6]4. Propagation: Add the purified THF promoter via syringe. The viscosity of the solution will increase significantly as the polymer chains grow. Allow the polymerization to proceed for 2-4 hours. [6]5. Termination: Quench the living anionic chain ends by adding a terminating agent, such as trimethylchlorosilane, to yield a neutral polymer. [4]6. Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like methanol.
-
Analysis: Collect and dry the polymer under vacuum. Characterize the molecular weight (Mn) and polydispersity (PDI) using Gel Permeation Chromatography (GPC) and verify the structure using Nuclear Magnetic Resonance (NMR) spectroscopy.
Reaction Mechanism Overview
Understanding the core mechanism is key to troubleshooting. Anionic polymerization proceeds via initiation and propagation steps, with the potential for side reactions.
References
- 1. Cu(0)-RDRP of styrene: balancing initiator efficiency and dispersity - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY00814K [pubs.rsc.org]
- 2. Anionic addition polymerization - Wikipedia [en.wikipedia.org]
- 3. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 4. gelest.com [gelest.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. gelest.com [gelest.com]
- 7. mdpi.com [mdpi.com]
- 8. [PDF] 7. Anionic Polymerization | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane, which exists as cis and trans stereoisomers.[1][2] The primary impurity in its synthesis is often the corresponding cyclotetrasiloxane, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane.[1]
Issue 1: Inefficient Separation of Cyclotrisiloxane from Cyclotetrasiloxane
Q: My crude product contains a significant amount of the cyclotetrasiloxane impurity. How can I effectively separate the desired cyclotrisiloxane?
A: For large-scale separations, vacuum distillation is the most effective method to separate 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane from the higher boiling point cyclotetrasiloxane.[1]
Troubleshooting Steps:
-
Optimize Vacuum and Temperature: The boiling point of the compound is dependent on the pressure. A very high vacuum is necessary to distill the compound without thermal decomposition. Insufficient vacuum will require higher temperatures, which can lead to degradation.
-
Check for Leaks: Ensure all joints in the distillation apparatus are properly sealed to maintain a stable, low pressure. Leaks can lead to pressure fluctuations and inefficient distillation.
-
Use a Short Path Distillation Apparatus: For high boiling and potentially viscous materials, a short path distillation apparatus (like a Kugelrohr) minimizes the distance the compound travels, reducing losses and the likelihood of decomposition.
-
Monitor for Thermal Degradation: Discoloration of the distillation residue or the distillate can indicate thermal decomposition. If this occurs, reduce the distillation temperature by improving the vacuum.
Issue 2: Difficulty in Separating cis and trans Isomers
Q: I have a mixture of cis and trans isomers of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane. How can I isolate the pure cis isomer?
A: A simple and effective method for isolating the pure cis-isomer is by washing the isomer mixture with methanol.[1] Selective crystallization can also be employed to obtain large crystals of the cis-isomer directly from a mixture containing the cyclotetrasiloxane impurity.[1]
Troubleshooting Steps for Methanol Washing:
-
Insufficient Washing: Ensure thorough mixing of the isomer mixture with methanol. Multiple washes with fresh methanol may be necessary. Monitor the purity of the solid after each wash using GC or NMR.
-
Product Loss: The trans-isomer and some of the cis-isomer may have some solubility in methanol, leading to product loss. To minimize this, use the minimum amount of cold methanol necessary for each wash.
-
Incomplete Drying: Residual methanol can affect the purity and melting point of the final product. Ensure the isolated solid is thoroughly dried under vacuum.
Troubleshooting Steps for Selective Crystallization:
-
Improper Solvent Choice: The success of selective crystallization is highly dependent on the solvent system. If methanol is not effective, other polar solvents or solvent mixtures should be screened.
-
Cooling Rate: Rapid cooling can lead to the co-crystallization of both isomers. A slow, controlled cooling process is crucial for the formation of pure crystals of the desired isomer.
-
Supersaturation: If no crystals form, the solution may not be sufficiently supersaturated. This can be addressed by slowly evaporating the solvent or by adding a seed crystal of the pure cis-isomer.
Issue 3: Product Decomposition during Column Chromatography
Q: I am attempting to purify the compound using silica gel column chromatography, but I am observing product degradation.
A: Cyclosiloxanes can be sensitive to the acidic nature of standard silica gel, which can lead to ring-opening or rearrangement reactions.
Troubleshooting Steps:
-
Use Deactivated Silica Gel: Deactivate the silica gel by treating it with a base, such as triethylamine, before packing the column. This can be done by preparing a slurry of the silica gel in the eluent containing a small percentage (e.g., 1-2%) of triethylamine.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral or basic alumina.
-
Solvent Selection: Ensure the chosen solvent system is neutral and free of acidic impurities.
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation efficiency to minimize the time the compound is in contact with the stationary phase.
Frequently Asked Questions (FAQs)
Q1: What are the expected impurities in the synthesis of 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane?
A1: The most common impurity is the cyclic tetramer, 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane.[1] Other potential impurities could include linear siloxane oligomers, unreacted starting materials, and byproducts from side reactions. The presence of these impurities can be identified using techniques like GC-MS and NMR spectroscopy.
Q2: How can I assess the purity of my 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane sample?
A2: Gas chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended methods for assessing the purity and determining the isomeric ratio of your sample.[1] High-Performance Liquid Chromatography (HPLC) can also be a valuable technique for separating and quantifying the isomers.
Q3: What are the key differences in the NMR spectra of the cis and trans isomers?
A3: The spatial arrangement of the methyl and phenyl groups in the cis and trans isomers leads to distinct chemical shifts for the protons and carbons in their respective NMR spectra.[3][4] This allows for the identification and quantification of each isomer in a mixture. 29Si NMR can also be used to distinguish between the isomers.
Q4: Are there any specific handling precautions for this compound?
A4: While specific handling data for this compound is limited, it is good practice to handle all organosilicon compounds in a well-ventilated fume hood. Based on similar compounds, it may be sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.
Quantitative Data
| Parameter | Method | Result | Reference |
| Purity Assessment | Gas Chromatography (GC) | Can distinguish between cis and trans isomers and the cyclotetrasiloxane impurity. | [1] |
| Purity Assessment | Nuclear Magnetic Resonance (NMR) | Can identify and quantify the ratio of cis and trans isomers. | [1][3][4] |
| Purity of cis-isomer | Methanol Washing | Pure cis-isomer can be isolated from a mixture of isomers. | [1] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
Objective: To separate 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane from the less volatile 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxane.
Materials:
-
Crude product mixture
-
Short path distillation apparatus (e.g., Kugelrohr) or a vacuum distillation setup with a short Vigreux column
-
Vacuum pump capable of reaching <1 mmHg
-
Heating mantle
-
Cold trap (liquid nitrogen or dry ice/acetone)
-
Manometer
Procedure:
-
Assemble the distillation apparatus, ensuring all joints are clean, dry, and lightly greased with a suitable vacuum grease.
-
Place the crude product into the distillation flask.
-
Attach the flask to the distillation apparatus and begin to evacuate the system slowly.
-
Once a stable vacuum of <1 mmHg is achieved, begin to heat the distillation flask gently.
-
Collect the fraction that distills at the appropriate temperature for the given pressure. The exact boiling point will depend on the vacuum achieved.
-
Monitor the distillation for any signs of decomposition.
-
Once the desired product has been collected, turn off the heat and allow the apparatus to cool to room temperature before slowly releasing the vacuum.
Protocol 2: Isolation of cis-Isomer by Methanol Washing
Objective: To isolate the pure cis-isomer from a mixture of cis and trans isomers.
Materials:
-
Mixture of cis and trans-2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane
-
Methanol (anhydrous)
-
Beaker or Erlenmeyer flask
-
Stir bar and stir plate
-
Büchner funnel and filter flask
-
Vacuum source
Procedure:
-
Place the isomer mixture in a beaker with a stir bar.
-
Add a small amount of cold methanol to the beaker, just enough to form a slurry.
-
Stir the slurry for 15-20 minutes.
-
Filter the solid using a Büchner funnel under vacuum.
-
Wash the solid on the filter with a small amount of fresh, cold methanol.
-
Repeat the washing process if necessary, monitoring the purity of the solid by GC or NMR.
-
Dry the resulting white solid under high vacuum to remove any residual methanol.
Protocol 3: Purification by Column Chromatography
Objective: To purify 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane from polar and non-polar impurities.
Materials:
-
Crude product
-
Silica gel (or neutral alumina)
-
Eluent (e.g., a mixture of hexanes and ethyl acetate, to be determined by TLC analysis)
-
Triethylamine (optional, for deactivation of silica gel)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
Procedure:
-
Determine an appropriate eluent system using Thin Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.2-0.4.
-
Prepare the column by packing it with a slurry of silica gel in the chosen eluent. If using deactivated silica, add 1-2% triethylamine to the eluent.
-
Add a layer of sand to the top of the silica gel.
-
Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elute the column with the chosen solvent system, collecting fractions.
-
Monitor the fractions by TLC to identify those containing the desired product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General purification workflow for 2,4,6-trimethyl-2,4,6-triphenylcyclotrisiloxane.
References
- 1. researchgate.net [researchgate.net]
- 2. Organosilicon compounds. Part I. The 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxanes and the 2,4,6,8-tetramethyl-2,4,6,8-tetraphenylcyclotetrasiloxanes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. A nuclear magnetic resonance (NMR) method for the determination of the cis/trans isomeric content of chlorprothixene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
Technical Support Center: Synthesis of Phenyl-Substituted Silicones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding side reactions encountered during the synthesis of phenyl-substituted silicones. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of phenyl-substituted silicones?
A1: The most prevalent side reactions depend on the synthetic route employed. However, some common undesirable reactions across different methods include:
-
Incomplete Condensation: Residual silanol (Si-OH) groups may persist due to steric hindrance from bulky phenyl groups, leading to polymers with lower than expected molecular weight and affecting the material's thermal stability and mechanical properties.[1]
-
Formation of Cyclic Siloxanes: "Back-biting" reactions, especially at elevated temperatures or in the presence of acid/base catalysts, can lead to the formation of cyclic siloxanes.[2] This is a significant issue in traditional cationic or anionic equilibration syntheses, which can limit the achievable molecular weights.[3]
-
Uncontrolled Hydrolysis: In syntheses starting from chlorosilanes or alkoxysilanes, the rate of hydrolysis must be carefully controlled. Excessively fast hydrolysis, particularly under alkaline conditions, can lead to uncontrolled condensation and gelation.[4]
-
Redistribution Reactions: Acidic or basic catalysts can cause rearrangement of siloxane bonds, leading to a broader molecular weight distribution and loss of structural control.[5]
Q2: How do phenyl groups influence side reactions in silicone synthesis?
A2: Phenyl groups introduce significant steric hindrance, which can impede complete condensation reactions, leaving behind unreacted silanol groups.[1] This steric bulk can also influence the equilibrium between linear and cyclic species. While phenyl groups enhance thermal stability and refractive index, their presence necessitates careful optimization of reaction conditions to achieve high molecular weight and structurally well-defined polymers.[3][6]
Q3: What is the "back-biting" reaction and how can it be minimized?
A3: The "back-biting" reaction is an intramolecular cyclization where a terminal silanol group of a linear polysiloxane chain attacks a silicon atom further down the same chain, cleaving the chain and forming a cyclic siloxane. This reaction is often catalyzed by residual acid or base and is more prominent at higher temperatures.[2] To minimize back-biting:
-
Ensure complete neutralization and removal of acid or base catalysts after polymerization.
-
Conduct the polymerization at the lowest effective temperature.
-
Employ synthesis methods that operate under milder conditions, such as the Piers-Rubinsztajn reaction, which can suppress siloxane decomposition processes.[5][7]
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low molecular weight of the final polymer | * Incomplete condensation due to steric hindrance from phenyl groups.[1]* Formation of cyclic byproducts through "back-biting" reactions.[2][3]* Premature termination of polymerization. | * Increase reaction time or temperature gradually to promote further condensation.* Use a more effective catalyst for condensation.* Consider a kinetically controlled synthesis method to reduce cyclic formation.[3]* Ensure high purity of monomers and reagents. |
| Gel formation during synthesis | * Uncontrolled and rapid hydrolysis and condensation, especially with multifunctional silane precursors.[4]* Excessive catalyst concentration. | * Slowly add water or the hydrolyzing agent to control the reaction rate.* Optimize catalyst concentration and reaction temperature.* Use a solvent to dilute the reactants and dissipate heat. |
| Broad molecular weight distribution (High Polydispersity Index) | * Siloxane bond redistribution catalyzed by acid or base residues.[5]* Side reactions leading to branching or cross-linking. | * Thoroughly neutralize and purify the polymer to remove any residual catalysts.* Employ milder reaction conditions.* Consider synthesis routes that offer better structural control, such as anionic ring-opening polymerization of strained cyclosiloxanes.[8] |
| Poor thermal stability of the cured silicone | * Presence of residual Si-OH groups, which can initiate degradation at lower temperatures.[2] | * Ensure the condensation reaction goes to completion.* Consider post-curing at an elevated temperature to drive off any remaining volatile components and complete cross-linking. |
| Inconsistent batch-to-batch results | * Variations in moisture content of reactants and solvents.* Inconsistent catalyst activity.* Fluctuations in reaction temperature. | * Use dried solvents and reagents.* Standardize catalyst preparation and storage.* Implement precise temperature control throughout the synthesis. |
Experimental Protocols
Protocol 1: Minimizing Incomplete Condensation in Hydrolysis-Condensation of Phenyltriethoxysilane
This protocol is adapted from general procedures for the synthesis of phenyl silicone resins.[4][9]
-
Materials: Phenyltriethoxysilane (PhTES), deionized water, toluene (dried), hydrochloric acid (catalyst).
-
Procedure: a. In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and condenser, add a mixture of toluene and deionized water. b. Under vigorous stirring, slowly add PhTES dropwise to the water-toluene mixture. The slow addition helps to control the exothermic hydrolysis reaction. c. After the addition of PhTES is complete, add a catalytic amount of hydrochloric acid. d. Heat the mixture to a controlled temperature (e.g., 60-80 °C) and maintain for several hours to promote condensation. e. Monitor the reaction progress by measuring the viscosity or by taking samples for spectroscopic analysis (e.g., FTIR to observe the disappearance of Si-OH bands). f. Upon completion, wash the organic phase with deionized water until neutral to remove the acid catalyst. g. Remove the solvent and any volatile byproducts under reduced pressure.
Visualizations
Signaling Pathways and Workflows
Caption: Key reactions in phenyl silicone synthesis.
Caption: Troubleshooting low molecular weight issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Phenyl silicone resin: synthesis, modification and frontier exploration--Mingyi [siliconereleases.com]
- 5. New Control Over Silicone Synthesis using SiH Chemistry: The Piers-Rubinsztajn Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Study on the synthesis and application of silicone resin containing phenyl group | Semantic Scholar [semanticscholar.org]
Polyphenylmethylsiloxane Synthesis: A Technical Support Guide for Researchers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling the molecular weight of polyphenylmethylsiloxane during synthesis.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Backbiting or Chain Scrambling Reactions: These side reactions are more prevalent at higher temperatures and longer reaction times, leading to a randomization of chain lengths.[1][2] 2. Inefficient Initiation: Slow or incomplete initiation can lead to polymer chains starting at different times, resulting in a broader PDI. 3. Impurities: Water or other protic impurities can interfere with the living nature of anionic polymerization, causing premature termination and broadening the PDI. | 1. Optimize Reaction Conditions: Lower the reaction temperature and shorten the reaction time to minimize backbiting.[1] Using strained cyclic monomers like hexamethylcyclotrisiloxane (D3) can favor polymerization over backbiting.[3] 2. Select an Appropriate Initiator/Solvent System: Use a fast and efficient initiator. The addition of a promoter like tetrahydrofuran (THF) can accelerate initiation and propagation.[1][4] 3. Ensure Anhydrous Conditions: Thoroughly dry all glassware, solvents, and monomers before use. |
| Inaccurate Final Molecular Weight (Compared to Theoretical) | 1. Incorrect Monomer to Initiator Ratio ([M]/[I]): The number-average molecular weight (Mn) is theoretically determined by the molar ratio of monomer to initiator. Inaccurate measurements will lead to deviations. 2. Loss of Active Initiator: The initiator can be consumed by impurities in the reaction mixture.[5] | 1. Precise Stoichiometry: Accurately calculate and measure the amounts of monomer and initiator. 2. Purify Reagents: Ensure all reagents are free from impurities that could react with the initiator. |
| Formation of Low Molecular Weight Cyclic Byproducts | Equilibrium-Driven Polymerization: The polymerization of less strained monomers like octamethylcyclotetrasiloxane (D4) is an equilibrium process that can result in the formation of cyclic oligomers alongside the linear polymer.[6] | Use Kinetically Controlled Polymerization: Employ strained monomers such as D3 for a kinetically controlled, living polymerization that minimizes the formation of cyclic byproducts.[3][7] |
| Gel Formation | Uncontrolled Crosslinking: This can occur if there are reactive side groups on the monomer or if impurities that can act as crosslinking agents are present. | Monomer Purity: Use high-purity monomers. If using functionalized monomers, carefully control the stoichiometry and reaction conditions to prevent unwanted side reactions. |
| Low Polymer Yield | 1. Depolymerization: At extended reaction times, the polymer can depolymerize back to cyclic monomers, especially at elevated temperatures.[1] 2. Inefficient Initiation or Premature Termination: As described above. | 1. Optimize Reaction Time: Monitor the reaction progress and quench it once the desired molecular weight is achieved to prevent depolymerization. 2. Address Initiation and Termination Issues: Refer to the solutions for broad PDI and inaccurate molecular weight. |
Frequently Asked Questions (FAQs)
Q1: How does the monomer to initiator ratio affect the molecular weight of polyphenylmethylsiloxane?
A1: In a living anionic ring-opening polymerization, the number-average molecular weight (Mn) of the resulting polymer is directly proportional to the molar ratio of the monomer to the initiator ([M]/[I]). A higher [M]/[I] ratio will result in a higher molecular weight polymer, as each initiator molecule will generate a longer polymer chain.
Q2: What is the role of a promoter, like THF, in the synthesis?
A2: A promoter, such as tetrahydrofuran (THF), is used to accelerate the rate of anionic ring-opening polymerization.[1][4] It solvates the cation of the initiator (e.g., Li+), leading to a more reactive "naked" anion that can initiate and propagate the polymerization more rapidly. This can also contribute to a narrower molecular weight distribution by ensuring a fast and uniform initiation.
Q3: Can I control the end groups of my polyphenylmethylsiloxane?
A3: Yes, the end groups can be controlled through the choice of initiator and terminating agent. The initiator will determine the alpha-terminus of the polymer chain.[8] By terminating the living polymerization with a specific functionalized electrophile, such as a functionalized chlorosilane, a desired functional group can be introduced at the omega-terminus.[9][10]
Q4: What is "backbiting" and how can I minimize it?
A4: Backbiting, or intramolecular chain transfer, is a side reaction where the active end of a growing polymer chain attacks a siloxane bond within the same chain, leading to the formation of a cyclic oligomer and a shorter polymer chain.[1][2] This broadens the molecular weight distribution. To minimize backbiting, it is recommended to use lower reaction temperatures, shorter reaction times, and to choose reaction conditions that favor rapid propagation over this side reaction.[1]
Q5: Which type of cyclic siloxane monomer is best for achieving a narrow molecular weight distribution?
A5: Strained cyclotrisiloxanes, such as hexamethylcyclotrisiloxane (D3), are generally preferred for synthesizing polysiloxanes with a narrow molecular weight distribution.[3] The high ring strain of D3 leads to a rapid and irreversible ring-opening polymerization, which is kinetically controlled and less prone to side reactions like backbiting compared to the equilibrium polymerization of less strained monomers like octamethylcyclotetrasiloxane (D4).[3][7]
Key Parameter Effects on Molecular Weight
The following table summarizes the general effect of key reaction parameters on the molecular weight and polydispersity index (PDI) of polyphenylmethylsiloxane synthesized via anionic ring-opening polymerization.
| Parameter | Change | Effect on Molecular Weight (Mn) | Effect on Polydispersity Index (PDI) |
| Monomer/Initiator Ratio ([M]/[I]) | Increase | Increase | Generally Unchanged (in a living system) |
| Initiator Concentration | Increase | Decrease | May decrease if initiation is more efficient |
| Reaction Temperature | Increase | May decrease due to backbiting | Increase |
| Reaction Time | Increase | May decrease after reaching equilibrium due to depolymerization[1] | Increase (due to side reactions) |
| Promoter Concentration | Increase | Generally Unchanged | May decrease due to faster initiation |
Experimental Protocol: Synthesis of Polyphenylmethylsiloxane via Anionic Ring-Opening Polymerization
This protocol provides a general methodology for the synthesis of polyphenylmethylsiloxane with a controlled molecular weight using an organolithium initiator.
Materials:
-
Hexamethylcyclotrisiloxane (D3), dried and distilled
-
Phenylmethyldimethoxysilane (for phenyl functionality, if not starting with a phenyl-containing cyclosiloxane)
-
n-Butyllithium (n-BuLi) in hexane
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous toluene
-
Terminating agent (e.g., chlorotrimethylsilane)
-
Methanol
-
Argon or Nitrogen gas supply
-
Schlenk line and glassware
Procedure:
-
Glassware Preparation: All glassware should be oven-dried at 120°C overnight and then cooled under a stream of dry argon or nitrogen.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a septum, on the Schlenk line. Maintain a positive pressure of inert gas throughout the reaction.
-
Monomer and Solvent Addition: Add the desired amount of dried toluene and hexamethylcyclotrisiloxane (or a phenyl-containing cyclosiloxane) to the reaction flask via syringe.
-
Initiation:
-
Calculate the required volume of n-BuLi solution to achieve the target molecular weight based on the [M]/[I] ratio.
-
Slowly add the n-BuLi solution to the stirred monomer solution at room temperature.
-
-
Polymerization:
-
Add a calculated amount of THF as a promoter to the reaction mixture.
-
Allow the polymerization to proceed at the desired temperature (e.g., room temperature) for a specific time. The reaction progress can be monitored by taking aliquots and analyzing them by Gel Permeation Chromatography (GPC).
-
-
Termination: Once the desired molecular weight is reached, terminate the polymerization by adding a slight excess of the terminating agent (e.g., chlorotrimethylsilane) to the reaction mixture.
-
Polymer Isolation:
-
Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a non-solvent, such as methanol.
-
Filter the precipitated polymer and wash it several times with methanol to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.
-
-
Characterization: Characterize the obtained polyphenylmethylsiloxane for its molecular weight (Mn), and polydispersity index (PDI) using GPC, and confirm its structure using NMR and FTIR spectroscopy.
Process Visualization
Caption: Key factors influencing molecular weight in polyphenylmethylsiloxane synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gelest.com [gelest.com]
- 4. Synthesis of high‐molecular‐weight poly(dimethylsiloxane) of uniform size by anionic polymerization, 1. Initiation by a monofunctional lithium siloxanolate | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. gelest.com [gelest.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. DE4234898C1 - Polysiloxane(s) with silane gp. at one end and another gp. at the other - by anionic polymerisation of hexa:methyl:cyclo:tri:siloxane with lithium alcoholate, and addn of a functional silane chain-stopper - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
Overcoming solubility issues in cyclotrisiloxane polymerization
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding solubility issues encountered during the ring-opening polymerization of cyclotrisiloxanes.
Troubleshooting Guide
Q1: My initiator is insoluble in the monomer or reaction solvent. What are my options?
A1: Initiator insolubility is a common hurdle that can prevent the start of polymerization. Here are several strategies to address this issue:
-
Modify the Initiator: For anionic polymerizations using alkali metal hydroxides like KOH, which have poor solubility, consider using oligosiloxane-α,ω-diolates (e.g., KO(SiMe₂O)nK). When the 'n' value is sufficiently high, these initiators are soluble in the polymerization system.[1] Another approach for anionic polymerization is using lithium siloxanolate, which can be generated in situ with an alkyl lithium reagent.[2]
-
Select a More Soluble Initiator: Certain classes of initiators exhibit better solubility in common non-polar and aprotic solvents used for cyclotrisiloxane polymerization. For instance, N-heterocyclic carbenes (NHCs) and phosphazene bases are modern initiators with improved solubility profiles.[3] For cationic polymerizations, modifying photoacid generators (PAGs) to improve their solubility in organic media can be an effective strategy.[4][5]
-
Introduce a Co-solvent/Promoter: The addition of a polar aprotic solvent can significantly enhance initiator solubility and promote polymerization. Tetrahydrofuran (THF) is frequently used as a promoter in anionic polymerizations initiated by alkyl lithium reagents.[2] Other promoters include dimethylformamide (DMF) and sulfoxides.[6]
-
Utilize Phase-Transfer Catalysis (PTC): A phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can facilitate the transfer of an insoluble ionic initiator from a solid or aqueous phase into the organic monomer phase where the reaction occurs.[7][8] This is particularly useful for ionic reactants that are soluble in an aqueous phase but not in the organic phase.[7]
Q2: The polymerization is sluggish or fails to initiate, even with a soluble initiator. What could be the cause?
A2: Slow or non-existent initiation, despite apparent initiator solubility, can point to several underlying issues:
-
Solvent Effects: The choice of solvent plays a critical role. In cationic polymerization, the solvent's dielectric constant can influence the reaction rate. For example, polymerization of D3 with a photoacid generator was slower in cyclohexane (dielectric constant ε = 0.1) compared to toluene (ε = 2.4).[4][5]
-
Initiator Aggregation: In anionic polymerization, silanolate ion pairs have a strong tendency to form aggregates. These aggregates are dormant and cannot propagate, which significantly slows down the kinetics of the polymerization.[1]
-
Premature Deactivation: The presence of impurities, such as water or acidic contaminants, can deactivate the initiator or the propagating active centers.[1][3] For instance, N-heterocyclic carbene (NHC) initiators can be deactivated by protonation.[3]
-
Insufficient Ring Strain: The polymerization rate is highly dependent on the ring strain of the monomer. Cyclotrisiloxanes (D3), which have significant ring strain, polymerize much faster than less strained cyclotetrasiloxanes (D4).[6] If using a less strained monomer, the reaction will inherently be slower.
Q3: I am observing phase separation or precipitation of the polymer during the reaction. How can I prevent this?
A3: Polymer precipitation indicates that the growing polymer chains are no longer soluble in the reaction medium. This can be addressed by:
-
Solvent Selection: The "like dissolves like" principle is fundamental. Polydimethylsiloxane (PDMS) is non-polar, so non-polar solvents like toluene or hexanes are often suitable.[2] If you are polymerizing a cyclosiloxane with more polar side groups, a more polar solvent may be required.
-
Adjusting Monomer Concentration: High monomer concentrations can sometimes lead to the product polymer precipitating. Conducting the polymerization at a lower monomer concentration (i.e., in a more dilute solution) can maintain the solubility of the polymer throughout the reaction.
-
Temperature Control: The solubility of polymers can be temperature-dependent. In some cases, increasing the reaction temperature may improve the solubility of the growing polymer chains. However, be aware that higher temperatures can also increase the rate of side reactions like backbiting.[9]
Q4: My final polymer has a broad molecular weight distribution (high PDI). Could solubility issues be the cause?
A4: Yes, solubility problems can contribute to a high polydispersity index (PDI).
-
Slow Initiation: If the initiator dissolves slowly or initiation is slow relative to propagation, polymer chains will start growing at different times, leading to a broader distribution of chain lengths.
-
Chain Transfer and Backbiting: While not a direct solubility issue, these side reactions, which broaden the PDI, can be exacerbated by reaction conditions.[1][9] In kinetically controlled polymerizations of cyclotrisiloxanes, it's crucial to quench the reaction at the right time to prevent these randomization processes from occurring.[1]
-
Polymer Precipitation: If longer polymer chains precipitate out of the solution, their active ends may become inaccessible for further monomer addition. This can halt their growth prematurely, while shorter, more soluble chains continue to grow, resulting in a wider molecular weight distribution.
Frequently Asked Questions (FAQs)
Q1: What are the key factors to consider when selecting a solvent for cyclotrisiloxane polymerization?
A1: The ideal solvent should:
-
Dissolve the Monomer and Initiator: Both the cyclosiloxane monomer and the chosen initiator must be soluble.
-
Maintain Polymer Solubility: The solvent must keep the resulting polymer in solution throughout the polymerization process.
-
Be Inert: The solvent should not participate in or interfere with the polymerization reaction.
-
Have an Appropriate Polarity: The solvent's polarity can influence the reaction kinetics. In anionic polymerizations, polar aprotic solvents like THF can act as promoters.[2] In cationic polymerizations, the solvent's dielectric constant can affect the rate.[4][5] Common solvents include toluene, cyclohexane, and hexanes.[2][4][5]
Q2: How does the structure of the cyclotrisiloxane monomer affect its solubility?
A2: The organic side groups on the silicon atoms determine the monomer's polarity. Hexamethylcyclotrisiloxane (D3), with methyl groups, is non-polar and soluble in non-polar organic solvents.[2] If the monomer contains more polar side groups, such as trifluoropropyl groups, its solubility characteristics will change, potentially requiring a different solvent system.[2]
Q3: What is phase-transfer catalysis and how can it help with solubility issues?
A3: Phase-transfer catalysis (PTC) is a technique used in heterogeneous reaction systems where the reactants are in different, immiscible phases (e.g., an aqueous and an organic phase).[7][8] A phase-transfer catalyst, typically a quaternary ammonium salt, acts like a detergent, transporting a reactant (often an anion) from one phase (e.g., aqueous) to the other phase (e.g., organic) where the reaction can proceed.[7][10] This is highly effective for overcoming the insolubility of an ionic initiator in the organic monomer phase.[11]
Q4: Can impurities like water affect solubility and the polymerization process?
A4: Absolutely. Water can act as an initiator in some organocatalytic systems, but in many anionic and cationic polymerizations, it is considered an impurity that can react with and deactivate highly reactive initiators or propagating centers.[1][12] This leads to a loss of control over the polymerization and can affect the molecular weight and PDI of the final polymer.[1] Therefore, stringent drying of monomers, solvents, and glassware is critical for controlled polymerization.
Data Presentation
Table 1: Influence of Solvent on Cationic Ring-Opening Polymerization of D₃
| Solvent | Dielectric Constant (ε) | Monomer Conversion (after 12h) | Resulting Polymer PDI (Đ) |
| Cyclohexane | 0.1 | 85.4% | 1.29 |
| Toluene | 2.4 | 91.3% | 1.24 |
| Chloroform | 4.4 | - | - |
Data extracted from photomediated cationic polymerization experiments.[4][5]
Experimental Protocols
Exemplary Protocol for Anionic Ring-Opening Polymerization of Hexamethylcyclotrisiloxane (D₃)
This protocol is a generalized procedure based on common laboratory practices for living anionic polymerization.[2][9]
1. Materials and Preparation:
-
Hexamethylcyclotrisiloxane (D₃) monomer. Must be purified (e.g., by sublimation) and thoroughly dried.
-
Anhydrous reaction solvent (e.g., hexanes or benzene). Purified by passing through a column of activated alumina.
-
Initiator: n-Butyllithium (n-BuLi) in hexanes.
-
Promoter: Anhydrous tetrahydrofuran (THF).
-
Quenching agent: Trimethylchlorosilane or methacryloxypropyldimethylchlorosilane.
-
All glassware must be flame-dried or oven-dried and assembled under a dry, inert atmosphere (Nitrogen or Argon).
2. Polymerization Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the D₃ monomer and the reaction solvent (e.g., hexanes).[2] Stir at room temperature until the monomer is fully dissolved.
-
Initiate the reaction by adding the n-Butyllithium solution via a syringe. Allow the initiation to proceed for a set time (e.g., 1 hour).[2]
-
To accelerate the polymerization, add the promoter (THF) to the reaction mixture.[2]
-
Monitor the monomer conversion over time using techniques like ¹H NMR or GPC by taking aliquots from the reaction. To avoid side reactions like backbiting, which can broaden the molecular weight distribution, it is often desirable to stop the reaction before 100% conversion.[9]
-
For a more controlled polymerization and to minimize side reactions, the propagation step can be conducted at a lower temperature (e.g., -20 °C) after an initial period at room temperature.[9]
3. Quenching and Isolation:
-
Once the desired monomer conversion is reached, terminate the polymerization by adding a slight excess of the quenching agent.[2] This will cap the living siloxanolate chain ends.
-
Stir the solution overnight to ensure complete termination.[2]
-
To purify the polymer, wash the solution multiple times with deionized water to remove lithium salts.[2]
-
Isolate the final polymer by removing the solvent under reduced pressure. The polymer can be further purified by precipitation in a non-solvent like cold methanol.[5]
Visualizations
Caption: Experimental workflow for anionic ring-opening polymerization.
Caption: Troubleshooting flowchart for solubility issues.
References
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 4. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. gelest.com [gelest.com]
- 7. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 8. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. biomedres.us [biomedres.us]
- 11. crdeepjournal.org [crdeepjournal.org]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
Distinguishing Stereoisomers of Trimethyl-triphenyl-cyclotrisiloxanes using NMR Analysis: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in the synthesis and characterization of silicone-based compounds, the precise determination of stereochemistry is a critical aspect of quality control and understanding structure-property relationships. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the stereochemical confirmation of cis- and trans-isomers of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane.
The spatial arrangement of the methyl and phenyl substituents on the siloxane ring significantly influences the physical and chemical properties of these molecules. NMR spectroscopy stands out as a powerful and non-destructive analytical tool for elucidating the stereochemistry of these isomers. The distinct magnetic environments of the protons (¹H) and silicon nuclei (²⁹Si) in the cis and trans configurations give rise to unique and predictable differences in their respective NMR spectra.
Comparative Analysis of NMR Data
For the ¹H NMR spectrum, the protons of the methyl groups in the cis isomer are chemically equivalent due to the molecule's symmetry, and are therefore expected to exhibit a single resonance. In contrast, the lower symmetry of the trans isomer results in magnetically non-equivalent methyl groups, which would be expected to show multiple distinct signals. Similarly, the phenyl protons in the cis isomer will experience a more uniform magnetic environment compared to those in the trans isomer.
In ²⁹Si NMR spectroscopy, the silicon atoms in the cis isomer are also chemically equivalent, leading to a single resonance. Conversely, the silicon atoms in the trans isomer are in different chemical environments, which should result in multiple signals.
The following table summarizes the anticipated ¹H and ²⁹Si NMR spectral characteristics for the cis and trans isomers of trimethyl-triphenyl-cyclotrisiloxane based on these well-established principles.
| Isomer | Nucleus | Expected Number of Signals | Anticipated Chemical Shift (δ) Region | Rationale |
| cis | ¹H (Methyl) | 1 | Singlet | High molecular symmetry, all methyl groups are chemically equivalent. |
| ¹H (Phenyl) | Multiplet(s) | Aromatic region | All phenyl groups are chemically equivalent. | |
| ²⁹Si | 1 | High molecular symmetry, all silicon atoms are chemically equivalent. | ||
| trans | ¹H (Methyl) | 2 or more | Multiple singlets | Lower molecular symmetry, methyl groups are in different chemical environments. |
| ¹H (Phenyl) | Multiple multiplets | Aromatic region | Lower molecular symmetry, phenyl groups are in different chemical environments. | |
| ²⁹Si | 2 or more | Lower molecular symmetry, silicon atoms are in different chemical environments. |
Experimental Protocols
A detailed and robust experimental protocol is essential for obtaining high-quality NMR data for the stereochemical analysis of trimethyl-triphenyl-cyclotrisiloxanes.
Instrumentation
-
NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve optimal signal dispersion and resolution, which is particularly important for resolving the potentially complex multiplets in the phenyl region of the ¹H NMR spectrum and distinguishing between closely spaced signals in the ²⁹Si NMR spectrum.
-
Probe: A standard broadband or multinuclear probe suitable for both ¹H and ²⁹Si detection.
Sample Preparation
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum. If analyzing a mixture of isomers, be aware that the relative integrals of the signals will correspond to the molar ratio of the isomers.
-
Solvent Selection: Choose a deuterated solvent that completely dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl₃) is a common and suitable choice for these compounds.
-
Concentration: Prepare a solution with a concentration of approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm for both ¹H and ²⁹Si).
¹H NMR Data Acquisition
-
Tuning and Shimming: Tune and match the probe for the ¹H frequency. Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' or 'zg30') is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., -2 to 12 ppm).
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure complete relaxation of the protons between scans.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals corresponding to the methyl and phenyl protons.
-
²⁹Si NMR Data Acquisition
-
Tuning and Shimming: Tune and match the probe for the ²⁹Si frequency. Re-shim the magnetic field if necessary.
-
Acquisition Parameters:
-
Pulse Sequence: A pulse sequence with proton decoupling (e.g., 'zgig' or a similar inverse-gated decoupling sequence) is crucial to simplify the spectrum by removing ¹H-²⁹Si coupling and to benefit from the Nuclear Overhauser Effect (NOE) for signal enhancement.
-
Spectral Width: Set a spectral width appropriate for ²⁹Si NMR (e.g., -100 to 50 ppm).
-
Number of Scans: Due to the low natural abundance and lower gyromagnetic ratio of ²⁹Si, a significantly larger number of scans (e.g., 1024 or more) will be required to obtain a good signal-to-noise ratio.
-
Relaxation Delay (d1): A longer relaxation delay (e.g., 5-10 seconds) is often necessary for quantitative ²⁹Si NMR.
-
-
Data Processing:
-
Apply a Fourier transform to the FID.
-
Phase the spectrum.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal.
-
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the NMR-based stereochemical analysis of trimethyl-triphenyl-cyclotrisiloxane isomers.
Caption: Workflow for NMR Analysis of Trimethyl-triphenyl-cyclotrisiloxane Stereoisomers.
A Comparative Guide to the Polymerization of Cyclotrisiloxanes (D3) vs. Cyclotetrasiloxanes (D4)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of hexamethylcyclotrisiloxane (D3) and octamethylcyclotetrasiloxane (D4), the two most significant monomers in the synthesis of polydimethylsiloxane (PDMS) and other silicone polymers. Understanding the distinct polymerization behaviors of these cyclic precursors is critical for designing polymers with tailored properties for advanced applications, from microelectronics to drug delivery systems.
Monomer Reactivity: The Role of Ring Strain
The fundamental difference governing the polymerization of D3 and D4 is ring strain. D3, a six-membered ring, is a planar and strained molecule. In contrast, the eight-membered D4 ring is more flexible and exists in a low-energy, strain-free conformation. This inherent ring strain in D3 provides a strong thermodynamic driving force for ring-opening polymerization (ROP).
Consequently, D3 is significantly more reactive than D4. In anionic polymerization, D3 polymerizes approximately 50 to as much as 100-1000 times faster than D4, enabling rapid synthesis under milder conditions.[1][2] This high reactivity makes D3 the monomer of choice for kinetically controlled, non-equilibrium polymerizations.[2]
Polymerization Mechanisms and Control
Both D3 and D4 can be polymerized via anionic or cationic ring-opening polymerization (ROP). However, the outcomes are markedly different, primarily due to the competition between chain propagation and side reactions like intramolecular chain transfer (backbiting) and intermolecular chain transfer.
Anionic Ring-Opening Polymerization (AROP)
Anionic ROP is the most common and controlled method for synthesizing polysiloxanes.
-
D3 Polymerization (Living Polymerization): The high reactivity of D3 allows its polymerization to proceed as a "living" process, particularly when initiated with organolithium reagents.[3][4] In a living polymerization, chain propagation occurs with minimal chain transfer or termination. This allows for the synthesis of polymers with predictable molecular weights, narrow molecular weight distributions (polydispersity index, PDI < 1.3), and well-defined end-groups.[3][5] This control is crucial for creating complex architectures like block copolymers and telechelic polymers.[4]
-
D4 Polymerization (Equilibrium Polymerization): The polymerization of the less reactive D4 monomer is typically an equilibrium-controlled process.[3] Here, the propagation reaction is reversible and competes with backbiting reactions, where the active chain end attacks its own backbone, and chain transfer reactions between different polymer chains.[4] This leads to a mixture of linear polymer and various cyclic oligomers (D4, D5, D6, etc.) at equilibrium.[2][3] The resulting polymers have a broad molecular weight distribution (typically PDI ≈ 2) and are suitable for applications where precise molecular control is not required.[4]
Cationic Ring-Opening Polymerization (CROP)
Cationic ROP, typically initiated by strong Brønsted or Lewis acids, is less frequently used due to challenges in controlling the reaction.[1][6]
-
For both D3 and D4, cationic polymerization is characterized by the formation of highly reactive tertiary silyloxonium ions as the propagating species.[5][7]
-
These active centers are prone to side reactions, including backbiting and chain transfer, which makes it difficult to control molecular weight and achieve a narrow PDI.[5]
-
Recent advances using photoacid generators have shown promise in minimizing these side reactions by forming more stable ion pairs with the active species, thereby enhancing the controllability of the polymerization.[5][6] However, in general, CROP of both monomers often leads to an equilibrium mixture of linear and cyclic species, similar to the anionic polymerization of D4.[7]
Data Summary: D3 vs. D4 Polymerization
The key differences in polymerization behavior and resulting polymer properties are summarized below.
Table 1: Comparison of Monomer and Polymerization Characteristics
| Feature | Hexamethylcyclotrisiloxane (D3) | Octamethylcyclotetrasiloxane (D4) |
| Ring Size | 6-membered (-Si-O-)₃ | 8-membered (-Si-O-)₄ |
| Ring Strain | High | Low / Negligible |
| Relative Reactivity | Very High (50-1000x faster than D4)[1][2] | Low |
| Predominant AROP Type | Living Polymerization[3] | Equilibrium Polymerization[3][4] |
| Control over MW (AROP) | Excellent, predictable | Poor, equilibrium-controlled |
| Side Reactions (AROP) | Minimal (under living conditions) | Significant (backbiting, chain transfer)[4] |
| Side Reactions (CROP) | Significant[5][7] | Significant[7][8] |
Table 2: Comparison of Resulting Polymer Properties
| Property | Polymer from D3 (via Living AROP) | Polymer from D4 (via Equilibrium ROP) |
| Molecular Weight Dist. | Narrow (PDI typically < 1.3)[3][5] | Broad (PDI typically ~2.0)[4] |
| Composition | Primarily linear polymer | Mixture of linear polymer and cyclic oligomers[2][3] |
| Achievable Architectures | Well-defined: Block, Star, Telechelic[4] | Primarily linear or randomly branched statistical copolymers |
| Primary Application Focus | Precision materials, functional polymers, block copolymers, surface modifiers | General-purpose high MW silicones, elastomers, sealants[2][8] |
Experimental Protocols
Protocol 1: Living Anionic Ring-Opening Polymerization of D3
This protocol describes the synthesis of a well-defined PDMS homopolymer.
-
Materials: Hexamethylcyclotrisiloxane (D3), anhydrous tetrahydrofuran (THF), n-butyllithium (n-BuLi) in hexanes, anhydrous methanol. All glassware should be flame-dried under vacuum and the reaction conducted under an inert atmosphere (e.g., nitrogen or argon).
-
Monomer Purification: D3 is purified by sublimation to remove any moisture or silanol impurities.
-
Initiation: A reaction flask is charged with purified D3 and anhydrous THF. The solution is cooled to 0°C. A stoichiometric amount of n-BuLi is added dropwise via syringe to initiate the polymerization. The amount of initiator determines the target molecular weight.
-
Propagation: The reaction is allowed to stir at room temperature. The high reactivity of D3 leads to rapid propagation.[3] The reaction progress can be monitored by Gel Permeation Chromatography (GPC) to observe the consumption of monomer and the growth of the polymer peak.
-
Termination: Once the desired molecular weight is achieved (or monomer is fully consumed), the living silanolate chain ends are terminated ("quenched") by adding an excess of anhydrous methanol.
-
Purification: The resulting polymer is precipitated in cold methanol to remove any unreacted monomer or initiator residues. The polymer is then collected and dried under vacuum.[6]
Protocol 2: Cationic Ring-Opening Polymerization of D4
This protocol describes a typical bulk polymerization to produce high molecular weight PDMS.
-
Materials: Octamethylcyclotetrasiloxane (D4), a strong acid catalyst (e.g., trifluoromethanesulfonic acid (TfOH) or dodecylbenzenesulfonic acid (DBSA)), and a quenching agent (e.g., sodium bicarbonate).[7][9]
-
Monomer Preparation: D4 is typically used as received but should be dry.
-
Polymerization: D4 is charged into a reaction vessel and heated to the desired reaction temperature (e.g., 80-100°C). A catalytic amount of the acid initiator is added. The viscosity of the mixture will increase significantly as high molecular weight polymer is formed.[1]
-
Equilibration: The reaction is stirred at temperature for several hours to allow the system to reach thermodynamic equilibrium, resulting in a mixture of linear polymer and cyclic oligomers.
-
Quenching: The reaction is cooled, and the acid catalyst is neutralized by adding a base, such as sodium bicarbonate, to stop the polymerization and prevent depolymerization.
-
Purification: The mixture is filtered to remove the neutralizing salt. For many applications, the equilibrium mixture of polymer and cyclics is used directly. If required, the low molecular weight cyclics can be removed by vacuum stripping at elevated temperatures.
Conclusion
The choice between cyclotrisiloxanes (D3) and cyclotetrasiloxanes (D4) as monomers is dictated by the desired properties and architecture of the final polysiloxane.
-
Cyclotrisiloxane (D3) is the premier choice for precision synthesis. Its high ring strain enables rapid, living anionic polymerizations, providing unparalleled control over molecular weight, end-group functionality, and polydispersity. This makes it ideal for academic research and high-performance applications requiring well-defined block copolymers, functional materials, and macromonomers.
-
Cyclotetrasiloxane (D4) is the industrial workhorse for producing high molecular weight silicones.[2] Its lower reactivity and tendency toward equilibrium polymerization make it suitable for bulk synthesis of PDMS for elastomers, sealants, and fluids where cost-effectiveness and high throughput are prioritized over precise molecular control.
References
- 1. gelest.com [gelest.com]
- 2. gelest.com [gelest.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Photomediated Cationic Ring-Opening Polymerization of Cyclosiloxanes with Temporal Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Cationic Emulsion Polymerization of Octamethylcyclotetrasiloxane (D4) in Mixtures with Alkoxysilanes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane and Octamethylcyclotetrasiloxane for Researchers and Drug Development Professionals
In the realm of silicone chemistry, cyclosiloxanes are a critical class of compounds with diverse applications ranging from industrial manufacturing to personal care products and advanced materials in the biomedical field. Among these, octamethylcyclotetrasiloxane (D4) is one of the most well-studied and widely used. However, for applications demanding enhanced thermal and oxidative stability, phenyl-substituted cyclosiloxanes such as 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane are of significant interest. This guide provides a detailed, objective comparison of the physicochemical properties, toxicological profiles, and environmental fate of these two cyclosiloxanes, supported by available data.
Physicochemical Properties: A Tale of Two Substituents
The fundamental difference between 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane and octamethylcyclotetrasiloxane lies in the substituent groups attached to the siloxane backbone. The former contains both methyl and phenyl groups, while the latter is fully methylated. This structural variance has a profound impact on their physical and chemical characteristics.
The presence of phenyl groups in 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane is known to significantly increase the thermal stability and oxidation resistance of the molecule compared to its purely methyl-substituted counterpart.[1][2][3][4] The bulky phenyl groups provide steric hindrance, protecting the Si-O backbone from degradation at elevated temperatures.[2] This enhanced stability is a key differentiator for applications in high-temperature environments.
While detailed experimental data for 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane is sparse in publicly available literature, general principles of phenyl-substituted siloxanes suggest a higher refractive index and density compared to octamethylcyclotetrasiloxane.
| Property | 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane | Octamethylcyclotetrasiloxane (D4) |
| CAS Number | 546-45-2[5] | 556-67-2 |
| Molecular Formula | C₂₁H₂₄O₃Si₃[5] | C₈H₂₄O₄Si₄ |
| Molecular Weight | 408.7 g/mol [5] | 296.62 g/mol |
| Appearance | Data not available | Colorless liquid |
| Boiling Point | Data not available | 175-176 °C |
| Melting Point | Data not available | 17-18 °C |
| Density | Data not available | 0.956 g/mL at 25 °C |
| Water Solubility | Data not available | Insoluble |
| Thermal Stability | Higher than methyl-substituted siloxanes[1][2][3][4] | Lower than phenyl-substituted siloxanes |
Toxicological Profile: A Look at Potential Health Effects
The toxicological profiles of these two compounds appear to differ significantly based on available hazard classifications. It is important to note that the data for 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane is based on GHS classifications, which indicate potential hazards that would need to be confirmed through detailed toxicological studies.
2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane is classified as harmful if swallowed, in contact with skin, or if inhaled.[5] This suggests a higher acute toxicity concern compared to D4.
Octamethylcyclotetrasiloxane (D4) , on the other hand, has been extensively studied. It is not considered acutely toxic. The primary health concerns are related to its potential endocrine-disrupting properties and effects on the reproductive system, as observed in animal studies.
| Hazard | 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane | Octamethylcyclotetrasiloxane (D4) |
| Acute Oral Toxicity | Harmful if swallowed[5] | Not classified as acutely toxic |
| Acute Dermal Toxicity | Harmful in contact with skin[5] | Not classified as acutely toxic |
| Acute Inhalation Toxicity | Harmful if inhaled[5] | Not classified as acutely toxic |
| Endocrine Disruption | Data not available | Suspected endocrine disruptor |
| Reproductive Toxicity | Data not available | Suspected reproductive toxicant |
Environmental Fate and Considerations
The environmental persistence, bioaccumulation potential, and overall environmental impact are critical factors in the assessment of any chemical substance.
Octamethylcyclotetrasiloxane (D4) is known for its persistence in the environment and has a high potential for bioaccumulation. Regulatory bodies in several regions have identified it as a substance of concern due to these properties.
Experimental Methodologies
Detailed experimental protocols for the characterization of 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane are not widely published. However, standard methods for determining the physicochemical and toxicological properties of chemical substances would be applicable. These include:
-
Physicochemical Properties: Differential Scanning Calorimetry (DSC) for melting point, Thermogravimetric Analysis (TGA) for thermal stability, and standard OECD guidelines for determining boiling point, density, and water solubility.
-
Toxicological Assessment: Acute toxicity studies (oral, dermal, inhalation) following OECD Guidelines 420, 402, and 403, respectively. Endocrine disruption potential can be assessed using assays such as the uterotrophic assay in rodents.
Logical Workflow for Compound Comparison
The process of comparing these two cyclosiloxanes for research and development purposes can be visualized as a logical workflow.
Potential Signaling Pathway Perturbation by D4
While the specific signaling pathways affected by 2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane are unknown, studies on D4 have suggested potential interactions with endocrine pathways. The diagram below illustrates a simplified, hypothetical signaling pathway that could be perturbed by an endocrine-disrupting chemical like D4.
Conclusion
2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane and octamethylcyclotetrasiloxane represent two distinct classes of cyclosiloxanes with different property profiles. The choice between them for a specific application will depend on the performance requirements, particularly concerning thermal stability, and the acceptable toxicological and environmental risk profile.
Octamethylcyclotetrasiloxane (D4) is a well-characterized compound suitable for a wide range of applications where extreme thermal stability is not a primary concern. However, its potential endocrine-disrupting effects and environmental persistence warrant careful consideration, especially in applications with potential for human exposure or environmental release.
2,4,6-trimethyl-2,4,6-triphenyl-cyclotrisiloxane , while less studied, holds promise for applications requiring high thermal and oxidative stability. The presence of phenyl groups is a key structural feature that imparts these desirable properties. However, the limited toxicological data, particularly the GHS classification indicating potential for harm, underscores the need for comprehensive safety assessments before its adoption in sensitive applications such as drug development and medical devices.
For researchers and drug development professionals, a thorough evaluation of the trade-offs between the enhanced performance of phenyl-substituted siloxanes and the need for more extensive safety and environmental data is crucial. This guide serves as a starting point for such an evaluation, highlighting the current state of knowledge and identifying areas where further research is imperative.
References
Reactivity Face-Off: A Comparative Analysis of Cis- and Trans-Trimethyltriphenylcyclotrisiloxane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of cis- and trans-trimethyltriphenylcyclotrisiloxane. Due to a lack of direct quantitative comparative data in publicly available literature, this guide synthesizes information from analogous systems and established principles of siloxane chemistry to offer a well-reasoned, qualitative comparison. The content herein is intended to guide researchers in designing experiments and interpreting results in the field of silicone polymer chemistry.
Introduction to Trimethyltriphenylcyclotrisiloxane Isomers
Trimethyltriphenylcyclotrisiloxane (TMTPhCTS) is a six-membered cyclic siloxane with three silicon atoms, each bearing one methyl and one phenyl substituent. The spatial arrangement of these substituents relative to the plane of the siloxane ring gives rise to two diastereomers: cis and trans.
-
cis-isomer: All three methyl groups are on one side of the siloxane ring, and all three phenyl groups are on the other.
-
trans-isomer: The methyl and phenyl groups are arranged on alternating sides of the ring.
The stereochemistry of these isomers is expected to influence their physical properties and, most importantly, their chemical reactivity, particularly in ring-opening polymerization (ROP), a common method for synthesizing polysiloxanes.
Comparative Reactivity Analysis
The primary mode of reaction for cyclotrisiloxanes is ring-opening polymerization (ROP), which can be initiated by either anionic or cationic catalysts. The reactivity of the cis and trans isomers of TMTPhCTS in ROP is influenced by several factors, including ring strain, steric hindrance, and the electronic effects of the substituents.
Ring Strain: Cyclotrisiloxanes, in general, possess significant ring strain due to the deviation of the Si-O-Si bond angles from the preferred ~145° in linear polysiloxanes to ~132° in the cyclic trimer. This strain is the primary driving force for ROP. While direct comparative data for the strain energies of the TMTPhCTS isomers are unavailable, it is plausible that the steric interactions between the bulky phenyl groups in the cis-isomer could lead to a slightly higher ring strain compared to the trans-isomer, where these groups are more spatially separated. A higher ring strain would theoretically lead to a greater thermodynamic driving force for polymerization and potentially a lower activation energy.
Steric Hindrance: The approach of a catalyst and the subsequent propagation of the polymer chain can be significantly affected by the steric bulk of the substituents on the silicon atoms.
-
In the cis-isomer , the clustering of the three bulky phenyl groups on one face of the ring could present considerable steric hindrance to the approach of an initiator or the growing polymer chain, potentially slowing down the rate of polymerization.
-
The trans-isomer , with its alternating arrangement of substituents, may present a less sterically congested environment for the incoming reactive species, which could facilitate a faster polymerization rate.
The interplay between potentially higher ring strain (cis) and lower steric hindrance (trans) makes it difficult to predict the relative reactivity without experimental data.
Electronic Effects: The phenyl groups are electron-withdrawing compared to the methyl groups. This electronic effect influences the polarization of the Si-O bonds and the susceptibility of the silicon atoms to nucleophilic or electrophilic attack. In both isomers, the electronic environment around each silicon atom is identical. However, the overall dipole moment of the molecule will differ between the cis and trans isomers, which could influence their solvation and interaction with catalysts.
Quantitative Data Summary
| Parameter | cis-Trimethyltriphenylcyclotrisiloxane (Hypothetical) | trans-Trimethyltriphenylcyclotrisiloxane (Hypothetical) | Reference System |
| Physical Properties | |||
| Melting Point | Higher | Lower | General trend for symmetric vs. asymmetric isomers |
| Solubility in Nonpolar Solvents | Lower | Higher | Based on molecular symmetry and packing |
| Anionic ROP Kinetics | |||
| Rate Constant (k_p) | k_p(cis) | k_p(trans) | Analogous substituted cyclotrisiloxanes |
| Activation Energy (E_a) | E_a(cis) | E_a(trans) | Analogous substituted cyclotrisiloxanes |
| Cationic ROP Kinetics | |||
| Rate Constant (k_p) | k_p(cis) | k_p(trans) | Analogous substituted cyclotrisiloxanes |
| Activation Energy (E_a) | E_a(cis) | E_a(trans) | Analogous substituted cyclotrisiloxanes |
Note: The values in this table are for illustrative purposes only and are intended to highlight the key parameters for a comparative study. Experimental determination of these values is necessary for an accurate comparison.
Experimental Protocols
Synthesis and Separation of cis- and trans-Trimethyltriphenylcyclotrisiloxane
A general procedure for the synthesis and separation of the isomers is as follows:
-
Synthesis: The isomers are typically synthesized via the hydrolysis and condensation of methylphenyldichlorosilane (CH₃)(C₆H₅)SiCl₂.
-
Methylphenyldichlorosilane is slowly added to a stirred mixture of a weak base (e.g., sodium bicarbonate) and an organic solvent (e.g., toluene) at a controlled temperature.
-
The reaction mixture is stirred for several hours to allow for the formation of a mixture of cyclic and linear siloxanes.
-
The reaction is quenched, and the organic layer is washed with water to remove salts and then dried.
-
-
Separation of Isomers:
-
The solvent is removed under reduced pressure to yield a mixture of cyclic siloxanes, primarily the trimer (TMTPhCTS) and tetramer.
-
The trimer can be separated from the tetramer by fractional distillation or column chromatography.
-
The separation of the cis and trans isomers of the trimer can be achieved by fractional crystallization. The cis-isomer, being more symmetrical, often has a higher melting point and lower solubility, allowing it to crystallize preferentially from a suitable solvent (e.g., a hexane/toluene mixture).
-
Ring-Opening Polymerization
A general protocol for the anionic ring-opening polymerization of a separated isomer is as follows:
-
Monomer and Solvent Preparation: The purified isomer and the solvent (e.g., tetrahydrofuran) are rigorously dried and degassed to remove any traces of water, which can interfere with the polymerization.
-
Initiation: The reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). The monomer is dissolved in the anhydrous solvent and brought to the desired reaction temperature. A solution of a suitable anionic initiator (e.g., n-butyllithium or a potassium silanolate) is then added via syringe.
-
Propagation: The reaction mixture is stirred at the set temperature, and the progress of the polymerization is monitored by techniques such as Gel Permeation Chromatography (GPC) to follow the increase in molecular weight and the decrease in monomer concentration.
-
Termination: Once the desired molecular weight is achieved, the polymerization is terminated by the addition of a quenching agent (e.g., chlorotrimethylsilane).
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent (e.g., methanol), followed by filtration and drying under vacuum.
Visualization of Reaction Pathways
The following diagrams illustrate the general mechanisms for the anionic and cationic ring-opening polymerization of a cyclotrisiloxane.
Caption: Anionic Ring-Opening Polymerization Workflow.
Caption: Cationic Ring-Opening Polymerization Workflow.
Conclusion
While a definitive quantitative comparison of the reactivity of cis- and trans-trimethyltriphenylcyclotrisiloxane awaits dedicated experimental investigation, this guide provides a framework for understanding the potential differences based on fundamental chemical principles. The interplay of ring strain and steric hindrance is likely the key determinant of their relative reactivity in ring-opening polymerization. The cis-isomer may possess slightly higher ring strain, but also greater steric shielding of the reactive siloxane bonds. Conversely, the trans-isomer is expected to be less sterically hindered. Researchers investigating the polymerization of these isomers should focus on careful kinetic studies to elucidate the dominant factors governing their reactivity, which will be crucial for the controlled synthesis of stereoregular polysiloxanes with tailored properties.
A Comparative Guide to Analytical Methods for Cyclosiloxane Detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the detection and quantification of cyclosiloxanes, with a focus on cross-validation principles. The information presented is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their specific needs, ensuring data accuracy and reliability across different methods.
Introduction to Cyclosiloxane Analysis
Cyclic volatile methylsiloxanes (cVMS), such as D3, D4, D5, and D6, are widely used in industrial and consumer products, leading to their presence in various environmental and biological matrices.[1] Accurate and reliable detection of these compounds is crucial for safety assessment, quality control, and regulatory compliance. This guide compares the most common analytical techniques used for cyclosiloxane analysis: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
Comparison of Analytical Methods
The selection of an analytical method for cyclosiloxane detection depends on various factors, including the matrix, the required sensitivity, and the desired level of specificity. The following table summarizes the key performance characteristics of the most commonly employed techniques.
| Parameter | GC-MS | GC-FID | LC-MS/MS | qNMR |
| Principle | Separation by volatility and boiling point, detection by mass-to-charge ratio. | Separation by volatility and boiling point, detection by ionization in a flame. | Separation by polarity, detection by mass-to-charge ratio. | Detection and quantification based on the magnetic properties of atomic nuclei. |
| Selectivity | High; provides structural information for compound identification. | Moderate; responds to most organic compounds. | High; provides structural information and can distinguish isomers. | High; provides detailed structural information. |
| Linearity Range | Typically in the ng/mL to µg/mL range.[2][3] | 0.01% to 0.5% by weight in silicone elastomers.[3] | Low ng/L to µg/L range. | Generally used for higher concentrations, but can be sensitive with appropriate setup. |
| Limit of Detection (LOD) | 0.9 - 1.8 ng/mL.[2] | Generally higher than GC-MS. | Can be in the low ng/L range. | Typically in the µg/mL to mg/mL range. |
| Limit of Quantification (LOQ) | 2.5 - 14.3 ng/mL.[2] | 0.010 mg/kg.[1] | Low ng/L range. | Higher than chromatographic methods. |
| Precision (%RSD) | < 6.4%.[2] | < 10%.[4] | < 16%. | High precision is achievable with proper methodology. |
| Accuracy (Recovery %) | 82.0% - 110.9%.[2] | Verified by comparison to a referee method (APCI-LC-MS) with absolute differences ≤ 0.03 weight percent.[4] | Method dependent, but generally good. | High accuracy is a key feature of qNMR. |
| Common Matrices | Cosmetics, silicone tubes, environmental samples, biological matrices.[2][5][6] | Silicone emulsions, silicone elastomers.[3][4] | Water and sediment samples. | Polymers, silicone fluids. |
Experimental Protocols
Detailed and validated experimental protocols are essential for reproducible and reliable results. Below are representative methodologies for each of the discussed analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely applicable for the quantification of cVMS in various matrices, including cosmetics, silicone elastomers, and environmental samples.
1. Sample Preparation (Extraction from Silicone Elastomer):
-
Weigh approximately 1.0 g of the cured sample (cut into small pieces) into a 20 mL glass vial.[3]
-
Add 10 mL of an internal standard working solution (e.g., 0.1 mg/mL of n-octane in acetone).[3]
-
Securely cap the vial and extract for a minimum of 24 hours with gentle agitation.[3]
-
Transfer the extract into an autosampler vial for analysis.[3]
2. Instrumental Analysis:
-
Gas Chromatograph: Agilent 7890B or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm x 0.25 µm) or equivalent.[2]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C (hold for 5 min), ramp to 200 °C at 15 °C/min.[7]
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.[7]
-
Mass Spectrometer: Agilent 5977A or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.[2]
3. Data Analysis:
-
Quantify the cyclosiloxanes using a calibration curve prepared with certified reference standards.
-
The ratio of the analyte peak area to the internal standard peak area is used for quantification to minimize matrix effects.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is particularly suitable for the analysis of cyclosiloxanes in aqueous and sediment samples.
1. Sample Preparation (Liquid-Liquid Extraction for Water Samples):
-
To a 100 mL water sample, add an internal standard solution (e.g., 13C-labeled cyclosiloxanes).
-
Extract the sample with 10 mL of n-hexane by shaking vigorously for 20 minutes.
-
Allow the phases to separate and collect the hexane layer.
-
Concentrate the extract to 1 mL under a gentle stream of nitrogen.
2. Instrumental Analysis:
-
Liquid Chromatograph: Agilent 1290 Infinity II or equivalent.
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
3. Data Analysis:
-
Quantification is performed using an internal standard calibration method.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a powerful technique for the direct quantification of analytes without the need for identical reference compounds for calibration.
1. Sample Preparation:
-
Accurately weigh about 10-20 mg of the sample (e.g., silicone fluid) into an NMR tube.
-
Add a known amount of a deuterated solvent (e.g., CDCl3) containing a certified internal standard with a known concentration (e.g., maleic acid).
-
Ensure complete dissolution of the sample.
2. Instrumental Analysis:
-
NMR Spectrometer: Bruker 400 MHz or higher field instrument.
-
Probe: 5 mm broadband probe.
-
Experiment: 1H NMR with a 90° pulse.
-
Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T1 of the signals of interest) is crucial for accurate quantification.
-
Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio (e.g., 16-64).
3. Data Analysis:
-
Integrate the characteristic signals of the cyclosiloxanes and the internal standard.
-
The concentration of the analyte is calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_IS / Integral_IS) * (Molar_mass_analyte / Molar_mass_IS) * (Mass_IS / Mass_sample) * Purity_IS where N_protons is the number of protons giving rise to the integrated signal.
Cross-Validation of Analytical Methods
Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results.[8] This is particularly important when transferring methods between laboratories or when using different techniques to analyze the same sample.
Workflow for Cross-Validation
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods for cyclosiloxane detection.
Caption: Workflow for the cross-validation of two analytical methods.
Conclusion
The choice of an analytical method for cyclosiloxane detection is a critical decision that impacts data quality and reliability. GC-MS remains a robust and widely used technique offering a good balance of sensitivity and specificity. GC-FID is a suitable alternative for routine quality control where high specificity is not paramount. LC-MS/MS provides an excellent solution for analyzing cyclosiloxanes in complex aqueous matrices. qNMR, while typically less sensitive than chromatographic methods, offers the advantage of direct quantification without the need for specific reference standards, making it a valuable tool for purity assessments and the analysis of bulk materials.
Effective cross-validation between these methods is essential to ensure consistency and accuracy of results, particularly in a regulated environment. By following the detailed protocols and cross-validation workflow presented in this guide, researchers and scientists can confidently select and validate the most appropriate analytical method for their cyclosiloxane analysis needs.
References
- 1. US6436715B1 - Method for determining silicone concentrations - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Determination of 4 Methyl Cyclosiloxanes in Electronic and Electrical Products by Gas Chromatography-Mass Spectrometry [qikan.cmes.org]
- 4. silicones.eu [silicones.eu]
- 5. standards.iteh.ai [standards.iteh.ai]
- 6. Quantification of Silicone Oil and Its Degradation Products in Aqueous Pharmaceutical Formulations by 1H-NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. measurlabs.com [measurlabs.com]
- 8. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Performance Showdown: A Comparative Guide to Silicones from Different Cyclosiloxane Monomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance characteristics of silicone polymers derived from various cyclosiloxane monomers. Understanding the relationship between the monomeric precursor and the final properties of the silicone is critical for material selection in advanced applications, from medical devices to high-performance industrial components. This document summarizes key performance metrics, details the experimental protocols used for their evaluation, and presents the underlying chemical processes.
Introduction to Cyclosiloxane Monomers
Silicones, or polysiloxanes, are polymers characterized by a backbone of repeating silicon-oxygen (Si-O) units.[1][2] The most common method for synthesizing high molecular weight polysiloxanes is through the ring-opening polymerization (ROP) of cyclic siloxane monomers.[3] These monomers are cyclic compounds composed of alternating silicon and oxygen atoms.[4] The properties of the final silicone product are significantly influenced by the choice of the starting monomer.
The most commercially significant cyclosiloxane monomers are:
-
Hexamethylcyclotrisiloxane (D3): A white crystalline solid.[5]
-
Octamethylcyclotetrasiloxane (D4): A colorless, odorless, non-oily volatile liquid.[4][5][6]
-
Decamethylcyclopentasiloxane (D5): A colorless, odorless, non-oily volatile liquid.[5][6][7]
-
Dodecamethylcyclohexasiloxane (D6): A colorless, odorless liquid.[6]
While D4 is the most common monomer for industrial-scale production, D3 is often preferred for laboratory syntheses where precise control over the polymer's molecular weight and structure is required.[3]
Performance Comparison
The choice of cyclosiloxane monomer directly impacts the mechanical and thermal properties of the resulting silicone elastomer. A higher degree of polymerization in the monomer (e.g., D5 vs. D4) can lead to increased hardness in the final product.[7] However, the presence of residual, unreacted cyclosiloxanes (D3, D4, D5) within the polymer matrix is a critical factor, as it can negatively affect both mechanical performance and thermal stability.[8]
Table 1: Performance Comparison of Silicones Based on Monomer Type
| Property | Silicone from D3 (Kinetically Controlled) | Silicone from D4/D5 (Equilibrium Polymerization) | Key Considerations & Impact |
| Tensile Strength | Can be tailored; potentially higher due to controlled network structure. | Generally good; can be reduced by residual cyclics.[8] | Residual monomers act as plasticizers, weakening the polymer network. |
| Elongation at Break | Dependent on crosslink density; can be precisely controlled. | Typically high; negatively impacted by high levels of residual monomers.[8] | A measure of the material's ductility before fracture. |
| Hardness (Shore A) | Highly tunable based on polymer molecular weight and crosslinking. | Increases with the monomer's degree of polymerization.[7] | High content of residual D3, D4, and D5 can cause a decrease in hardness.[8] |
| Tear Strength | Generally good, benefits from a uniform network. | Can be compromised by residual cyclics.[8] | Indicates the material's resistance to the growth of a cut or nick. |
| Thermal Stability | Good; lower residual monomer content improves stability. | Reduced by volatile residual cyclics (D3, D4, D5) which migrate at high temperatures.[8] | Thermal degradation of PDMS often involves depolymerization into volatile cyclic oligomers.[9][10] |
| Polymerization Control | Allows for better control of molecular weight and narrower distribution.[3] | Industrial standard, results in a broader molecular weight distribution.[11] | D3 is often used for synthesizing polymers with specific architectures.[3] |
Experimental Protocols
Objective performance evaluation relies on standardized testing methodologies. The following sections detail the protocols for key experiments used to characterize silicone elastomers.
3.1. Mechanical Properties Testing
A universal testing machine is typically employed to measure the primary mechanical properties of silicone rubber, such as tensile strength, elongation, and tear strength.[12]
Table 2: Summary of Mechanical Test Protocols
| Test | Protocol Summary | Evaluation Criteria |
| Tensile Test | A dumbbell-shaped specimen is clamped and pulled at a constant rate until it breaks. The force and elongation are recorded.[12][13] | Fracture Strength (Tensile Strength): The maximum stress the material can withstand while being stretched. Elongation at Break: The percentage increase in length at the point of fracture.[13] |
| Hardness Test | A Shore durometer (e.g., Type A) indenter is pressed into the surface of the silicone sample. The hardness is determined by the depth of indentation.[13] | Hardness Value (Shore A, D, etc.): A measure of the material's resistance to permanent indentation.[13] |
| Tear Strength Test | A specific shape of sample (e.g., trouser-shaped) with an incision is subjected to a tearing force. The force required to propagate the tear is measured.[13] | Tear Strength: The resistance of the material to the growth of a tear.[13] |
3.2. Thermal Stability Analysis
Thermogravimetric Analysis (TGA) is the standard method for determining the thermal stability of polymers.[14][15] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere.
Experimental Protocol: Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, precisely weighed sample (typically 8-10 mg) is placed in a high-temperature resistant pan (e.g., alumina or platinum).[16]
-
Instrument Setup: The sample is loaded into a thermogravimetric analyzer.
-
Atmosphere: The furnace is purged with an inert gas, typically nitrogen, at a constant flow rate to prevent thermo-oxidative degradation.[14][16]
-
Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-900 °C) at a constant, linear heating rate, commonly 10 °C/min or 20 °C/min.[14][15][16]
-
Data Acquisition: The instrument records the sample's mass continuously as a function of temperature.
-
Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine key parameters, including the onset temperature of degradation (T₅%, the temperature at which 5% weight loss occurs) and the temperature of maximum decomposition rate.[17]
Conclusion
The performance of silicone polymers is intrinsically linked to the cyclosiloxane monomers from which they are synthesized. While D4 and D5 are the workhorses of the silicone industry, D3 provides a route to polymers with more controlled architectures and potentially enhanced properties. For all silicone systems, minimizing the content of residual cyclic monomers is paramount to achieving optimal mechanical performance and high thermal stability.[8] This guide provides the foundational knowledge and experimental frameworks necessary for professionals to make informed decisions in the selection and characterization of silicone materials for demanding scientific and developmental applications.
References
- 1. The Science Behind Silicone Monomers: From Synthesis to Application [cfsilicones.com]
- 2. silicones.eu [silicones.eu]
- 3. gelest.com [gelest.com]
- 4. Siloxanes - Silicones Europe [silicones.eu]
- 5. What are silicone intermediates DMC/D3/D4/D5?--Mingyi [siliconereleases.com]
- 6. Silicone Chemistry - Global Silicones Council [globalsilicones.org]
- 7. deepseasilicone.com [deepseasilicone.com]
- 8. anysiliconerubber.com [anysiliconerubber.com]
- 9. gelest.com [gelest.com]
- 10. mdpi.com [mdpi.com]
- 11. gelest.com [gelest.com]
- 12. m.youtube.com [m.youtube.com]
- 13. anysiliconerubber.com [anysiliconerubber.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of Thermal Stability and Thermal Transitions of Hydroxyl-Terminated Polysiloxane/Montmorillonite Nanocomposites - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Study on the Synthesis and Thermal Stability of Silicone Resin Containing Trifluorovinyl Ether Groups - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Ring Strain in Substituted Cyclotrisiloxanes: A DFT Perspective
Cyclotrisiloxanes, composed of a six-membered ring of alternating silicon and oxygen atoms, are fundamental building blocks in silicone chemistry. The planar or near-planar structure of the (SiO)₃ ring forces the Si-O-Si and O-Si-O bond angles to deviate significantly from their ideal values, resulting in considerable ring strain. This stored energy provides a thermodynamic driving force for ring-opening reactions, a critical aspect in the synthesis of polysiloxanes.
While experimental values for the ring strain of the permethylated derivative, hexamethylcyclotrisiloxane (D₃), are cited in the literature, a direct comparison with other substituted analogues based on a consistent DFT methodology is crucial for a deeper understanding of their relative stabilities and reactivities. Such a comparative study would be invaluable for researchers in materials science and polymer chemistry, aiding in the rational design of new monomers for tailored polysiloxanes.
The influence of substituents on the silicon atoms is expected to modulate the ring strain through a combination of electronic and steric effects. Electron-withdrawing groups, for instance, could alter the charge distribution within the Si-O bonds, potentially impacting bond lengths and angles, and consequently, the overall ring strain. Conversely, bulky substituents would introduce steric hindrance, which could further distort the ring geometry and increase its inherent strain.
Experimental Protocols: A Generalized DFT Approach for Ring Strain Calculation
In the absence of specific comparative data, a generalized experimental protocol for determining the ring strain of substituted cyclotrisiloxanes using DFT is outlined below. This methodology is based on established computational chemistry principles for calculating ring strain energy (RSE).
The most common method for calculating RSE is through the use of isodesmic or homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, which helps to cancel out systematic errors in the calculations.
For a substituted cyclotrisiloxane, a suitable isodesmic reaction would involve the theoretical "opening" of the ring and its saturation with appropriate groups to form a linear, strain-free analogue. The RSE is then calculated as the difference in the computed enthalpies (or electronic energies) of the cyclic molecule and its acyclic counterpart.
A typical computational workflow would involve:
-
Structure Optimization: The 3D structures of the substituted cyclotrisiloxane and its corresponding linear analogue are optimized to their lowest energy conformations using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, 6-311+G(d,p)).
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE) and thermal corrections to the enthalpy.
-
Energy Calculation: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate electronic energies.
-
RSE Calculation: The ring strain energy is then calculated using the following equation:
RSE = [E(acyclic) + E(small molecule)] - E(cyclic)
where E represents the calculated total energy (including ZPVE and thermal corrections) of the respective molecules. The "small molecule" is included to balance the reaction if necessary.
Logical Relationships: Substituent Effects on Ring Strain
The interplay between substituent properties and the resulting ring strain in cyclotrisiloxanes can be visualized as a logical workflow. The electronic nature (electron-donating or -withdrawing) and the steric bulk of the substituents are the primary inputs that influence the geometric and electronic structure of the cyclotrisiloxane ring, ultimately determining its stability and ring strain.
Caption: Logical workflow illustrating how substituent properties influence the ring strain of cyclotrisiloxanes.
This diagram illustrates that both electronic and steric effects originating from the substituents directly impact the geometry of the cyclotrisiloxane ring. Changes in bond lengths and angles within the (SiO)₃ framework are the direct determinants of the overall ring strain energy. A comprehensive DFT study applying this logic to a variety of substituents would be a valuable contribution to the field of silicon chemistry.
A Comparative Analysis of the Thermal Properties of Phenylmethylsiloxanes and Polydimethylsiloxanes
For researchers, scientists, and drug development professionals, understanding the thermal characteristics of silicone polymers is paramount for applications ranging from high-temperature medical devices to thermally stable drug delivery systems. This guide provides an objective comparison of the thermal properties of two common classes of silicones: phenylmethylsiloxanes and polydimethylsiloxanes, supported by experimental data.
The substitution of methyl groups with phenyl groups in the siloxane backbone significantly alters the thermal properties of the resulting polymer. Phenylmethylsiloxanes generally exhibit enhanced thermal stability compared to their polydimethylsiloxane counterparts. This is attributed to the greater steric hindrance and the inherent thermal resistance of the phenyl group.
Quantitative Comparison of Thermal Properties
The following tables summarize the key thermal properties of polydimethylsiloxanes (PDMS) and phenyl-containing siloxanes, providing a clear comparison of their performance under thermal stress.
| Property | Polydimethylsiloxane (PDMS) | Phenyl-Containing Siloxane | Reference |
| Glass Transition Temperature (Tg) | -125 °C to -121.29 °C | Increases with phenyl content (e.g., -117.71 °C with 3.17 wt% phenyl) | [1][2] |
| Thermal Decomposition Temp. (TGA, 5% wt loss, N2) | ~300-440.5 °C | Increases with phenyl content (e.g., 480.0 °C with 3.17 wt% phenyl) | [1][3] |
| Thermal Conductivity | ~0.2 W/mK | Generally similar to PDMS, can be influenced by fillers | [4] |
Table 1: Comparison of Key Thermal Properties. This table highlights the significant increase in glass transition and decomposition temperatures with the introduction of phenyl groups.
| Material | Onset Degradation Temp. (°C) | Temperature at 5% Mass Loss (°C) | Atmosphere | Reference |
| Polydimethylsiloxane (PDMS) | ~300 | - | Inert | [3] |
| Poly(methylphenylsiloxane) (PMPS) | ~400 | - | Inert | [3][5] |
| Phenyl Silicone Gel (0.88 wt% phenyl) | - | 440.5 | N2 | [1] |
| Phenyl Silicone Gel (3.17 wt% phenyl) | - | 480.0 | N2 | [1] |
| Poly[methyl(trifluoropropyl)siloxane] (PMTFPS) | - | Increased by 72 °C with diphenylsiloxane units | N2 | [6] |
Table 2: Thermogravimetric Analysis (TGA) Data. This table further illustrates the enhanced thermal stability of phenyl-containing siloxanes.
Experimental Protocols
The data presented in this guide are primarily derived from two key analytical techniques: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC is utilized to measure the heat flow associated with thermal transitions in a material as a function of temperature.[7] It is instrumental in determining the glass transition temperature (Tg), melting point (Tm), and crystallization temperature (Tc).
Typical Experimental Protocol:
-
A small, precisely weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan.
-
An empty, sealed aluminum pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
The cell is heated at a controlled rate (e.g., 10 °C/min) under a nitrogen purge to prevent oxidation.
-
The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
The Tg is observed as a step change in the baseline of the DSC thermogram, while melting and crystallization are seen as endothermic and exothermic peaks, respectively.[8]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is used to determine the thermal stability and decomposition temperature of materials.
Typical Experimental Protocol:
-
A small sample (typically 10-20 mg) is placed in a tared TGA pan.
-
The pan is placed in the TGA furnace.
-
The furnace is heated at a constant rate (e.g., 10 or 20 °C/min) in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative studies).[1]
-
The mass of the sample is continuously monitored and recorded as a function of temperature.
-
The decomposition temperature is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
Visualizing Thermal Degradation Pathways and Experimental Workflows
The following diagrams illustrate the conceptual differences in thermal degradation between PDMS and phenylmethylsiloxanes, as well as a typical workflow for thermal analysis.
Figure 1: Conceptual thermal degradation pathways for PDMS and phenylmethylsiloxane.
Figure 2: A typical experimental workflow for the thermal analysis of polymers.
References
- 1. Preparation, Optical, and Heat Resistance Properties of Phenyl-Modified Silicone Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polydimethylsiloxane mechanical properties: A systematic review [aimspress.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Improving the thermal stability of poly[methyl(trifluoropropyl)siloxane] by introducing diphenylsiloxane units - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
Safety Operating Guide
Proper Disposal of Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical waste is a critical aspect of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- (CAS No. 546-45-2), a compound that requires careful handling due to its potential hazards. Adherence to these procedures is vital for maintaining a safe research environment and complying with regulatory standards.
Immediate Safety Considerations
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] Appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn at all times to prevent exposure. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Physical and Chemical Properties
A summary of the key quantitative data for Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- is provided in the table below for easy reference.
| Property | Value |
| Molecular Weight | 408.67 g/mol [2] |
| Melting Point | 100°C[3] |
| Boiling Point | 160-190°C at 5 mmHg[3] |
| Flash Point | >200°C[3] |
| Density | 1.102 g/mL at 20°C[3] |
Step-by-Step Disposal Protocol
Under no circumstances should Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- be disposed of down the drain or in regular solid waste streams.[4] Improper disposal can lead to environmental contamination and is a violation of hazardous waste regulations. The recommended method of disposal is through a licensed chemical waste disposal company, which will typically use high-temperature incineration.
1. Waste Collection:
-
Solid Waste: Collect un- or non-contaminated solid Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- waste in a designated, clearly labeled, and sealable container. Avoid mixing with other chemical waste to prevent unforeseen reactions.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as filter paper, weighing boats, or contaminated PPE (gloves, etc.), should be collected in a separate, sealable container. This container must be clearly labeled as "Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- Contaminated Debris."[5]
2. Waste Segregation and Storage:
-
Store all waste containers in a designated hazardous waste accumulation area within the laboratory.
-
This area should be secure, well-ventilated, and away from sources of ignition, heat, or incompatible materials such as strong oxidizing agents.[4]
-
Ensure all containers are tightly sealed to prevent the release of vapors.
3. Labeling:
-
All waste containers must be accurately labeled with the full chemical name: "Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-", the CAS number (546-45-2), and the appropriate hazard pictograms (e.g., harmful).
-
The date of waste accumulation should also be clearly marked on the label.
4. Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any potential hazards.
-
Disposal should be in accordance with all applicable regional, national, and local laws and regulations.[2] The most common and recommended method for the disposal of organosilicon compounds is incineration.[4]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- waste in a laboratory setting.
References
Essential Safety and Operational Guide for Handling Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical guidance for the handling and disposal of Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- (CAS No. 546-45-2). Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance. This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- are acute toxicity through oral, dermal, and inhalation routes.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against potential splashes and airborne particles of the compound. |
| Hand Protection | Chemically resistant gloves. Nitrile rubber is a common choice for many laboratory chemicals, but a specific glove selection should be based on the manufacturer's compatibility data. Double gloving is recommended for enhanced protection. | Provides a barrier against skin contact, which is a known route of exposure.[1][2] The specific breakthrough time for this chemical is not readily available, so caution is advised. |
| Body Protection | A laboratory coat or a chemically resistant apron. | Prevents contamination of personal clothing and minimizes skin exposure. |
| Respiratory Protection | A NIOSH-approved respirator with an organic vapor cartridge is required if working outside of a certified chemical fume hood or if there is a risk of generating aerosols or dust. | Protects against the inhalation of harmful vapors or particles.[1][2] |
Safe Handling and Operational Plan
A systematic approach to handling Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- is essential to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
-
Ventilation: All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Safety Equipment: An operational eyewash station and safety shower must be readily accessible in the immediate work area.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Gather all necessary equipment and reagents before introducing the chemical to the work area.
-
Don all required PPE as specified in Table 1.
-
-
Weighing and Transfer:
-
If the compound is a solid, handle it carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transfers. Avoid scooping directly from the primary container with glassware.
-
If the compound is a liquid, use a calibrated pipette or a syringe for accurate and contained transfers.
-
-
Experimental Procedure:
-
Keep all containers of the chemical sealed when not in use.
-
Conduct the experiment with a clear understanding of the reaction and potential byproducts.
-
Maintain a clean and organized workspace within the fume hood.
-
-
Post-Experiment:
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Properly label and store any unused chemical in a designated, well-ventilated, and secure area. The compound should be stored in a dry, room temperature environment.[3]
-
Remove and dispose of PPE according to the disposal plan.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl- and associated waste is crucial to prevent environmental contamination and comply with regulations.
Waste Segregation and Collection
-
Waste Containers: Use separate, clearly labeled, and compatible waste containers for solid and liquid waste containing this chemical.
-
Labeling: Label all waste containers with "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Acute Toxicity").
-
Segregation: Do not mix this waste with other incompatible waste streams.
Step-by-Step Disposal Protocol
-
Collect Waste:
-
Place all disposable items contaminated with the chemical (e.g., gloves, pipette tips, weighing paper) into the designated solid hazardous waste container.
-
Collect all liquid waste containing the chemical in a designated liquid hazardous waste container.
-
-
Container Management:
-
Keep waste containers securely closed except when adding waste.
-
Store waste containers in a designated satellite accumulation area or the main hazardous waste storage area.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.
-
Provide the EHS department or contractor with a complete and accurate description of the waste.
-
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling of Cyclotrisiloxane, 2,4,6-trimethyl-2,4,6-triphenyl-.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
